molecular formula C34H51N7O15 B15552914 echinocandin B nucleus

echinocandin B nucleus

Cat. No.: B15552914
M. Wt: 797.8 g/mol
InChI Key: BLKJKIJFNJAQIZ-UMDMRRTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinocandin B nucleus is a useful research compound. Its molecular formula is C34H51N7O15 and its molecular weight is 797.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H51N7O15

Molecular Weight

797.8 g/mol

IUPAC Name

(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

InChI

InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1

InChI Key

BLKJKIJFNJAQIZ-UMDMRRTDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Echinocandin B Nucleus: Core Chemical Structure and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The echinocandin B nucleus is the core cyclic hexapeptide structure of the potent antifungal agent echinocandin B. This nucleus is a critical intermediate in the semi-synthesis of anidulafungin, a frontline therapy for invasive fungal infections. This technical guide provides a comprehensive overview of the chemical structure of the this compound, including its physicochemical properties. It further details the enzymatic production of the nucleus from echinocandin B and subsequent purification protocols. Finally, this guide elucidates the biosynthetic pathway of echinocandin B and its ultimate mechanism of action, the inhibition of fungal β-(1,3)-D-glucan synthase.

Chemical Structure and Properties of the this compound

The this compound is a complex cyclic hexapeptide. Its systematic IUPAC name is (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone[1]. The structure is characterized by a highly hydroxylated cyclic peptide core, which is essential for its biological activity.

Below is a 2D representation of the chemical structure of the this compound.

Chemical structure of this compound

Caption: 2D chemical structure of the this compound.

Physicochemical Properties

Quantitative data for the this compound is summarized in the table below. While extensive crystallographic and NMR data for the complete echinocandin B molecule and its analogues exist, specific, publicly available, detailed atomic coordinates and NMR spectral assignments for the isolated nucleus are limited. The data presented here are primarily computed properties sourced from reputable chemical databases[1][2].

PropertyValueSource
Molecular Formula C34H51N7O15PubChem[1]
Molecular Weight 797.8 g/mol PubChem[1]
Exact Mass 797.34431395 DaPubChem[1]
IUPAC Name (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexonePubChem[1]
Synonyms Anidulafungin Nucleus, SL 7810 nucleus, A-30912 A nucleusPubChem[1], Veeprho[3]
Computed XLogP3 -4.6PubChem[2]
Hydrogen Bond Donor Count 15PubChem[1]
Hydrogen Bond Acceptor Count 17PubChem[1]
Rotatable Bond Count 7PubChem[1]
Topological Polar Surface Area 365 ŲPubChem[1]
Heavy Atom Count 56PubChem[1]
Formal Charge 0PubChem[1]
Complexity 1450PubChem[1]

Experimental Protocols

The production of the this compound is a critical step in the semi-synthesis of the antifungal drug anidulafungin[4][5]. This is primarily achieved through the enzymatic deacylation of echinocandin B, which is produced via fermentation of the fungus Aspergillus nidulans[6].

Enzymatic Deacylation of Echinocandin B

A key method for obtaining the this compound involves the use of a deacylase enzyme from the bacterium Actinoplanes utahensis[7][8]. This enzyme specifically cleaves the linoleoyl side chain from the echinocandin B molecule[4].

Organism: Actinoplanes utahensis or a recombinant host expressing the deacylase gene[4][7].

Protocol:

  • Cultivation of Deacylase-Producing Organism: Actinoplanes utahensis is cultured in a suitable medium to promote the expression of the deacylase enzyme. Alternatively, a recombinant organism, such as Streptomyces lividans, overexpressing the deacylase gene can be used for higher yields[4][9].

  • Bioconversion Reaction:

    • The fermentation broth containing the deacylase enzyme or the isolated enzyme is incubated with echinocandin B.

    • The reaction is typically carried out in a buffered solution at an optimal pH and temperature to ensure maximal enzyme activity. Studies have shown optimal conditions to be around pH 7.0 and a temperature of 26°C[5].

    • The concentration of echinocandin B is a critical parameter and is typically in the range of 3-4 g/L[5].

  • Monitoring the Reaction: The progress of the deacylation reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of echinocandin B to its nucleus[4][5].

  • Termination of Reaction: Once the desired level of conversion is achieved, the reaction is terminated, often by altering the pH or temperature, or by separating the enzyme from the reaction mixture.

Purification of the this compound

Following the enzymatic deacylation, the this compound must be purified from the reaction mixture, which contains unreacted echinocandin B, the cleaved fatty acid side chain, and other components from the fermentation broth.

Protocol:

  • Initial Separation: The reaction mixture is typically subjected to centrifugation to remove microbial cells and other insoluble materials[5].

  • Chromatographic Purification:

    • The supernatant containing the this compound is then purified using chromatographic techniques.

    • A common method involves the use of macroporous resins, such as XAD-18, followed by hydrophilic C18 silica (B1680970) gel packing[10].

    • Elution is performed using a gradient of an organic solvent, such as ethanol (B145695) or methanol, in an aqueous buffer[10].

    • Preparative HPLC is also a widely used method for obtaining high-purity this compound[11]. The mobile phase often consists of a mixture of an aqueous solution (e.g., aqueous acetic acid or TFA) and an organic solvent (e.g., methanol, ethanol, or acetonitrile)[11].

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC[4][10]. Fractions with a purity of over 95% are pooled[10].

  • Final Product: The purified this compound can then be lyophilized to obtain a stable, solid product.

Biosynthesis and Mechanism of Action

Biosynthesis of Echinocandin B

The biosynthesis of echinocandin B is a complex process orchestrated by a series of enzymes encoded by a gene cluster in Aspergillus nidulans. The core of this pathway is a non-ribosomal peptide synthetase (NRPS) that assembles the cyclic hexapeptide backbone.

G cluster_precursors Amino Acid & Fatty Acid Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_product Final Product L_Ornithine L-Ornithine NRPS_Module1 NRPS Module 1 (Ornithine activation) L_Ornithine->NRPS_Module1 L_Threonine1 L-Threonine NRPS_Module2 NRPS Module 2 (Threonine activation) L_Threonine1->NRPS_Module2 L_4_Hydroxyproline 4-Hydroxy-L-proline NRPS_Module3 NRPS Module 3 (4-Hydroxyproline activation) L_4_Hydroxyproline->NRPS_Module3 L_Homotyrosine L-Homotyrosine NRPS_Module4 NRPS Module 4 (Homotyrosine activation) L_Homotyrosine->NRPS_Module4 L_Threonine2 L-Threonine NRPS_Module5 NRPS Module 5 (Threonine activation) L_Threonine2->NRPS_Module5 L_3_hydroxy_4_methylproline 3-hydroxy-4-methyl-L-proline NRPS_Module6 NRPS Module 6 (3-hydroxy-4-methylproline activation) L_3_hydroxy_4_methylproline->NRPS_Module6 Linoleic_acid Linoleic Acid Acyl_AMP_ligase Acyl-AMP Ligase Linoleic_acid->Acyl_AMP_ligase Acyl_AMP_ligase->NRPS_Module1 NRPS_Module1->NRPS_Module2 NRPS_Module2->NRPS_Module3 NRPS_Module3->NRPS_Module4 NRPS_Module4->NRPS_Module5 NRPS_Module5->NRPS_Module6 Cyclization Cyclization & Release NRPS_Module6->Cyclization Echinocandin_B Echinocandin B Cyclization->Echinocandin_B

Caption: Biosynthetic pathway of echinocandin B.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The antifungal activity of echinocandins, including derivatives of the this compound, stems from their ability to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition is non-competitive and targets the β-(1,3)-D-glucan synthase enzyme complex.

G cluster_fungal_cell Fungal Cell Echinocandin_Derivative Echinocandin Derivative (e.g., Anidulafungin) Echinocandin_Derivative->Inhibition Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Beta_Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_Glucan_Synthesis->Fungal_Cell_Wall Cell_Lysis Cell Lysis & Fungal Death Fungal_Cell_Wall->Cell_Lysis Loss of Integrity Inhibition->Glucan_Synthase

Caption: Mechanism of action of echinocandins.

Conclusion

The this compound is a cornerstone in the development of modern antifungal therapies. Its unique cyclic hexapeptide structure, obtained through enzymatic deacylation of the parent compound, provides the scaffold for the semi-synthesis of potent drugs like anidulafungin. A thorough understanding of its chemical properties, production, and purification, as well as its biological context, is crucial for researchers and professionals in the field of drug development and infectious disease. The continued study of this important molecule may lead to the development of novel and even more effective antifungal agents in the future.

References

An In-Depth Technical Guide to the Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the echinocandin B nucleus, a crucial intermediate in the synthesis of the antifungal drug anidulafungin. This document details its molecular properties, outlines the biosynthetic pathway of its parent compound, echinocandin B, and presents methodologies for its production and characterization.

Quantitative Molecular Data

The this compound is the core cyclic hexapeptide structure of echinocandin B, lacking the N-linoleoyl side chain. Its precise molecular characteristics, along with those of the parent molecule, are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₃₄H₅₁N₇O₁₅797.8
This compound HydrochlorideC₃₄H₅₁N₇O₁₅ · HCl834.27[1]
Echinocandin BC₅₂H₈₁N₇O₁₆1060.4[2]

Biosynthesis of Echinocandin B

Echinocandin B is a non-ribosomal lipopeptide produced by the fungus Aspergillus nidulans and related species.[3][4] Its biosynthesis is orchestrated by a multi-enzyme complex encoded by a dedicated gene cluster.[5][6] The process involves the assembly of a cyclic hexapeptide core followed by the attachment of a linoleic acid side chain. The core peptide is assembled by a non-ribosomal peptide synthetase (NRPS).[5]

Echinocandin_B_Biosynthesis cluster_precursors Precursor Amino Acids & Fatty Acid cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_modification Post-Assembly Modifications L-Ornithine L-Ornithine NRPS EcdA (NRPS) L-Ornithine->NRPS L-Threonine_1 L-Threonine L-Threonine_1->NRPS L-Proline L-Proline L-Proline->NRPS L-Homotyrosine L-Homotyrosine L-Homotyrosine->NRPS L-Threonine_2 L-Threonine L-Threonine_2->NRPS 4-methyl-L-proline 4-methyl-L-proline 4-methyl-L-proline->NRPS Linoleic_Acid Linoleic Acid Linoleic_Acid->NRPS Acyl-AMP Ligase (EcdI) Hydroxylation Hydroxylation Steps (EcdG, EcdH, EcdK, HtyE) NRPS->Hydroxylation Cyclization Cyclization Hydroxylation->Cyclization Echinocandin_B Echinocandin_B Cyclization->Echinocandin_B Final Product

Fig. 1: Simplified biosynthetic pathway of Echinocandin B.

Experimental Protocols

Production of this compound via Enzymatic Deacylation

The this compound is obtained by the enzymatic removal of the linoleoyl side chain from echinocandin B. This bioconversion is catalyzed by a deacylase enzyme.

Organism: Actinoplanes utahensis or recombinant Streptomyces species expressing the deacylase gene.[7][8]

Protocol:

  • Cultivation of Deacylase-Producing Strain: Culture the selected microbial strain under optimal conditions of pH (around 7.0) and temperature (approximately 26-30°C) in a suitable fermentation medium.[8]

  • Bioconversion Reaction:

    • Prepare a reaction mixture containing the fermentation broth or whole cells of the deacylase-producing organism.

    • Add echinocandin B as the substrate to the reaction mixture. The optimal substrate concentration may vary but can be around 4 g/L.[8]

    • Incubate the reaction mixture under optimized conditions. For instance, a pH of 4.5 and a temperature of 25°C have been reported as optimal for the biotransformation.[7]

  • Monitoring the Reaction: The progress of the deacylation can be monitored by High-Performance Liquid Chromatography (HPLC).[4]

  • Isolation and Purification: After the reaction is complete, the this compound can be isolated from the reaction mixture and purified using chromatographic techniques.

Molecular Weight Determination and Structural Elucidation

The molecular weight and structure of the this compound are typically determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a suitable method for accurate mass determination.[9]

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.

  • Analysis: The sample solution is introduced into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio, providing a precise molecular weight.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: 1D (¹H and ¹³C) and 2D NMR experiments are conducted to elucidate the detailed chemical structure.

  • Sample Preparation: A sample of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the chemical structure.

Experimental_Workflow cluster_production Production of this compound cluster_analysis Analysis and Characterization Echinocandin_B Echinocandin B Deacylation Enzymatic Deacylation (Actinoplanes utahensis) Echinocandin_B->Deacylation Nucleus_Crude Crude this compound Deacylation->Nucleus_Crude Purification Chromatographic Purification Nucleus_Crude->Purification Nucleus_Pure Purified this compound Purification->Nucleus_Pure Mass_Spec Mass Spectrometry (HRESI-MS) Nucleus_Pure->Mass_Spec NMR NMR Spectroscopy (¹H, ¹³C) Nucleus_Pure->NMR MW_Determination Molecular Weight Determination Mass_Spec->MW_Determination Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation

Fig. 2: Experimental workflow for production and analysis.

References

The Biosynthesis of Echinocandin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Echinocandin B is a clinically significant lipopeptide antifungal agent that serves as the precursor for the semi-synthetic drug anidulafungin. Produced by filamentous fungi such as Aspergillus nidulans and Aspergillus pachycristatus (formerly Emericella rugulosa), its unique structure, consisting of a cyclic hexapeptide core acylated with a linoleic acid side chain, confers a potent and specific mechanism of action: the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity.[1][2] This technical guide provides an in-depth exploration of the echinocandin B biosynthetic pathway, catering to researchers, scientists, and drug development professionals. It delineates the genetic and enzymatic machinery, presents quantitative data on production, and offers detailed protocols for key experimental procedures.

Introduction to Echinocandin B

Echinocandin B is a member of the echinocandin family of lipopeptides, which are non-ribosomally synthesized by various fungi.[3][4] Its discovery and subsequent development have provided a valuable therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species. The core of echinocandin B is a cyclic hexapeptide composed of non-proteinogenic amino acids, including L-ornithine, L-threonine, 4-hydroxy-L-proline, 3-hydroxy-4-methyl-L-proline, and the unique L-homotyrosine.[5][6] This peptide ring is N-acylated with a linoleic acid side chain.[5] The biosynthesis of this complex molecule is orchestrated by a set of genes organized in biosynthetic gene clusters (BGCs).

The Echinocandin B Biosynthetic Gene Cluster

The genetic blueprint for echinocandin B biosynthesis is encoded within two key gene clusters, originally identified in Aspergillus pachycristatus as the ecd (echinocandin) and hty (homotyrosine) clusters.[3][7] Subsequent research has shown that in some producer strains like Aspergillus nidulans, these genes form a single, contiguous cluster referred to as the ani cluster.[4][8]

The core of the biosynthetic machinery is a large, multi-modular non-ribosomal peptide synthetase (NRPS) encoded by the ecdA (or aniA) gene.[7][8] This megaenzyme is responsible for the sequential selection, activation, and condensation of the six amino acid residues that form the peptide backbone.

Other key genes within the cluster include:

  • ecdB/aniJ : A putative transcription factor that has been shown to be a global transcriptional activator, positively regulating the expression of the entire biosynthetic gene cluster.[4] Overexpression of ecdJ has been demonstrated to significantly enhance echinocandin B production.[4]

  • ecdI/aniI : Encodes an acyl-AMP ligase responsible for the activation of linoleic acid and its subsequent transfer to the NRPS.[5][7]

  • Oxygenases (e.g., ecdG, ecdH, ecdK, htyF): A suite of enzymes, including cytochrome P450 monooxygenases and α-ketoglutarate-dependent dioxygenases, that carry out the various hydroxylation reactions on the amino acid residues, creating the non-proteinogenic building blocks.[5][7]

  • htyA-D : Genes responsible for the biosynthesis of the non-proteinogenic amino acid L-homotyrosine.[5][7]

  • ecbL/aniL : Encodes an ABC transporter that is likely involved in the export of echinocandin B out of the fungal cell.[7]

The Biosynthetic Pathway of Echinocandin B

The biosynthesis of echinocandin B is a multi-step process that can be broadly divided into three stages: initiation, elongation and modification, and termination.

3.1. Initiation: Lipoinitiation

The process begins with the activation of linoleic acid by the acyl-AMP ligase, EcdI.[5][7] EcdI adenylates linoleic acid to form linoleoyl-AMP, which is then transferred to the first module of the NRPS, EcdA, specifically to its thiolation (T) or peptidyl carrier protein (PCP) domain.[5][7] This lipoinitiation step primes the NRPS for the subsequent addition of the amino acid building blocks.

3.2. Elongation and Modification: The NRPS Assembly Line

The core of echinocandin B is assembled on the multi-modular NRPS, EcdA. Each of the six modules of EcdA is responsible for the incorporation of one specific amino acid. A typical module consists of three core domains:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-AMP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The biosynthesis proceeds in a stepwise manner, with the growing lipopeptide chain being passed from one module to the next. Concurrently, or prior to incorporation, several of the amino acid precursors undergo hydroxylation by the various oxygenases encoded within the gene cluster to form the non-proteinogenic residues found in the final product.

3.3. Termination: Cyclization and Release

The final step in the assembly process is the release of the completed lipohexapeptide from the NRPS. This is catalyzed by a terminal thioesterase (TE) domain located at the end of the last module of EcdA. The TE domain facilitates the intramolecular cyclization of the linear precursor, forming the stable cyclic hexapeptide core of echinocandin B and releasing the final product from the enzyme.

Echinocandin_B_Biosynthesis cluster_precursors Precursor Supply cluster_activation Activation & Initiation cluster_nrps NRPS Assembly Line (EcdA) cluster_modification Hydroxylation (Oxygenases) cluster_final_product Final Product Linoleic_Acid Linoleic Acid EcdI EcdI (Acyl-AMP Ligase) Linoleic_Acid->EcdI L_Ornithine L-Ornithine Oxy1 EcdH/K L_Ornithine->Oxy1 4,5-dihydroxy-L-Orn L_Threonine1 L-Threonine EcdA Module 1 (Orn) Module 2 (Thr) Module 3 (4-OH-Pro) Module 4 (3,4-diOH-hTyr) Module 5 (Thr) Module 6 (3-OH-4-Me-Pro) TE L_Threonine1->EcdA:f1 L_Proline L-Proline Oxy2 HtyE L_Proline->Oxy2 4-hydroxy-L-Pro L_Homotyrosine_pre L-Homotyrosine (from chorismate) Oxy3 EcdG/HtyF L_Homotyrosine_pre->Oxy3 3,4-dihydroxy-L-hTyr L_Threonine2 L-Threonine L_Threonine2->EcdA:f4 4_Methyl_L_Proline_pre L-Proline Oxy4 HtyE 4_Methyl_L_Proline_pre->Oxy4 3-hydroxy-4-methyl-L-Pro Linoleoyl_AMP Linoleoyl-AMP EcdI->Linoleoyl_AMP ATP -> AMP+PPi Linoleoyl_AMP->EcdA:f0 Transfer Echinocandin_B Echinocandin B EcdA:f6->Echinocandin_B Cyclization & Release Oxy1->EcdA:f0 4,5-dihydroxy-L-Orn Oxy2->EcdA:f2 4-hydroxy-L-Pro Oxy3->EcdA:f3 3,4-dihydroxy-L-hTyr Oxy4->EcdA:f5 3-hydroxy-4-methyl-L-Pro Gene_Knockout_Workflow Start Start Construct_Cassette Construct Deletion Cassette (Marker flanked by 5' and 3' UTRs of target gene) Start->Construct_Cassette Protoplast_Prep Prepare Fungal Protoplasts (Enzymatic digestion of cell wall) Start->Protoplast_Prep Transformation Protoplast Transformation (PEG-mediated) Construct_Cassette->Transformation Protoplast_Prep->Transformation Regeneration Regenerate Transformants on selective medium Transformation->Regeneration Screening Screen Transformants (PCR and Southern blot) Regeneration->Screening Confirmation Confirm Gene Knockout Screening->Confirmation End End Confirmation->End Heterologous_Expression_Workflow Start Start Gene_Cloning Clone Gene of Interest into an Expression Vector Start->Gene_Cloning Host_Transformation Transform Heterologous Host (e.g., E. coli, S. cerevisiae) Gene_Cloning->Host_Transformation Protein_Expression Induce Protein Expression Host_Transformation->Protein_Expression Cell_Lysis Cell Lysis and Lysate Clarification Protein_Expression->Cell_Lysis Purification Purify Protein (e.g., Affinity Chromatography) Cell_Lysis->Purification Verification Verify Protein Purity (SDS-PAGE) Purification->Verification End End Verification->End

References

An In-Depth Technical Guide to the Echinocandin B Nucleus: Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily exerting their effect through the inhibition of fungal cell wall biosynthesis. This technical guide delves into the core of this drug class: the echinocandin B nucleus. While the acylated derivatives, such as anidulafungin (B1665494), caspofungin, and micafungin (B1204384), are the clinically utilized forms, a comprehensive understanding of the foundational nucleus is paramount for future drug development and for overcoming emerging resistance. This document elucidates the mechanism of action of the this compound, detailing its interaction with (1,3)-β-D-glucan synthase, the critical role of the N-acyl side chain in its antifungal potency, and the downstream cellular consequences of its activity. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction

Echinocandin B is a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans[1]. It consists of a cyclic hexapeptide core, the this compound, and a linoleoyl side chain. The echinocandin class of antifungals, often referred to as the "penicillin of antifungals," are potent and selective inhibitors of a crucial enzyme in the fungal cell wall synthesis pathway[2]. This unique mechanism of action, targeting a structure absent in mammalian cells, results in a favorable safety profile. The this compound serves as the foundational scaffold for the semi-synthesis of several clinically significant antifungal agents[3][4]. Understanding the intrinsic properties and mechanism of this core structure is essential for the rational design of next-generation echinocandins with improved efficacy, broader spectrum, and enhanced pharmacokinetic properties.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of the this compound, and all echinocandins, is the enzyme (1,3)-β-D-glucan synthase[1][2][5]. This enzyme is an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that provides osmotic stability and mechanical strength[2].

Echinocandins act as non-competitive inhibitors of (1,3)-β-D-glucan synthase[2][5]. This mode of inhibition signifies that they do not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, they are thought to bind to a distinct site on the Fks1p subunit of the enzyme complex, inducing a conformational change that allosterically inhibits its catalytic activity[2]. This inhibition disrupts the elongation of the β-(1,3)-D-glucan chains, leading to a weakened cell wall.

The consequences of this enzymatic inhibition are profound for the fungal cell. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and death, particularly in yeast-form fungi like Candida species. In filamentous fungi such as Aspergillus, echinocandins exhibit a fungistatic effect, causing abnormal hyphal growth, including excessive branching and swelling at the hyphal tips.

Structure-Activity Relationship: The Critical Role of the N-Acyl Side Chain

While the cyclic hexapeptide nucleus of echinocandin B is the core pharmacophore that interacts with the target enzyme, the N-acyl side chain is indispensable for potent antifungal activity. Numerous studies on structure-activity relationships (SAR) have demonstrated that the nature of this lipid side chain profoundly influences the drug's efficacy.

The lipophilic side chain is believed to play a crucial role in anchoring the molecule to the fungal cell membrane, thereby increasing the local concentration of the drug near the membrane-bound (1,3)-β-D-glucan synthase complex[6]. This interaction is thought to facilitate the binding of the cyclic peptide core to its target site on the enzyme.

The absence of the N-acyl side chain in the this compound results in a dramatic reduction in its antifungal potency. While specific IC50 values for the nucleus are not widely reported in comparative tables, the literature consistently indicates its significantly diminished activity compared to its acylated counterparts. This is a critical consideration in the semi-synthesis of clinical echinocandins, where the natural linoleoyl side chain of echinocandin B is cleaved and replaced with synthetic side chains to optimize the drug's antifungal spectrum, pharmacokinetic properties, and safety profile[4][7][8]. For instance, the distinct side chains of caspofungin (a fatty acid), micafungin (an aromatic side chain), and anidulafungin (an alkoxytriphenyl group) are key to their specific therapeutic profiles[2].

Quantitative Data

The following tables summarize the in vitro activity of clinically used, acylated echinocandins against common fungal pathogens. It is important to note the significantly lower potency (higher MIC/MEC values) that would be expected for the this compound, underscoring the importance of the N-acyl side chain.

Table 1: In Vitro Activity of Acylated Echinocandins against Candida Species

Antifungal AgentCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)Candida parapsilosis MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)Candida krusei MIC Range (µg/mL)
Anidulafungin≤0.015 - 0.25≤0.015 - 0.120.5 - 4≤0.015 - 0.5≤0.015 - 0.25
Caspofungin≤0.015 - 0.5≤0.015 - 0.250.25 - 4≤0.015 - 0.5≤0.03 - 0.5
Micafungin≤0.015 - 0.25≤0.015 - 0.120.5 - 2≤0.015 - 0.25≤0.015 - 0.25

Data compiled from multiple sources. MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.[9][10][11]

Table 2: In Vitro Activity of Acylated Echinocandins against Aspergillus Species

Antifungal AgentAspergillus fumigatus MEC Range (µg/mL)Aspergillus flavus MEC Range (µg/mL)Aspergillus niger MEC Range (µg/mL)Aspergillus terreus MEC Range (µg/mL)
Anidulafungin≤0.008 - 0.03≤0.008 - 0.03≤0.008 - 0.03≤0.008 - 0.06
Caspofungin≤0.015 - 0.25≤0.015 - 0.25≤0.015 - 0.12≤0.03 - 0.5
Micafungin≤0.008 - 0.03≤0.008 - 0.03≤0.008 - 0.03≤0.008 - 0.03

MEC (Minimum Effective Concentration) is the endpoint used for molds, representing the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically.[12]

Downstream Cellular Effects and Signaling Pathways

The inhibition of (1,3)-β-D-glucan synthesis by the this compound triggers a cascade of downstream cellular events, primarily the activation of cell wall stress response pathways. These are compensatory mechanisms that the fungal cell employs to mitigate cell wall damage and maintain cellular integrity.

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a critical signaling cascade activated in response to cell wall stress. It is a highly conserved pathway in fungi, involving a series of protein kinases that relay the stress signal from the cell surface to the nucleus, leading to the transcriptional regulation of genes involved in cell wall remodeling.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1/Mid2 Wsc1/Mid2 Sensors Rom2 Rom2 (GEF) Wsc1/Mid2->Rom2 Rho1_GDP Rho1-GDP (Inactive) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Rom2->Rho1_GDP Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_Swi6 Rlm1/Swi4/Swi6 Transcription Factors Slt2->Rlm1_Swi4_Swi6 Gene_Expression Cell Wall Gene Expression (e.g., FKS, CHS) Rlm1_Swi4_Swi6->Gene_Expression This compound Echinocandin B Nucleus Glucan_Synthase (1,3)-β-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Cell_Wall_Stress->Wsc1/Mid2

Figure 1: The Cell Wall Integrity (CWI) signaling pathway activated by echinocandin-induced cell wall stress.

Chitin (B13524) Synthesis Upregulation

A key outcome of the CWI pathway activation is the compensatory upregulation of chitin synthesis. Chitin is another crucial structural polysaccharide in the fungal cell wall. By increasing chitin production, the fungus attempts to reinforce the weakened cell wall and counteract the effects of β-glucan depletion. This response is a well-documented mechanism of tolerance to echinocandins.

Other Stress Response Pathways

In addition to the CWI pathway, other signaling cascades such as the High Osmolarity Glycerol (HOG) pathway and the Ca2+/calcineurin pathway can also be activated in response to cell wall stress, contributing to the overall adaptive response of the fungus.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay

This assay measures the enzymatic activity of (1,3)-β-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[14C]glucose into the growing β-glucan polymer.

6.1.1. Preparation of Fungal Microsomes

  • Grow fungal cells to mid-log phase in an appropriate liquid medium.

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA).

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Disrupt the cells using mechanical methods such as glass bead homogenization or a French press.

  • Centrifuge the lysate at a low speed to remove whole cells and debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

6.1.2. Enzyme Activity Assay

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), an activator (e.g., GTPγS), and the substrate UDP-[14C]glucose.

  • Add the fungal microsomal preparation to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a precipitating agent, such as trichloroacetic acid (TCA).

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled β-glucan polymer.

  • Wash the filter extensively to remove unincorporated UDP-[14C]glucose.

  • Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

To determine the inhibitory activity of the this compound, various concentrations of the compound are included in the reaction mixture, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) can be calculated.

Glucan_Synthase_Assay cluster_prep Microsome Preparation cluster_assay Enzyme Assay Fungal_Culture Fungal Culture Cell_Harvest Cell Harvest & Wash Fungal_Culture->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Centrifugation Differential Centrifugation Cell_Lysis->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Reaction_Mix Reaction Mix (Buffer, GTPγS, UDP-[14C]Glucose, This compound) Microsomes->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Precipitation Precipitation & Filtration Incubation->Precipitation Scintillation Scintillation Counting Precipitation->Scintillation

Figure 2: Experimental workflow for the (1,3)-β-D-glucan synthase activity assay.

Quantification of Fungal Cell Wall Chitin Content

This protocol allows for the measurement of changes in chitin content in response to treatment with the this compound, providing insights into the cell wall stress response.

  • Grow fungal cells in the presence and absence of sub-inhibitory concentrations of the this compound.

  • Harvest and wash the cells.

  • Hydrolyze the cell walls using strong acid (e.g., 6M HCl) at a high temperature to break down chitin into its monomer, glucosamine (B1671600).

  • Neutralize the hydrolysate.

  • Quantify the amount of glucosamine in the hydrolysate using a colorimetric assay (e.g., the Morgan-Elson assay) or by high-performance liquid chromatography (HPLC).

  • The amount of glucosamine is directly proportional to the chitin content of the cell wall.

Analysis of Fungal Cell Morphology

Microscopic techniques are employed to visualize the morphological changes induced by the this compound.

  • Treat fungal cells with various concentrations of the this compound.

  • At different time points, collect aliquots of the cell suspension.

  • Stain the cells with a fluorescent dye that binds to the cell wall, such as Calcofluor White (binds to chitin) or Aniline Blue (binds to β-glucans).

  • Observe the cells using fluorescence microscopy or confocal microscopy.

  • Document changes in cell shape, size, hyphal branching patterns (for filamentous fungi), and cell wall integrity.

Conclusion

The this compound is the fundamental structural unit of a powerful class of antifungal drugs. Its mechanism of action centers on the non-competitive inhibition of (1,3)-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. While the nucleus itself exhibits weak antifungal activity, its core structure is the key to the inhibitory mechanism. The N-acyl side chain, absent in the nucleus, is paramount for the high potency of clinically used echinocandins, highlighting a crucial aspect of their structure-activity relationship. The inhibition of β-glucan synthesis by the echinocandin core triggers a well-orchestrated cell wall stress response, primarily through the CWI pathway, leading to compensatory chitin synthesis. A thorough understanding of the mechanism of action of the this compound, coupled with the detailed experimental protocols provided herein, will empower researchers and drug development professionals to design and evaluate novel echinocandin derivatives with the potential to address the ongoing challenges of invasive fungal infections and emerging drug resistance.

References

Natural Producers of Echinocandin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandin B is a lipopeptide antifungal agent that serves as a crucial precursor for the semi-synthetic drug anidulafungin.[1][2][3] This class of antifungals, known as echinocandins, exhibits potent activity against a broad range of pathogenic fungi, including Candida and Aspergillus species.[4][5][6] Their unique mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall, rendering them highly selective with minimal toxicity to human cells.[2][5] The production of echinocandin B is primarily achieved through fermentation of specific filamentous fungi. This guide provides an in-depth technical overview of the primary natural producers of echinocandin B, their production yields under various conditions, detailed experimental protocols, and the underlying biosynthetic pathways.

Primary Natural Producers

The principal natural producers of echinocandin B are fungi belonging to the genus Aspergillus. Specifically, Aspergillus nidulans and the closely related species Aspergillus rugulosus (also known by its teleomorph name, Emericella rugulosa) are the most well-documented sources of this valuable secondary metabolite.[2][7]

Quantitative Production of Echinocandin B

The production of echinocandin B by Aspergillus nidulans has been the subject of extensive research to optimize yields for industrial applications. Various strategies, including strain improvement through mutagenesis and optimization of fermentation parameters, have been employed to enhance production titers.

Table 1: Echinocandin B Production by Wild-Type and Mutant Strains of Aspergillus nidulans
StrainGenotype/TreatmentCarbon SourceTiter (mg/L)Reference
A. nidulans ULN-59 (Parent)Wild-TypeFructose~871[8]
A. nidulans J-10UV MutagenesisFructose1357.2 ± 15.9[8]
A. nidulans ZJB12073UV & Microwave MutagenesisFructose1656.3 ± 40.3[8]
A. nidulans ZJB19033ARTP MutagenesisStarch2425.9 ± 43.8[5]
A. nidulans NRRL8112 (Parent)Wild-TypeMannitol~49.5[9]
A. nidulans JAOEEngineered (Overexpression of aniA and aniJ)Mannitol624.6 ± 55.9[9]
Table 2: Effect of Fermentation Conditions on Echinocandin B Production by Aspergillus nidulans
ConditionBase Titer (mg/L)Modified Titer (mg/L)Fold IncreaseReference
Carbon Source
MannitolControl~420-[3]
Methyl Oleate~4202123~5.1[3]
Surfactant Addition
Control~420--[3]
Tween 80~4202584~6.2[3]
Precursor Feeding
Control (ZJB12073)1656.3 ± 40.3--[8]
+ Tyrosine, Leucine, Biotin1656.3 ± 40.32701.6 ± 31.7~1.6[8]
Microparticle Addition
Control~950--[10]
+ Talcum Powder (20 g/L)~9501262.9~1.3[10]
+ Glass Beads (7)~9501344.1~1.4[10]
Fed-Batch Fermentation
Batch (Mannitol)942.5--[11]
Fed-Batch (Mannitol)942.51915.4~2.0[11]
Fed-Batch (+ L-proline & L-ornithine)942.51604.4~1.7[11]

Experimental Protocols

Fermentation of Aspergillus nidulans for Echinocandin B Production

This protocol is a composite of methodologies described in the literature.[8][11]

  • Inoculum Preparation:

    • Aseptically transfer a loop of A. nidulans spores from a 14-day-old Potato Dextrose Agar (PDA) slant into a 250-mL Erlenmeyer flask containing 50 mL of inoculum medium.

    • Incubate the flask on a rotary shaker at 220 rpm for 48 hours at 25 °C.

  • Fermentation:

    • Inoculate 50 mL of fermentation medium in a 250-mL Erlenmeyer flask with 10% (v/v) of the prepared inoculum.

    • The fermentation medium composition can be optimized, but a typical base medium contains a carbon source (e.g., fructose, mannitol, or starch), a nitrogen source, and mineral salts.

    • Incubate the fermentation flasks on a rotary shaker at 220 rpm and 25 °C for the desired fermentation period (typically 7-10 days).

  • Fed-Batch Strategy (Optional for Enhanced Yield):

    • Begin with a suboptimal initial concentration of the primary carbon source (e.g., 49.0 g/L mannitol).

    • At regular intervals (e.g., every 3 days), feed a concentrated solution of the carbon source (e.g., 16.0 g/L mannitol).

    • Pulse feeding of precursor amino acids like L-proline and L-ornithine (e.g., to a final concentration of 7.0 g/L every 2 days) can also be employed.[11]

Extraction and Purification of Echinocandin B

This protocol is based on methods utilizing macroporous resin chromatography.[12][13]

  • Solid-Liquid Separation:

    • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by filtration or centrifugation.

  • Extraction from Mycelium:

    • Soak the collected mycelial cake in a polar solvent (e.g., methanol (B129727) or ethanol) to extract echinocandin B.

    • Separate the solvent extract from the solid residue.

  • Macroporous Resin Adsorption:

    • Dilute the solvent extract to reduce the polar solvent concentration.

    • Load the diluted extract onto a pre-equilibrated macroporous resin column (e.g., HP-20).

    • Wash the column with a polar solvent to remove impurities.

  • Desorption and Elution:

    • Elute the bound echinocandin B from the resin using a suitable stripping agent (e.g., a higher concentration of the polar solvent).

  • Decoloring and Crystallization:

    • Treat the eluate with a decoloring agent (e.g., activated carbon).

    • Concentrate the decolorized solution and induce crystallization to obtain crude echinocandin B.

  • Final Purification (Optional):

    • For higher purity, the crude echinocandin B can be further purified using chromatographic techniques such as Fraclite 800 resin chromatography.[13]

Biosynthetic and Signaling Pathways

The biosynthesis of echinocandin B is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. The genes responsible for this pathway are organized into two main clusters, designated as ecd and hty in Emericella rugulosa[14][15] or the contiguous ani cluster in Aspergillus nidulans.[4][16]

Echinocandin B Biosynthetic Pathway

The biosynthesis of echinocandin B can be summarized in the following key steps:

  • Activation of the Fatty Acid Side Chain: The process is initiated by the activation of linoleic acid to linoleyl-AMP by an acyl-AMP ligase (EcdI/AniI), which is then loaded onto the first module of the NRPS.

  • Assembly of the Hexapeptide Core: The six-module NRPS (EcdA/AniA) sequentially incorporates and modifies the six amino acid residues: L-ornithine, L-threonine, 4R-hydroxy-L-proline, 3S,4S-dihydroxy-L-homotyrosine, L-threonine, and 3S-hydroxy-4S-methyl-L-proline.

  • Biosynthesis of L-homotyrosine: The non-proteinogenic amino acid L-homotyrosine is synthesized de novo by enzymes encoded in the hty gene cluster.

  • Tailoring Reactions: A series of oxygenases (EcdG, EcdH, EcdK, HtyE, HtyF) are responsible for the multiple hydroxylation steps on the amino acid residues.

  • Cyclization and Release: The final step involves the cyclization and release of the mature echinocandin B molecule from the NRPS.

Echinocandin_B_Biosynthesis cluster_fatty_acid Fatty Acid Activation cluster_homotyrosine L-homotyrosine Biosynthesis cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring and Release Linoleic_Acid Linoleic_Acid EcdI_AniI EcdI_AniI Linoleic_Acid->EcdI_AniI Linoleyl_AMP Linoleyl_AMP EcdI_AniI->Linoleyl_AMP EcdA_AniA_NRPS EcdA/AniA (NRPS) Linoleyl_AMP->EcdA_AniA_NRPS Acetyl_CoA Acetyl_CoA hty_enzymes hty_enzymes Acetyl_CoA->hty_enzymes 4_Hydroxyphenyl_pyruvate 4_Hydroxyphenyl_pyruvate 4_Hydroxyphenyl_pyruvate->hty_enzymes L_homotyrosine L_homotyrosine hty_enzymes->L_homotyrosine L_homotyrosine->EcdA_AniA_NRPS Lipo_hexapeptide Nascent Lipo-hexapeptide EcdA_AniA_NRPS->Lipo_hexapeptide Precursor_AAs L-ornithine, L-threonine, L-proline, L-threonine Precursor_AAs->EcdA_AniA_NRPS Oxygenases EcdG, EcdH, EcdK, HtyE, HtyF Lipo_hexapeptide->Oxygenases Echinocandin_B Echinocandin_B Oxygenases->Echinocandin_B

Caption: Biosynthetic pathway of echinocandin B.

Experimental Workflow for Echinocandin B Production and Purification

The overall process from fungal culture to purified product involves several key stages, each with its own set of parameters that can be optimized.

Experimental_Workflow Strain_Selection Strain Selection (e.g., A. nidulans) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation (Batch or Fed-Batch) Inoculum_Prep->Fermentation Harvesting Harvesting (Solid-Liquid Separation) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Macroporous Resin Chromatography Extraction->Purification Crystallization Crystallization Purification->Crystallization Final_Product Echinocandin B Crystallization->Final_Product

Caption: Experimental workflow for echinocandin B production.

Regulatory Influences on Echinocandin B Biosynthesis

Recent transcriptomic studies have shed light on the regulatory networks influencing echinocandin B production. Feeding fatty acids, for instance, has been shown to upregulate pathways that increase the supply of precursors and energy for biosynthesis.

Regulatory_Pathway cluster_upregulated Upregulated Pathways cluster_downregulated Downregulated Pathways Fatty_Acid_Feeding Fatty Acid Feeding Fatty_Acid_Metabolism Fatty Acid Metabolism Fatty_Acid_Feeding->Fatty_Acid_Metabolism CoA_Synthesis Pantothenate and CoA Biosynthesis Fatty_Acid_Feeding->CoA_Synthesis Oxidative_Phosphorylation Oxidative Phosphorylation Fatty_Acid_Feeding->Oxidative_Phosphorylation TCA_Cycle TCA Cycle Fatty_Acid_Feeding->TCA_Cycle Acetyl_CoA_Pool Increased Acetyl-CoA Pool Fatty_Acid_Metabolism->Acetyl_CoA_Pool CoA_Synthesis->Acetyl_CoA_Pool ATP_Supply Increased ATP Supply Oxidative_Phosphorylation->ATP_Supply TCA_Cycle->Acetyl_CoA_Pool (throttling) ECB_Biosynthesis Enhanced Echinocandin B Biosynthesis Acetyl_CoA_Pool->ECB_Biosynthesis ATP_Supply->ECB_Biosynthesis

Caption: Regulatory influences on echinocandin B biosynthesis.

Conclusion

Aspergillus nidulans and Aspergillus rugulosus are the key natural producers of the clinically important antifungal precursor, echinocandin B. Significant advancements in fermentation technology, strain development, and a deeper understanding of the biosynthetic and regulatory pathways have paved the way for substantial improvements in production yields. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of natural product drug development, providing a solid foundation for further optimization and industrial-scale production of echinocandin B.

References

A Technical Guide to the Physicochemical Properties of the Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The echinocandin B nucleus is a cyclic hexapeptide that forms the structural core of echinocandin B, a naturally occurring lipopeptide antifungal. It serves as a critical starting intermediate in the semi-synthesis of potent antifungal drugs, most notably Anidulafungin. The removal of the native linoleoyl side chain from echinocandin B to yield the nucleus is a pivotal step that allows for subsequent chemical modifications to optimize the pharmacological profile, including solubility, toxicity, and efficacy.[1][2] This guide provides an in-depth overview of the known physicochemical properties of the this compound, details relevant experimental protocols for its production and purification, and illustrates its mechanism of action, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The this compound is the deacylated form of echinocandin B, lacking the fatty acid side chain. This modification significantly increases its hydrophilicity. It is the key precursor for the semi-synthesis of the antifungal agent Anidulafungin.[1][3]

Table 1: Identification of this compound and its Hydrochloride Salt

IdentifierThis compoundThis compound Hydrochloride
PubChem CID 9875888[4]N/A
CAS Number N/A1029890-89-8[5][6]
Molecular Formula C₃₄H₅₁N₇O₁₅[3][4]C₃₄H₅₁N₇O₁₅ ∙ HCl[5][6]
IUPAC Name (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosane-2,5,8,14,17,23-hexone[4]Not specified
Synonyms Anidulafungin Nucleus, SL 7810 nucleus, A-30912 A nucleus[4][7]Echinocandin B Hydrochloride[5]

Physicochemical Properties

The physicochemical characteristics of the this compound are fundamental to its handling, formulation, and role as a pharmaceutical intermediate.

Table 2: Summary of Physicochemical Properties (Computed)

PropertyValueSource
Molecular Weight 797.8 g/mol PubChem[4]
Molecular Weight (HCl Salt) 834.27 g/mol TOKU-E[5]
Exact Mass 797.34431395 DaPubChem[4]
XLogP3-AA -4.6PubChem[4]
Hydrogen Bond Donor Count 14PubChem[4]
Hydrogen Bond Acceptor Count 18PubChem
Rotatable Bond Count 7PubChem
Topological Polar Surface Area 409 ŲPubChem
Appearance (HCl Salt) White or off-white powderAmerigo Scientific[6]
Solubility

The parent compound, echinocandin B, exhibits poor water solubility due to its lipophilic linoleoyl side chain and is soluble in organic solvents like ethanol, methanol, DMF, and DMSO.[8][9][10] In contrast, the this compound, having had this lipid tail removed, is significantly more hydrophilic, as indicated by its negative XLogP3-AA value of -4.6.[4] Its improved water solubility is leveraged in purification processes, where the crude nucleus can be dissolved in aqueous solutions before chromatographic separation.[11] However, further modifications to the nucleus are often employed to enhance aqueous solubility for clinical applications.[12][13]

Stability

The stability of the this compound, particularly its hydrochloride salt, is a critical parameter for its use as a pharmaceutical intermediate, directly impacting the quality and shelf-life of the final active pharmaceutical ingredient.[14] Key factors influencing its stability include:

  • Temperature: Higher temperatures accelerate chemical degradation pathways such as hydrolysis and oxidation.[14] Therefore, storage at low temperatures, typically -20°C, is recommended to maintain long-term stability.[5][14]

  • Humidity: The cyclic peptide structure contains multiple amide bonds that are susceptible to hydrolysis. High humidity environments can promote this degradation, making it crucial to store the compound in dry conditions with appropriate protective packaging.[14]

  • pH: Hydrolysis of the amide bonds can be catalyzed under acidic or basic conditions.[14] Optimized bioconversion processes to produce the nucleus are often conducted at a specific pH (e.g., 4.5) to balance enzyme activity and product stability.[15][16]

  • Oxidation: The presence of several hydroxyl groups makes the molecule susceptible to oxidation, a process that can be accelerated by heat, light, and the presence of oxidizing agents.[14] Degradation via oxidation can alter the compound's chemical properties and biological activity.[14]

Mechanism of Action of Echinocandin-Based Antifungals

Derivatives of the this compound function by targeting the fungal cell wall, a structure absent in mammalian cells, which accounts for their high therapeutic index.[17][18] They act as non-competitive inhibitors of the β-(1,3)-D-glucan synthase enzyme complex, specifically targeting the FKS1 subunit.[8][17][19] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][20] By inhibiting this process, the drug disrupts cell wall construction, leading to osmotic instability and ultimately, fungal cell lysis.[17][19]

Mechanism_of_Action cluster_cell Fungal Cell UDP_Glucose UDP-Glucose (Glucan Precursor) Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 Subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan Synthesis Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Incorporation Lysis Osmotic Instability & Cell Lysis Cell_Wall->Lysis Weakening leads to Echinocandin Echinocandin Drug (Anidulafungin) Echinocandin->Glucan_Synthase Non-competitive Inhibition

Caption: Mechanism of action for echinocandin-based antifungals.

Experimental Protocols

Production via Enzymatic Deacylation

The this compound is produced by the enzymatic cleavage of the linoleoyl side chain from echinocandin B. This bioconversion is a critical step in manufacturing semi-synthetic echinocandins.[1][15]

Production_Workflow cluster_fermentation Echinocandin B Production cluster_bioconversion Deacylation Process A_nidulans Aspergillus nidulans Fermentation ECB Echinocandin B (Substrate) A_nidulans->ECB Bioreactor Bioconversion Reaction (pH 4.5, 25°C) ECB->Bioreactor A_utahensis Actinoplanes utahensis Culture (Whole-cell catalyst) A_utahensis->Bioreactor Crude_Product Crude Product Mix (ECB Nucleus + Impurities) Bioreactor->Crude_Product Purification Downstream Purification Crude_Product->Purification

Caption: Workflow for enzymatic production of the this compound.

Methodology: Whole-Cell Bioconversion This protocol is based on studies optimizing the deacylation of echinocandin B using Actinoplanes utahensis.[15][16]

  • Cultivation of Catalyst: Actinoplanes utahensis is cultured in a suitable fermentation medium to generate biomass containing the deacylase enzyme. For example, a seed medium of 1.0% glucose, 0.5% yeast powder, and 1% peptone can be used, followed by growth in a fermentation medium.[15]

  • Reaction Setup: The biotransformation is performed by adding echinocandin B (ECB) as a substrate to the whole-cell culture of A. utahensis.

  • Optimized Conditions: The reaction is maintained under optimal conditions to maximize enzyme efficiency. Studies have identified an optimal temperature of 25°C and an optimal pH of 4.5.[15][16]

  • Substrate Concentration: The concentration of ECB is a key parameter. In one study, a concentration of 8 g/L ECB was found to be optimal, yielding a final nucleus concentration of 4.21 g/L.[15][16]

  • Monitoring: The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC) to measure the consumption of ECB and the formation of the this compound.[2]

Purification Methodologies

Achieving high purity of the this compound is essential for its use in subsequent synthetic steps. Chromatographic techniques are commonly employed.

Purification_Workflow Crude Crude Aqueous Solution of ECB Nucleus Filter 0.45 µm Filtration Crude->Filter HPLC_Column Preparative HPLC Column (e.g., C18) Filter->HPLC_Column Load Sample Collection Fraction Collection HPLC_Column->Collection Elution Gradient Elution (Aqueous/Organic Mobile Phase) Elution->HPLC_Column Analysis Purity Analysis via Analytical HPLC Collection->Analysis Pooling Pool High-Purity Fractions (>99%) Analysis->Pooling Select Fractions Lyophilize Lyophilization Pooling->Lyophilize Final Purified ECB Nucleus Lyophilize->Final

Caption: Generalized workflow for the purification of the this compound.

Methodology 1: Preparative HPLC [11] This method is capable of achieving very high purity levels suitable for pharmaceutical applications.

  • Sample Preparation: The crude this compound is dissolved in 5 to 20 times its bulk value in water. The resulting solution is filtered through a 0.45 µm membrane to remove particulate matter.

  • Chromatography: The filtered sample is loaded onto a high-performance liquid preparative chromatography column.

  • Elution: The nucleus is eluted using a mobile phase consisting of a mixture of an aqueous solution and an organic solvent (e.g., 0%-30% organic phase).

  • Fraction Collection & Analysis: Eluted fractions are collected and analyzed for purity.

  • Outcome: This process can yield the final product with a purity of over 99% and a recovery rate exceeding 85%.

Methodology 2: Macroporous Resin and Hydrophilic C18 Chromatography [21] This two-step chromatographic process is effective for removing impurities and is suitable for industrial-scale purification.

  • Adsorption Step 1: The crude product is first passed through a macroporous resin column (e.g., XAD-18) to perform an initial separation.

  • Adsorption Step 2: The partially purified eluate is then loaded onto a hydrophilic C18 silica (B1680970) gel packing column.

  • Elution: Elution from the macroporous resin is performed with 8% ethanol, while elution from the C18 column uses 3% methanol.

  • Outcome: This combined process can achieve a purity of more than 95% with a total yield of approximately 65%.

General Protocols for Physicochemical Property Determination

While specific experimental data for properties like pKa and melting point of the this compound are not detailed in the provided search results, standard analytical techniques are used for cyclic peptides.

  • Structural Elucidation: The absolute configuration and conformation of cyclic peptides can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chiroptical techniques like Vibrational Circular Dichroism (VCD).[22]

  • Hydrophobicity (logP/logD): The partition coefficient, a measure of lipophilicity, can be determined experimentally using methods like shake-flask or estimated using Reverse-Phase Liquid Chromatography (RPLC).[23]

  • Aqueous Solubility: This can be determined by adding an excess of the compound to an aqueous buffer, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant, often by HPLC or UV-Vis spectroscopy.

  • Melting Point: Differential Scanning Calorimetry (DSC) is a standard technique used to determine the melting point of solid compounds.

  • pKa Determination: The acid dissociation constant(s) can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis by measuring changes in a physical property as a function of pH.

References

Methodological & Application

Application Notes & Protocols for the Purification of Echinocandin B Nucleus from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the purification of the echinocandin B (ECB) nucleus from fermentation broth. The ECB nucleus is a critical precursor for the semi-synthesis of potent antifungal drugs like anidulafungin.[1][2][3][4] The following sections detail the multi-step process, from the initial separation of ECB to the final purification of its deacylated nucleus.

Introduction

Echinocandins are a class of lipopeptide antifungal agents that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme absent in mammals, making them a safe and effective treatment for invasive fungal infections.[1][3][4] Echinocandin B, a natural product of fermentation by fungi such as Aspergillus nidulans and Aspergillus rugulosus, serves as a starting material for the synthesis of next-generation antifungals.[1][2][5]

The key step in transforming ECB into more potent and safer drugs is the enzymatic removal of its linoleoyl side chain to produce the echinocandin B nucleus (ECBN).[1][6][7] This deacylation is typically carried out using a deacylase enzyme from microorganisms like Actinoplanes utahensis or Streptomyces species.[1][6][7][8][9] Subsequent purification of the ECBN is crucial for ensuring the quality and efficacy of the final semi-synthetic antifungal drug.

Overall Purification Workflow

The purification process can be conceptually divided into three main stages:

  • Primary Purification of Echinocandin B (ECB): Isolation and concentration of ECB from the fermentation broth.

  • Enzymatic Deacylation: Conversion of ECB to its nucleus (ECBN) using a specific deacylase.

  • Final Purification of this compound (ECBN): Separation and purification of ECBN from the enzymatic reaction mixture.

G cluster_0 Stage 1: ECB Purification cluster_1 Stage 2: Enzymatic Deacylation cluster_2 Stage 3: ECBN Purification Fermentation_Broth Aspergillus sp. Fermentation Broth Primary_Separation Primary Separation (e.g., Adsorption Chromatography) Fermentation_Broth->Primary_Separation Purified_ECB Purified Echinocandin B (ECB) Primary_Separation->Purified_ECB Enzymatic_Reaction Enzymatic Deacylation (Actinoplanes utahensis deacylase) Purified_ECB->Enzymatic_Reaction Reaction_Mixture Reaction Mixture (ECBN, unreacted ECB, enzyme, etc.) Enzymatic_Reaction->Reaction_Mixture Chromatographic_Purification Chromatographic Purification (e.g., Macroporous Resin + RP-C18) Reaction_Mixture->Chromatographic_Purification High_Purity_ECBN High-Purity ECBN (>95%) Chromatographic_Purification->High_Purity_ECBN

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Primary Purification of Echinocandin B from Fermentation Broth

This protocol describes two alternative methods for the initial isolation and purification of ECB.

Method A: Solvent Extraction

This method, adapted from patent literature, is suitable for initial recovery from the mycelia.[10]

  • Acidification and Mycelia Collection:

    • Adjust the pH of the Aspergillus fermentation broth to 4.0 using acetic acid.

    • Add talcum powder (e.g., 15 g/L of broth) and stir for 2 hours to aid in precipitation.

    • Filter the mixture to collect the mycelia.

    • Wash the mycelial cake with water.

  • Solvent Extraction:

    • Suspend the collected mycelia in methanol (B129727) (e.g., 1 L per 350 g of wet mycelia).

    • Stir the suspension for 4 hours at room temperature.

    • Filter to separate the methanol extract.

    • Repeat the extraction on the mycelial cake with a smaller volume of methanol (e.g., 750 ml) for 3 hours.

    • Combine the methanol extracts.

  • Concentration:

    • Concentrate the combined methanol extracts under vacuum at 50°C to reduce the volume and the methanol content to approximately 20%.

Method B: Macroporous Resin Adsorption Chromatography

This method allows for the direct purification of ECB from the fermentation broth and has been shown to be highly effective.[11][12]

  • Resin Selection and Column Preparation:

    • Select a non-polar macroporous resin (e.g., HP-20) for optimal adsorption and desorption performance.[11]

    • Pack a chromatography column with the selected resin and equilibrate it with deionized water.

  • Adsorption:

    • Adjust the pH of the fermentation broth to a suitable range (e.g., 4.0-5.0) to ensure ECB is in a favorable state for adsorption.

    • Load the pre-treated fermentation broth onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

    • A subsequent wash with a low concentration of ethanol (B145695) (e.g., 20-30%) can be performed to remove more polar impurities.

  • Elution:

    • Elute the bound ECB from the resin using a higher concentration of ethanol (e.g., 70-80%).

    • Monitor the eluate using HPLC at 222 nm and collect the fractions containing ECB.[2]

  • Concentration:

    • Pool the ECB-rich fractions and concentrate under vacuum to obtain purified ECB.

Protocol 2: Enzymatic Deacylation of Echinocandin B

This protocol outlines the bioconversion of ECB to ECBN using whole-cell catalysis with Actinoplanes utahensis.

G ECB Echinocandin B (with linoleoyl side chain) Deacylase Echinocandin B Deacylase (from A. utahensis) ECB->Deacylase Substrate ECBN This compound (without side chain) Deacylase->ECBN Product

Caption: Enzymatic conversion of ECB to its nucleus.

  • Cultivation of Actinoplanes utahensis:

    • Culture A. utahensis in a suitable fermentation medium to generate the deacylase enzyme. A suggested medium contains 3.0% sucrose, 2.0% cottonseed meal, 0.12% K2HPO4·3H2O, and 0.05% KH2PO4·3H2O.[1]

  • Preparation of the Reaction Mixture:

    • Harvest the A. utahensis mycelia containing the deacylase.

    • Prepare a reaction buffer (e.g., acetate (B1210297) buffer).

    • Dissolve the purified ECB from Protocol 1 in a suitable co-solvent like ethanol to create a stock solution.

  • Biotransformation Reaction:

    • Combine the A. utahensis mycelia with the reaction buffer.

    • Add the ECB stock solution to the reaction mixture. The optimal concentration of ECB can be around 8 g/L.[1]

    • Adjust the reaction parameters to their optimal values:

      • pH: 4.5[1]

      • Temperature: 25°C[1]

    • Incubate the reaction mixture with agitation.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Analyze the samples by HPLC to monitor the conversion of ECB to ECBN.

  • Termination and Harvesting:

    • Once the reaction reaches completion (or the desired conversion rate), terminate the reaction by separating the mycelia (e.g., by centrifugation or filtration).

    • The resulting supernatant contains the crude ECBN.

Protocol 3: Purification of this compound

This protocol describes a two-step chromatographic process to achieve high-purity ECBN.[13]

  • Macroporous Resin Chromatography (Impurity Removal):

    • Load the supernatant containing crude ECBN from Protocol 2 onto a macroporous resin column (e.g., XAD-18).

    • Wash the column with water to remove salts and highly polar impurities.

    • Elute the ECBN using a low concentration of ethanol (e.g., 8% ethanol). This step is designed to separate ECBN from less polar impurities and unreacted ECB which would elute at higher ethanol concentrations.[13]

    • Collect the ECBN-containing fractions.

  • Hydrophilic Reversed-Phase C18 Chromatography (Final Polishing):

    • Pool and concentrate the ECBN fractions from the previous step.

    • Load the concentrated solution onto a hydrophilic C18 silica (B1680970) gel column.

    • Elute using a low concentration of methanol (e.g., 3% methanol) as the mobile phase.[13]

    • Monitor the eluate by HPLC and collect the high-purity ECBN fractions.

  • Final Processing:

    • Pool the pure ECBN fractions.

    • The solution can be concentrated and the ECBN can be precipitated or lyophilized to obtain a high-purity solid product.

Data Presentation

The following tables summarize quantitative data from various stages of the purification process as reported in the literature.

Table 1: Performance of Primary ECB Purification using Macroporous Resin [11][12]

ParameterValue
Initial Purity in Broth23.2%
Final Purity in Eluent88.5%
Purity Increase3.8-fold
Recovery Yield87.1%

Table 2: Optimized Conditions and Yield for Enzymatic Deacylation [1][8][9]

ParameterOptimal Value
Temperature25-26°C
pH4.5-7.0
Substrate (ECB) Concentration4-8 g/L
Final ECBN TiterUp to 4.21 g/L

Table 3: Performance of Final ECBN Purification [13]

ParameterValue
Final Purity of ECBN>95%
Overall Yield~65%

Conclusion

The protocols and data presented provide a robust framework for the purification of the this compound from fermentation broth. The combination of optimized primary separation, efficient enzymatic conversion, and multi-step chromatographic purification allows for the production of high-purity ECBN, a vital intermediate for the manufacturing of life-saving antifungal medications. These methods are designed to be scalable and suitable for industrial production.[10][13]

References

Characterization of Echinocandin B Nucleus: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of the echinocandin B nucleus, a crucial starting material for the semi-synthesis of potent antifungal drugs like anidulafungin. The methods outlined below utilize High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the identity, purity, and structural integrity of this key pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of the this compound and for monitoring the progress of the enzymatic deacylation of echinocandin B.[1] A reversed-phase HPLC method is typically employed for this purpose.

Quantitative Data Summary
ParameterMethod 1Method 2
Column Agilent Poroshell EC18 (4.6 x 150 mm, 2.7 µm)C18 Hypersil (4.6 x 250 mm, 5 µm)
Mobile Phase A: KH2PO4 bufferB: Acetonitrile (B52724)Methanol:Acetonitrile:Water (70:10:20, v/v/v)
Flow Rate 0.8 mL/min[1]1.0 mL/min
Detection UV at 222 nm[1]UV at 222 nm
Column Temperature Not Specified40 °C
Injection Volume Not Specified20 µL
Retention Time ~6.75 minNot Specified
Experimental Protocol: HPLC Analysis

Objective: To determine the purity of the this compound and quantify it in a sample mixture.

Materials:

  • This compound sample

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Agilent Poroshell EC18 or equivalent)

  • 0.2 µm syringe filters

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.2 µm syringe filter before injection.

Chromatographic Conditions (based on Method 1):

  • Set up the HPLC system with the Agilent Poroshell EC18 column.

  • Prepare the mobile phases:

    • Mobile Phase A: Prepare a suitable potassium dihydrogen phosphate buffer (e.g., 20 mM, pH adjusted as needed).

    • Mobile Phase B: HPLC grade acetonitrile.

  • Set a gradient elution program as required to achieve optimal separation from impurities and the parent compound, echinocandin B. A typical gradient might start with a low percentage of acetonitrile and gradually increase.

  • Set the flow rate to 0.8 mL/min.[1]

  • Set the UV detector to a wavelength of 222 nm.[1]

  • Inject the prepared sample onto the column and start the analysis.

Data Analysis:

  • Identify the peak corresponding to the this compound based on its retention time, which is significantly shorter than that of the lipophilic echinocandin B (retention time ~22.80 min under similar conditions).

  • Calculate the purity of the sample by determining the peak area of the this compound as a percentage of the total peak area.

  • For quantification, use a calibration curve generated from standard solutions of the this compound of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter (0.2 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (222 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Purity/Quantification Chromatogram->Analyze

Fig. 1: HPLC Workflow for this compound Analysis.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation of the this compound and the characterization of its related impurities. Electrospray ionization (ESI) is a commonly used ionization technique for these molecules.

Quantitative Data Summary
IonObserved m/zMolecular Formula
[M+H]+ 798.3521C34H52N7O15+
[M+Na]+ 820.40C34H51N7O15Na+

Note: The exact mass of the neutral molecule is 797.3443 Da.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and elucidate the structure of the this compound through fragmentation analysis.

Materials:

  • This compound sample, prepared as for HPLC analysis.

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF).

LC Conditions:

  • Use HPLC conditions similar to those described in the HPLC section to achieve chromatographic separation before MS analysis.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS: Acquire full scan mass spectra over a mass range of m/z 100-1200 to detect the protonated molecule [M+H]+ at m/z 798.4 and the sodium adduct [M+Na]+ at m/z 820.4.

  • Tandem MS (MS/MS):

    • Select the [M+H]+ ion (m/z 798.4) as the precursor ion for collision-induced dissociation (CID).

    • Apply appropriate collision energy to induce fragmentation. The fragmentation of the cyclic peptide backbone will primarily yield b- and y-type ions, which correspond to fragments containing the N-terminus and C-terminus, respectively.

    • Analyze the resulting product ion spectrum to confirm the amino acid sequence of the cyclic peptide core. The fragmentation pattern will be characteristic of the this compound structure.

Data Analysis:

  • Confirm the molecular weight of the this compound from the full scan mass spectrum.

  • Analyze the MS/MS spectrum to identify the characteristic b and y fragment ions. This fragmentation pattern provides confirmation of the cyclic hexapeptide structure.

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Sep HPLC Separation ESI ESI Source LC_Sep->ESI FullScan Full Scan MS ESI->FullScan Precursor Precursor Ion Selection FullScan->Precursor CID Collision-Induced Dissociation Precursor->CID MSMS MS/MS Analysis CID->MSMS MW_Confirm Molecular Weight Confirmation MSMS->MW_Confirm Frag_Analysis Fragmentation Analysis MW_Confirm->Frag_Analysis

Fig. 2: LC-MS/MS Workflow for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Experimental Protocol: NMR Analysis

Objective: To obtain detailed structural information and assign the ¹H and ¹³C chemical shifts of the this compound.

Materials:

  • Purified this compound sample (typically 5-10 mg for ¹H NMR, and >20 mg for ¹³C NMR).

  • Deuterated solvent (e.g., methanol-d4, DMSO-d6).

  • NMR spectrometer with a suitable probe.

Sample Preparation:

  • Ensure the sample is dry and free of residual non-deuterated solvents.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

NMR Experiments:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (e.g., using a proton-decoupled pulse sequence) to observe the chemical shifts of all carbon atoms.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for identifying adjacent protons in the amino acid residues.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting different amino acid residues and confirming the overall cyclic structure.

Data Analysis:

  • Integrate and analyze the ¹H NMR spectrum to determine the number of protons associated with each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce the number of neighboring protons.

  • Use the COSY spectrum to trace the spin systems of the individual amino acid residues.

  • Use the HSQC spectrum to assign the chemical shifts of protonated carbons.

  • Use the HMBC spectrum to identify long-range correlations, which will be key to piecing together the connectivity of the entire molecule, including the linkages between the amino acid residues in the cyclic peptide core.

  • Combine all the NMR data to achieve a complete and unambiguous assignment of the structure of the this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Structure Elucidation Dissolve_NMR Dissolve in Deuterated Solvent NMR_1D 1D NMR (¹H, ¹³C) Dissolve_NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Signals Assign ¹H and ¹³C Signals NMR_2D->Assign_Signals Confirm_Structure Confirm Connectivity and Stereochemistry Assign_Signals->Confirm_Structure

Fig. 3: NMR Workflow for Structure Elucidation.

References

Application Notes and Protocols for the Semi-synthesis of Anidulafungin from Echinocandin B Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of the antifungal drug Anidulafungin (B1665494), starting from the fermentation product Echinocandin B. The process involves a key enzymatic deacylation step to produce the core cyclic peptide nucleus, followed by the chemical synthesis of a specific side chain and its subsequent coupling to the nucleus.

Introduction

Anidulafungin is a semi-synthetic echinocandin antifungal agent that exhibits potent activity against a broad range of fungal pathogens, including Candida and Aspergillus species. Its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. The semi-synthetic approach allows for the modification of the acyl side chain of the natural product Echinocandin B, leading to improved pharmacological properties.

The overall synthetic strategy is a two-part process:

  • Enzymatic Deacylation: The linoleoyl side chain of Echinocandin B is selectively removed by a deacylase enzyme from Actinoplanes utahensis to yield the Echinocandin B nucleus (ECBN).

  • Chemical Acylation: A synthetically prepared side chain, 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is activated and coupled to the free amino group of the ECBN to form Anidulafungin.

Experimental Workflow

G cluster_deacylation Part 1: Enzymatic Deacylation cluster_synthesis Part 2: Side Chain Synthesis & Coupling ECB Echinocandin B (ECB) Deacylation Enzymatic Deacylation (Actinoplanes utahensis deacylase) ECB->Deacylation ECBN This compound (ECBN) Deacylation->ECBN Coupling Coupling Reaction ECBN->Coupling StartingMaterials Starting Materials (e.g., 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid, 4-n-pentyloxyphenylboronic acid glycol ester) SuzukiCoupling Suzuki-Miyaura Coupling StartingMaterials->SuzukiCoupling SideChain 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid SuzukiCoupling->SideChain Activation Side Chain Activation (e.g., with 1-hydroxybenzotriazole) SideChain->Activation ActiveEster Active Ester (e.g., TOBt ester) Activation->ActiveEster ActiveEster->Coupling Anidulafungin Anidulafungin Coupling->Anidulafungin

Caption: Overall workflow for the semi-synthesis of Anidulafungin.

Part 1: Enzymatic Deacylation of Echinocandin B

This protocol describes the enzymatic removal of the linoleoyl side chain from Echinocandin B using the deacylase enzyme from Actinoplanes utahensis.

Materials and Reagents
  • Echinocandin B (ECB)

  • Actinoplanes utahensis (e.g., NRRL 12052)

  • Culture medium for A. utahensis

  • Potassium phosphate (B84403) buffer (0.05 M, pH 6.0)

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphoric acid (H₃PO₄) for reaction termination

  • HPLC system for analysis

Protocol: Culture of Actinoplanes utahensis and Enzyme Production[1]
  • Spore Suspension: Prepare a spore suspension of A. utahensis from a sporulated agar (B569324) plate.

  • Seed Culture: Inoculate a 250-mL flask containing 50 mL of seed medium (2.5% sucrose, 2.0% oatmeal, 0.25% yeast powder, 0.1% K₂HPO₄, 0.05% KCl, 0.05% MgSO₄·7H₂O, and 0.0002% FeSO₄·7H₂O).

  • Incubation: Incubate the seed culture at 28°C and 220 rpm for 3 days.

  • Production Culture: Transfer the seed culture to a larger fermentation vessel with an optimized production medium.

  • Harvesting: After a suitable fermentation period (e.g., 90 hours), harvest the cells containing the deacylase by centrifugation.

Protocol: Enzymatic Deacylation Reaction[2]
  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:

    • Echinocandin B (substrate)

    • A. utahensis cell homogenate or purified deacylase

    • 0.05 M Potassium phosphate buffer (pH 6.0)

    • 0.68 M KCl

    • 15% DMSO

  • Initiation: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature of 60°C for 20 minutes.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Analysis: Monitor the formation of the this compound (ECBN) by HPLC. A molar conversion of approximately 60% can be expected in initial runs.

Quantitative Data: Enzymatic Deacylation
ParameterValueReference
Optimal pH6.0[1]
Optimal Temperature60°C[1]
Km for Echinocandin B50 µM[2]
Vmax14.6 µmol/min/mg protein[2]
Molar Conversion (initial)~60%[1]

Part 2: Synthesis of the Anidulafungin Side Chain

This section details the synthesis of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, the side chain required for the acylation of the ECBN.

Materials and Reagents
  • 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid

  • 4-n-pentyloxyphenylboronic acid glycol ester

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • PdCl₂(PPh₃)₂ (palladium catalyst)

  • Sulfuric acid (H₂SO₄)

  • Dimethylacetamide (for crystallization)

Protocol: Suzuki-Miyaura Coupling for Side Chain Synthesis[4]
  • Reactant Mixture: In a reaction vessel, combine:

    • 20.1 g of 4'-iodo[1,1']biphenyl-4-carboxylic acid

    • 13.1 g of sodium carbonate

    • 21.4 g of 4-n-pentyloxyphenylboronic acid glycol ester

    • 260 g of dimethyl sulfoxide (DMSO)

  • Catalyst Addition: Add 160 mg of PdCl₂(PPh₃)₂ as a catalyst.

  • Reaction: Heat the mixture to 100-110°C and maintain for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 40°C and filter.

    • Wash the collected solid with DMSO.

    • Suspend the solid in 100 mL of water and heat to 80°C.

    • Slowly add 47 g of 37% sulfuric acid dropwise over 1 hour.

    • Stir at 80°C for an additional 30 minutes.

    • Cool to 40°C and filter.

  • Purification: Dry the solid and crystallize from dimethylacetamide.

Quantitative Data: Side Chain Synthesis
ParameterValueReference
Yield81%[3]
Purity>99%[3]

Part 3: Coupling of this compound and Side Chain

This final stage involves the activation of the synthetic side chain and its coupling to the this compound to form Anidulafungin.

G SideChain 4''-(pentyloxy)-[1,1':4',1''-terphenyl]- 4-carboxylic acid Activation Activation Step SideChain->Activation CDMT 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) CDMT->Activation NMM N-methylmorpholine (NMM) NMM->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Coupling Coupling Reaction ActiveEster->Coupling ECBN This compound (ECBN) ECBN->Coupling DIPEA Diisopropylethylamine (DIPEA) DIPEA->Coupling Anidulafungin Anidulafungin Coupling->Anidulafungin

Caption: Key steps in the coupling of the side chain to the ECBN.

Materials and Reagents
  • 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid

  • This compound (ECBN)

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for activation

  • N-methylmorpholine (NMM)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Acetonitrile (B52724)

  • HPLC system for analysis and purification

Protocol: In Situ Activation and Coupling[5]
  • Activation of Side Chain:

    • In a mixture of THF/DMF under a nitrogen atmosphere, dissolve 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.

    • Add 1.2 equivalents of CDMT and 1.5 equivalents of NMM at 10-15°C.

    • Stir the mixture overnight at room temperature to form the active ester. Monitor the formation by HPLC.

  • Coupling Reaction:

    • To the reaction mixture containing the in situ generated active ester, add a solution of this compound in DMF and diisopropylethylamine.

    • Continue stirring for 3-4 hours.

  • Work-up and Purification:

    • Filter the reaction mixture.

    • Slowly add the filtrate to diethyl ether to precipitate the crude Anidulafungin.

    • Filter the white solid and wash successively with ether.

    • Stir the solid with water and filter.

    • Stir the obtained solid with acetonitrile for 15 minutes at room temperature, filter, and dry under vacuum.

  • Final Purification (if necessary): Further purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC)[4].

Quantitative Data: Coupling Reaction and Final Product
ParameterValueReference
Active Ester Purity (crude)>95%[5]
Anidulafungin Yield80%[5]
Anidulafungin HPLC Purity99.10%[5]

Conclusion

The semi-synthesis of Anidulafungin from Echinocandin B is a robust process that combines a highly selective enzymatic deacylation with efficient chemical synthesis and coupling steps. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important antifungal agent. Careful optimization of each step is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for the Acylation of Echinocandin B Nucleus to Create Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins are a frontline class of antifungal drugs prized for their potent activity against a range of invasive fungal infections, including those caused by Candida and Aspergillus species.[1][2] Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, which results in low host toxicity due to the absence of this target in mammalian cells.[3][4]

The native Echinocandin B (ECB), a fermentation product of fungi such as Aspergillus nidulans, serves as a valuable scaffold for the development of semi-synthetic derivatives with improved pharmacological properties.[4][5][6] The primary strategy for creating novel analogs involves a two-step process: enzymatic deacylation of the native linoleoyl side chain to produce the Echinocandin B nucleus (ECBN), followed by chemical reacylation with a variety of acyl moieties.[1][5][7][8] This approach has led to the development of clinically successful drugs like Anidulafungin and allows for the exploration of new derivatives with enhanced solubility, reduced hemolytic toxicity, and optimized pharmacokinetic profiles.[2][5]

These application notes provide detailed protocols for the enzymatic deacylation of ECB, the chemical acylation of the resulting nucleus, and the subsequent evaluation of the novel derivatives' antifungal and hemolytic activity.

Experimental Workflow Overview

The overall process for generating and evaluating novel acylated Echinocandin B derivatives follows a logical progression from synthesis to biological characterization. This workflow ensures a systematic approach to identifying candidates with promising therapeutic potential.

experimental_workflow Experimental Workflow for Novel Echinocandin B Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Deacylation Enzymatic Deacylation of ECB Purification1 Purification of ECB Nucleus Deacylation->Purification1 Reacylation Chemical Reacylation Purification1->Reacylation Purification2 Purification of Novel Derivative Reacylation->Purification2 Structural Structural Characterization (HPLC, MS, NMR) Purification2->Structural Antifungal Antifungal Susceptibility Testing (MIC) Structural->Antifungal Hemolytic Hemolytic Activity Assay Structural->Hemolytic SAR Structure-Activity Relationship (SAR) Analysis Antifungal->SAR Hemolytic->SAR

Caption: Overall workflow from synthesis to evaluation.

Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B (ECB)

This protocol describes the use of whole cells from Actinoplanes utahensis or a suitable Streptomyces species to catalyze the removal of the linoleoyl side chain from ECB to yield the this compound (ECBN).[5][7][8]

Materials:

  • Echinocandin B (ECB)

  • Actinoplanes utahensis or Streptomyces sp. BICC-8848 cell culture

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.0-7.0)

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol (B129727)

  • Centrifuge and appropriate tubes

  • Shaking incubator

  • HPLC system for reaction monitoring

Procedure:

  • Cell Culture and Harvest:

    • Culture Actinoplanes utahensis or Streptomyces sp. in an appropriate fermentation medium until high deacylase activity is achieved (typically 72-96 hours).[9]

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

    • Wash the cell pellet with 50 mM potassium phosphate buffer (pH 6.0) and centrifuge again. Resuspend the washed cell pellet in the same buffer to create a cell slurry.

  • Enzymatic Reaction Setup:

    • In a suitable reaction vessel, prepare the reaction mixture containing:

      • 50 mM Potassium Phosphate Buffer (optimal pH is 6.0 for purified enzyme, but may be up to 7.0 for whole-cell biotransformation).[9][10]

      • 0.68 M KCl (optional, enhances activity of purified enzyme).[9]

      • Washed cell slurry.

    • Dissolve ECB in a minimal amount of DMSO and add to the reaction mixture to a final substrate concentration of approximately 4 g/L.[10] The final DMSO concentration should be kept low (e.g., <15%) to avoid enzyme denaturation.[9]

  • Biotransformation:

    • Incubate the reaction mixture in a shaking incubator at 26-30°C for 24-48 hours.[9][10]

    • Monitor the conversion of ECB to its nucleus (ECBN) periodically by taking small aliquots, quenching the reaction with an equal volume of methanol, centrifuging to remove cells, and analyzing the supernatant by HPLC.[4][11]

  • Product Recovery and Purification:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding a sufficient volume of methanol.

    • Separate the cell mass by centrifugation.

    • The supernatant, containing the ECBN, can be purified using macroporous resin chromatography.

    • Apply the supernatant to a column packed with HP-20 or XAD-18 resin.[12][13]

    • Wash the column with water to remove salts and hydrophilic impurities.

    • Elute the ECBN using a stepwise gradient of ethanol (B145695) or methanol (e.g., 8% ethanol followed by a higher concentration).[12]

    • For higher purity (>95%), a secondary purification step using a hydrophilic C18 column with a low percentage of methanol as the eluent can be employed.[12]

    • Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified ECBN.

Protocol 2: Chemical Acylation of this compound (ECBN)

This protocol details a general method for the N-acylation of the purified ECBN using an activated carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester. This method was used to synthesize cilofungin (B1669029) and other analogs.[1][7]

Materials:

  • Purified this compound (ECBN)

  • Desired carboxylic acid (e.g., 4-(n-octyloxy)benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether or other non-polar solvent for precipitation

  • Preparative HPLC system

Procedure:

  • Activation of the Carboxylic Acid (Preparation of NHS Ester):

    • In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent like DMF or Tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • The byproduct, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration. The filtrate contains the activated NHS ester and can often be used directly in the next step.

  • N-Acylation Reaction:

    • Dissolve the purified ECBN (1.0 equivalent) in anhydrous DMF.

    • Add a base such as Triethylamine (TEA) (2-3 equivalents) to the ECBN solution.

    • Add the solution of the activated NHS ester (from step 1) dropwise to the ECBN solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by analytical HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude product.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the crude product with diethyl ether to remove residual DMF and other impurities.

    • Purify the crude product by preparative reverse-phase HPLC (Prep-HPLC).

      • Column: C18 stationary phase.

      • Mobile Phase: A gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid or formic acid).

      • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and lyophilize to obtain the final N-acylated echinocandin B derivative as a solid.

Protocol 3: Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (documents M27 for yeasts and M38 for filamentous fungi) to determine the Minimum Inhibitory Concentration (MIC) of the novel derivatives.

Materials:

  • Novel echinocandin derivatives and comparator drugs (e.g., Anidulafungin, Caspofungin)

  • Fungal isolates (Candida albicans, C. glabrata, Aspergillus fumigatus, etc.)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Incubator (35°C)

Procedure:

  • Preparation of Drug Solutions:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial two-fold dilutions of each compound in RPMI 1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).[14]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on appropriate agar (B569324) plates.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[14]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates (containing the drug dilutions) with the prepared fungal suspension.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plates at 35°C for 24 hours (for Candida spp.) or 48 hours (for Aspergillus spp.).[14]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.[14]

    • Growth inhibition can be assessed visually or by reading the optical density at 530 nm using a microplate reader.

Protocol 4: Hemolytic Activity Assay

This protocol describes a method to assess the lytic effect of the novel compounds on red blood cells, a key indicator of potential toxicity.

Materials:

  • Freshly collected red blood cells (RBCs), typically human or sheep.

  • Phosphate-buffered saline (PBS), pH 7.2

  • Novel echinocandin derivatives

  • Triton X-100 (10% solution) as a positive control (100% hemolysis)

  • PBS as a negative control (0% hemolysis)

  • Centrifuge

  • 96-well plates

  • Spectrophotometer (415 nm)

Procedure:

  • Preparation of Red Blood Cells:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with cold PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in PBS in a 96-well plate.

    • Add the RBC suspension to each well containing the test compounds.

    • Prepare a positive control by adding Triton X-100 to RBCs.

    • Prepare a negative control by adding only PBS to RBCs.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.[15]

    • After incubation, centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of released hemoglobin.[16]

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Data Presentation

Quantitative data from antifungal susceptibility and hemolytic activity assays should be summarized in tables to facilitate direct comparison between novel derivatives and standard antifungal agents.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Echinocandin B Derivatives

CompoundC. albicans ATCC 90028C. glabrata ATCC 90030C. parapsilosis ATCC 22019A. fumigatus ATCC 204305
ECB Nucleus >32>32>32>16
Anidulafungin 0.030.0610.03
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
Derivative 3 ValueValueValueValue
Derivative 4 ValueValueValueValue
Derivative 5 ValueValueValueValue

MIC values are typically reported as MIC₅₀, the concentration inhibiting 50% of growth.

Table 2: Hemolytic Activity of Novel Echinocandin B Derivatives

CompoundHC₅₀ (µg/mL)% Hemolysis at 32 µg/mL
Anidulafungin >100< 5%
Derivative 1 ValueValue
Derivative 2 ValueValue
Derivative 3 ValueValue
Derivative 4 ValueValue
Derivative 5 ValueValue

HC₅₀ is the concentration causing 50% hemolysis of red blood cells.

Mechanism of Action and Structure-Activity Relationships

The development of novel echinocandin derivatives is guided by understanding their mechanism of action and the relationship between their chemical structure and biological activity.

Mechanism of Action

Echinocandins exert their antifungal effect by targeting the fungal cell wall, a structure essential for cell integrity and absent in mammals. This selective targeting is a key reason for their favorable safety profile.

mechanism_of_action Echinocandin Mechanism of Action Echinocandin Echinocandin Derivative GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->GlucanSynthase Non-competitive Inhibition GlucanPolymer β-(1,3)-D-Glucan Polymer GlucanSynthase->GlucanPolymer Synthesis Blocked CellWall Fungal Cell Wall GlucanPolymer->CellWall Essential Component CellLysis Cell Lysis / Osmotic Instability CellWall->CellLysis Weakened Integrity Leads to

Caption: Inhibition of β-(1,3)-D-glucan synthesis.

Structure-Activity Relationships (SAR)

The modification of the N-acyl side chain of the ECB nucleus is a critical determinant of the resulting analog's antifungal potency, spectrum, solubility, and toxicity.[17] Key SAR findings include:

  • Lipophilicity: A balance is required. While a certain degree of lipophilicity is necessary for antifungal activity, excessive lipophilicity can lead to increased hemolytic toxicity.

  • Side Chain Geometry: Linear and rigid side chains have been shown to enhance antifungal potency compared to more flexible ones.

  • Polar Moieties: The introduction of polar groups, such as those found in amino acids, can significantly improve water solubility and may reduce toxicity without compromising antifungal activity.[2] The goal is to create amphiphilic molecules that can interact effectively with the target enzyme within the cell membrane.

By systematically modifying the acyl side chain and evaluating the resulting biological activities, researchers can develop a deeper understanding of the SAR and design more effective and safer echinocandin-based antifungal drugs.

References

using echinocandin B nucleus as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the application of the echinocandin B nucleus as a versatile scaffold in modern drug design is presented below, with a focus on the development of novel antifungal agents. This document provides detailed protocols for the synthesis and evaluation of echinocandin B analogs, quantitative data on their activity, and diagrams illustrating key pathways and workflows for researchers in drug development.

Introduction to Echinocandin B as a Drug Design Scaffold

Echinocandins are a class of lipopeptide antifungal drugs that have become a first-line therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Their unique mechanism of action, favorable safety profile, and low potential for drug interactions make them an attractive class of therapeutics.[4][5] The core structure of these molecules, a cyclic hexapeptide, serves as an excellent scaffold for semi-synthetic modifications.

Echinocandin B (ECB), a natural product fermented by fungi such as Aspergillus nidulans, is a key starting material for several semi-synthetic echinocandins.[6][7][8] The overall strategy involves the enzymatic removal of the native linoleoyl side chain from ECB to yield the this compound (ECBN).[4][9][10] This nucleus, which possesses a free primary amine, can then be chemically re-acylated with various synthetic side chains to generate novel analogs with improved pharmacological properties, such as enhanced stability, better solubility, and optimized pharmacokinetic profiles.[2][9][11] Anidulafungin (B1665494) is a prominent example of a successful drug developed through this scaffold approach.[6][12]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary target of echinocandins is the fungal cell wall, a structure essential for cell integrity that is absent in mammalian cells.[8] Specifically, echinocandins non-competitively inhibit β-(1,3)-D-glucan synthase, an enzyme complex responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[1][6][9][13] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately cell death (lysis), conferring fungicidal activity against most Candida species.[6][13] Their action is considered fungistatic against Aspergillus species.[4][9]

Echinocandin_Mechanism_of_Action Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose (Precursor) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Synthesis Beta_Glucan β-(1,3)-D-Glucan (Polymer) Glucan_Synthase->Beta_Glucan Polymerization Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Incorporation Lysis Cell Lysis (Fungicidal Effect) Cell_Wall->Lysis Disruption Echinocandin Echinocandin Drug Echinocandin->Inhibition Inhibition->Glucan_Synthase Drug_Design_Workflow Workflow for Semi-Synthesis of Echinocandin Analogs A Echinocandin B (ECB) (from Fermentation) B Step 1: Enzymatic Deacylation (Removal of Linoleoyl Side Chain) A->B C This compound (ECBN) (Scaffold) B->C E Step 2: Chemical N-Acylation (Side Chain Attachment) C->E D Synthetic Side Chain (Activated Ester) D->E F Novel Echinocandin Analog (Drug Candidate) E->F G Purification & Characterization (HPLC, Mass Spec) F->G H Biological Evaluation (MIC, Toxicity, PK) G->H

References

Application Notes and Protocols for Echinocandin B Deacylation using Actinoplanes utahensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins are a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Echinocandin B (ECB), a natural product of fermentation by fungi such as Aspergillus nidulans, serves as a crucial precursor for the semi-synthesis of potent antifungal drugs like anidulafungin.[1][3][4] The critical step in this semi-synthetic process is the deacylation of ECB to remove its linoleoyl side chain, yielding the echinocandin B nucleus (ECBN).[1][5] This biotransformation is efficiently catalyzed by a deacylase enzyme produced by the filamentous bacterium Actinoplanes utahensis.[1][6]

This document provides detailed application notes and experimental protocols for the deacylation of echinocandin B using Actinoplanes utahensis and its deacylase enzyme.

Enzyme Characteristics and Biotransformation

The echinocandin B deacylase from Actinoplanes utahensis is a membrane-associated heterodimeric enzyme, composed of two subunits with molecular weights of approximately 63 kDa and 18-20 kDa.[6][7][8] The enzyme exhibits broad substrate specificity, capable of cleaving the acyl side chains from various lipopeptide antibiotics.[7][8] The deacylation reaction catalyzed by this enzyme is a key step in the manufacturing process of anidulafungin.[3][9]

The enzymatic deacylation of echinocandin B is generally preferred over chemical methods due to the instability of the acyl peptides under chemical deacylation conditions.[6] The bioconversion process can be carried out using whole cells of A. utahensis or with the purified or recombinant enzyme.[7][9] Genetic engineering efforts, particularly the overexpression of the deacylase genes in A. utahensis or heterologous hosts like Streptomyces lividans, have significantly improved the yield of ECBN.[3][9]

Echinocandin B Deacylation Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A_utahensis_Fermentation Actinoplanes utahensis Fermentation Cell_Harvest Cell Harvest & Washing A_utahensis_Fermentation->Cell_Harvest Enzyme_Solubilization Enzyme Solubilization (Optional) Cell_Harvest->Enzyme_Solubilization Deacylation_Reaction Deacylation Reaction (Whole-cell or Enzymatic) Cell_Harvest->Deacylation_Reaction Enzyme_Purification Enzyme Purification (Optional) Enzyme_Solubilization->Enzyme_Purification Enzyme_Purification->Deacylation_Reaction Echinocandin_B Echinocandin B (Substrate) Echinocandin_B->Deacylation_Reaction Product_Recovery Product Recovery & Purification Deacylation_Reaction->Product_Recovery ECBN This compound (Product) Product_Recovery->ECBN Anidulafungin_Synthesis Semi-synthesis of Anidulafungin ECBN->Anidulafungin_Synthesis

Caption: Experimental workflow for echinocandin B deacylation.

Quantitative Data Summary

The following tables summarize key quantitative data for the echinocandin B deacylase and the biotransformation process.

Table 1: Properties of Echinocandin B Deacylase from Actinoplanes utahensis

ParameterValueReference
Enzyme StructureHeterodimer[6][7]
Subunit Molecular Weights63 kDa and 18-20 kDa[7][8]
Optimal pH (Native Enzyme)6.0[7]
Optimal Temperature (Native Enzyme)60°C[7]
Optimal pH (Recombinant in E. coli)7.0[10]
Optimal Temperature (Recombinant in E. coli)60°C[10]
Km for Echinocandin B50 µM[7]
Vmax14.6 µmol/min/mg protein[7]

Table 2: this compound (ECBN) Production Yields

Strain/ConditionECBN Titer (g/L)Reference
Wild-type A. utahensis0.36[3][9]
Genetically engineered A. utahensis (overexpressing deacylase) with optimized conditions4.21[3][8][9]

Experimental Protocols

Protocol 1: Fermentation of Actinoplanes utahensis for Deacylase Production

This protocol describes the submerged fermentation of Actinoplanes utahensis to produce the deacylase enzyme.

1. Seed Culture Preparation: a. Prepare a seed medium consisting of 2.5% sucrose, 2.0% oatmeal, 0.25% yeast powder, 0.1% K₂HPO₄, 0.05% KCl, 0.05% MgSO₄·7H₂O, and 0.0002% FeSO₄·7H₂O.[9] b. Inoculate an agar (B569324) piece (approximately 1 cm²) of a sporulated A. utahensis culture into a 250-mL flask containing 50 mL of the seed medium.[9] c. Incubate at 28°C on an orbital shaker at 220 rpm for 3 days.[9]

2. Production Culture: a. Prepare a production medium (composition may vary, but can be similar to the seed medium or optimized as per specific lab standards). b. Transfer the seed culture (e.g., 3 mL) into the production medium.[6] c. Incubate at 30°C on an orbital shaker at 230 rpm for 3 days.[6] d. Harvest cells containing high deacylase activity (typically 90 hours after inoculation) by centrifugation.[11] e. Wash the harvested cells with a suitable buffer, such as 0.05 M KH₂PO₄, pH 6.0.[11]

Protocol 2: Whole-Cell Biotransformation of Echinocandin B

This protocol outlines the deacylation of echinocandin B using whole cells of A. utahensis.

1. Reaction Setup: a. Prepare a reaction mixture containing the washed A. utahensis cells. b. The optimal conditions for the biotransformation have been reported as a temperature of 25°C and a pH of 4.5.[9] c. Add echinocandin B to the reaction mixture. The optimal concentration of ECB has been found to be around 8 g/L for efficient conversion.[9]

2. Reaction and Monitoring: a. Incubate the reaction mixture under the optimized conditions with agitation. b. Withdraw samples periodically to monitor the conversion of ECB to ECBN.

3. Product Analysis: a. Analyze the samples using High-Performance Liquid Chromatography (HPLC). b. A typical HPLC setup involves a C18 column with a mobile phase gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.[11] c. Monitor the formation of the ECBN product at a wavelength of 222 nm or 225 nm.[3][11]

Semi-Synthesis of Anidulafungin Echinocandin_B Echinocandin B Deacylation Enzymatic Deacylation Echinocandin_B->Deacylation Actinoplanes_utahensis Actinoplanes utahensis Deacylase Actinoplanes_utahensis->Deacylation ECBN This compound (ECBN) Deacylation->ECBN Chemical_Reacylation Chemical Reacylation ECBN->Chemical_Reacylation Anidulafungin Anidulafungin Chemical_Reacylation->Anidulafungin

Caption: Logical steps in the semi-synthesis of anidulafungin.

Protocol 3: Enzymatic Deacylation using Purified/Recombinant Deacylase

This protocol is for the deacylation reaction using a purified or recombinant form of the enzyme.

1. Enzyme Preparation: a. If using the native enzyme, solubilize it from the cell membrane and purify using chromatographic techniques.[7] b. If using a recombinant enzyme (e.g., expressed in S. lividans), it can be purified from the culture filtrate.[7]

2. Reaction Mixture: a. A typical 1 mL reaction mixture contains:

  • Echinocandin B (e.g., 425 µmol)
  • Purified enzyme (3–3000 µunits)
  • 0.05 M KH₂PO₄ buffer, pH 6.0
  • 0.68 M KCl
  • 15% Dimethyl sulfoxide (B87167) (DMSO) to aid in substrate solubility.[11]

3. Reaction Conditions: a. Initiate the reaction by adding the enzyme. b. Incubate at 60°C for a defined period (e.g., 20 minutes).[11] c. Stop the reaction by adding H₃PO₄.[11]

4. Analysis: a. Analyze the formation of ECBN by HPLC as described in Protocol 2.

Strain Development for Enhanced Production

The natural yield of ECBN from wild-type A. utahensis can be a limiting factor.[9] Strain development through genetic engineering has proven to be an effective strategy to enhance production. The introduction of additional copies of the deacylase gene into A. utahensis or heterologous hosts has led to significant increases in the bioconversion efficiency.[3][9] This approach, combined with the optimization of fermentation and bioconversion conditions, is crucial for developing commercially viable processes.[3][9]

Echinocandin B Deacylase Characteristics Deacylase Echinocandin B Deacylase Structure Heterodimer (63 kDa & 18-20 kDa subunits) Deacylase->Structure Source Actinoplanes utahensis Deacylase->Source Location Membrane-associated Deacylase->Location Reaction Echinocandin B -> This compound Deacylase->Reaction Kinetics Km: 50 µM Vmax: 14.6 µmol/min/mg Deacylase->Kinetics Optimal_Conditions pH: 6.0 Temp: 60°C Deacylase->Optimal_Conditions

Caption: Key characteristics of the deacylase enzyme.

References

Application Notes and Protocols for Macroporous Resin Chromatography in Echinocandin B Nucleus Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Echinocandins are a class of antifungal agents that inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[1][2] Anidulafungin (B1665494), a prominent member of this class, is a semi-synthetic derivative of Echinocandin B (ECB). The production of anidulafungin involves the enzymatic deacylation of ECB to yield its core structure, the Echinocandin B nucleus (ECBN), which is then chemically modified.[2][3][4] The efficient purification of ECBN is a crucial step in the manufacturing process. Macroporous resin chromatography has emerged as a cost-effective and scalable method for the purification of various biomolecules, including echinocandins, directly from fermentation broths.[1][5] This document provides detailed application notes and protocols for the purification of Echinocandin B and its nucleus using macroporous resin chromatography, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The selection of an appropriate macroporous resin is critical for optimizing the purification process. The following tables summarize the performance of various resins in the purification of Echinocandin B and its nucleus.

Table 1: Comparison of Macroporous Resins for Echinocandin B Adsorption and Desorption.

Resin Type Adsorption Capacity (mg/g) Adsorption Rate (%) Desorption Capacity (mg/g) Desorption Rate (%)
HP-20 38.6 77.2 36.5 94.6
HZ-816 32.4 64.8 29.8 92.0
HPD-722 28.5 57.0 25.4 89.1
HPD-400 26.3 52.6 23.5 89.4
ADS-7 24.8 49.6 21.6 87.1
ADS-5 22.4 44.8 18.9 84.4
X-5 20.1 40.2 17.5 87.1
S-8 18.5 37.0 16.2 87.6
AB-8 15.6 31.2 13.8 88.5
NKA-9 12.8 25.6 10.2 79.7

Data derived from a study on Echinocandin B purification, where non-polar resin HP-20 showed the best performance.[1]

Table 2: Optimized Purification Results for Echinocandin B using HP-20 Resin.

Parameter Fermentation Broth Eluent Fold Increase
Purity (%) 23.2 88.5 3.8
Recovery Yield (%) - 87.1 -

Optimal conditions led to a significant increase in purity with high recovery.[6]

Table 3: Purification Results for this compound (ECBN).

Purification Step Eluant Purity (%) Total Yield (%)
Macroporous Resin (XAD-18) 8% Ethanol (B145695) - -
Hydrophilic C18 Packing 3% Methanol (B129727) > 95 65

This two-step process effectively purifies ECBN to a high degree.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments in the purification of Echinocandin B and its nucleus.

Protocol 1: Purification of Echinocandin B from Fermentation Broth

This protocol is based on the preparative separation of Echinocandin B from Aspergillus nidulans fermentation broth using HP-20 macroporous resin.[1][6]

1. Materials and Equipment:

  • Fermentation broth of Aspergillus nidulans containing Echinocandin B

  • HP-20 macroporous resin

  • Chromatography column

  • Peristaltic pump

  • Ethanol

  • Deionized water

  • HPLC system with a C18 column for analysis

2. Resin Pre-treatment:

  • Soak the HP-20 resin in ethanol for 24 hours to swell and remove any impurities.

  • Wash the resin thoroughly with deionized water until the effluent is clear.

3. Column Packing:

  • Prepare a slurry of the pre-treated HP-20 resin in deionized water.

  • Pack the chromatography column with the resin slurry, ensuring a uniform and stable bed. The bed volume (BV) should be recorded.

4. Sample Preparation and Loading:

  • Centrifuge the fermentation broth at 5000 rpm for 20 minutes to remove mycelia.[1]

  • Filter the supernatant through a 0.45 µm membrane.

  • Adjust the pH and concentration of the feedstock as needed based on optimization experiments.

  • Load the prepared sample onto the packed column at a controlled flow rate (e.g., 1 BV/h).

5. Washing:

  • After loading, wash the column with 3 BV of deionized water to remove unbound impurities.[5]

6. Elution:

  • Elute the bound Echinocandin B from the resin using an ethanol-water solution (e.g., 70:30 v/v) at a specific flow rate.[5]

  • Collect the eluate in fractions.

7. Analysis:

  • Analyze the collected fractions for Echinocandin B concentration and purity using HPLC.

  • The HPLC conditions can be set as follows: ODS column, mobile phase of Methanol:Acetonitrile:Water (70:10:20 v/v), flow rate of 1.0 ml/min, and UV detection at 223 nm.[1]

Protocol 2: Purification of this compound (ECBN)

This protocol describes a two-step purification process for ECBN using macroporous resin followed by hydrophilic C18 silica (B1680970) gel packing.[7]

1. Materials and Equipment:

  • Solution containing crude this compound (ECBN)

  • XAD-18 macroporous resin

  • Hydrophilic C18 silica gel packing material

  • Two separate chromatography columns

  • Ethanol

  • Methanol

  • Deionized water

  • HPLC system for analysis

2. Step 1: Macroporous Resin Chromatography (XAD-18):

  • Pre-treat and pack the XAD-18 resin in a chromatography column as described in Protocol 1.

  • Load the crude ECBN solution onto the column.

  • Wash the column with deionized water to remove impurities.

  • Elute the ECBN using 8% ethanol as the eluant.[7]

  • Collect the fractions containing ECBN.

3. Step 2: Hydrophilic C18 Silica Gel Chromatography:

  • Pool the ECBN-containing fractions from the first step.

  • Pack a second chromatography column with the hydrophilic C18 packing material.

  • Load the pooled fractions onto the C18 column.

  • Wash the column as required.

  • Elute the purified ECBN using 3% methanol as the eluant.[7]

  • Collect the fractions.

4. Analysis and Final Product:

  • Analyze the purity of the final fractions using HPLC.

  • This combined process can achieve a purity of over 95% with a total yield of 65%.[7]

Visualizations

The following diagrams illustrate the experimental workflow for the purification of Echinocandin B and its nucleus.

cluster_ECB Echinocandin B Purification Workflow Fermentation Aspergillus nidulans Fermentation Broth Centrifugation Centrifugation (5000 rpm, 20 min) Fermentation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Loading_ECB Load onto HP-20 Macroporous Resin Column Filtration->Loading_ECB Washing_ECB Wash with Deionized Water (3 BV) Loading_ECB->Washing_ECB Elution_ECB Elute with 70% Ethanol Washing_ECB->Elution_ECB Purified_ECB Purified Echinocandin B (88.5% Purity, 87.1% Recovery) Elution_ECB->Purified_ECB

Caption: Workflow for Echinocandin B Purification.

cluster_ECBN This compound (ECBN) Purification Workflow Crude_ECBN Crude ECBN Solution Loading_XAD18 Load onto XAD-18 Macroporous Resin Column Crude_ECBN->Loading_XAD18 Elution_XAD18 Elute with 8% Ethanol Loading_XAD18->Elution_XAD18 Intermediate_ECBN Intermediate Purity ECBN Elution_XAD18->Intermediate_ECBN Loading_C18 Load onto Hydrophilic C18 Column Intermediate_ECBN->Loading_C18 Elution_C18 Elute with 3% Methanol Loading_C18->Elution_C18 Purified_ECBN High Purity ECBN (>95% Purity, 65% Yield) Elution_C18->Purified_ECBN

Caption: Workflow for this compound Purification.

References

Application Notes and Protocols for the Spectroscopic Analysis of Echinocandin B Nucleus Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of echinocandin B nucleus derivatives, a critical class of antifungal agents. The protocols outlined below detail methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, facilitating structural elucidation, quantification, and quality control in research and drug development settings.

Introduction to Echinocandin B and its Derivatives

Echinocandins are a class of lipopeptide antifungal drugs that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Echinocandin B is a naturally occurring member of this class, and its nucleus can be chemically modified to produce semi-synthetic derivatives with improved pharmacokinetic and pharmacodynamic properties.[2] Prominent examples of these derivatives include anidulafungin (B1665494), caspofungin, and micafungin. The precise characterization of these derivatives is paramount for ensuring their safety and efficacy. Spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound derivatives in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the core peptide structure and the identification and characterization of the N-acyl side chain.

Data Presentation: NMR Spectroscopic Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core this compound and a representative derivative, anidulafungin. This data is crucial for the structural verification of newly synthesized derivatives.

Assignment This compound ¹H (ppm) This compound ¹³C (ppm) Anidulafungin ¹H (ppm) Anidulafungin ¹³C (ppm)
Ornithine (Orn)
α-CH4.2-4.454-564.3555.2
β-CH₂1.7-1.928-301.8529.1
γ-CH₂1.5-1.724-261.6525.3
δ-CH₂3.0-3.240-423.1541.5
Threonine (Thr)
α-CH4.0-4.260-624.1561.3
β-CH4.3-4.567-694.4568.2
γ-CH₃1.1-1.319-211.2520.1
4-hydroxyproline (Hyp)
α-CH4.4-4.660-624.5561.5
β-CH₂2.0-2.238-402.1539.2
γ-CH4.3-4.570-724.4571.3
δ-CH₂3.5-3.754-563.6555.8
Homotyrosine (hTyr)
α-CH4.5-4.755-574.6556.1
β-CH₂2.8-3.036-382.9537.4
Aromatic CH6.7-7.2115-1316.8-7.8116-158
Side Chain (Anidulafungin)
Aliphatic CH₂--0.9-1.814-32
Aromatic CH--7.3-7.8115-142
OCH₂--4.0568.5

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring and analyzing 1D and 2D NMR spectra for the structural characterization of an this compound derivative.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified derivative in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). b. Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition: a. Acquire a ¹H NMR spectrum to assess sample purity and obtain an overview of the proton signals. b. Acquire a ¹³C NMR spectrum to identify the carbon framework.

3. 2D NMR Acquisition: a. COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (i.e., within an amino acid residue). b. TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for identifying amino acid residues. c. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. d. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and connecting the acyl side chain.

4. Data Analysis: a. Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). b. Use the combination of 1D and 2D NMR data to assign all proton and carbon signals to the molecular structure. c. Compare the assigned chemical shifts with known values for the this compound and related structures to confirm the identity and purity of the derivative.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

Data Presentation: Mass Spectrometric Data

The following table provides key mass spectrometric information for common echinocandin derivatives.

Derivative Molecular Formula Monoisotopic Mass (Da) Precursor Ion [M+H]⁺ (m/z) Characteristic Product Ions (m/z)
This compound C₃₄H₅₁N₇O₁₅797.34798.35Varies with fragmentation method
Anidulafungin C₅₈H₇₃N₇O₁₇1139.501140.51008, 553, 267
Caspofungin C₅₂H₈₈N₁₀O₁₅1093.641094.61076, 827, 569
Micafungin C₅₆H₇₁N₉O₂₃S1270.451271.41065, 878, 441
Experimental Protocol: LC-MS/MS Analysis

This protocol describes a general method for the qualitative and quantitative analysis of this compound derivatives using LC-MS/MS.

1. Sample Preparation: a. Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol, acetonitrile). b. For quantitative analysis, prepare a series of calibration standards by spiking the derivative into the relevant matrix (e.g., plasma, formulation buffer). c. Perform protein precipitation for plasma samples using a precipitating agent like acetonitrile (B52724) or methanol. d. Centrifuge and transfer the supernatant for analysis.

2. LC Conditions: a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to achieve good separation of the analyte from matrix components. e. Flow Rate: 0.2-0.4 mL/min. f. Injection Volume: 5-10 µL.

3. MS Conditions: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis. c. MRM Transitions: Select the precursor ion [M+H]⁺ and 2-3 characteristic product ions for each derivative. d. Optimize collision energy for each transition to achieve maximum sensitivity.

4. Data Analysis: a. For qualitative analysis, examine the full scan mass spectrum to confirm the molecular weight and analyze the fragmentation pattern in the MS/MS spectrum to gain structural insights. b. For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and robust technique for the quantification of this compound derivatives, particularly in quality control settings. The aromatic moieties in the homotyrosine residue and in certain synthetic side chains provide characteristic UV absorbance.

Data Presentation: UV Spectroscopic Data
Derivative Maximum Absorbance (λmax) (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound ~225, ~275Varies
Anidulafungin ~225, ~278~50,000 at 278 nm
Micafungin ~225, ~270Varies
Experimental Protocol: UV-Vis Spectroscopy

This protocol details the quantification of an this compound derivative using UV-Vis spectroscopy.

1. Sample Preparation: a. Prepare a stock solution of the derivative of known concentration in a suitable solvent (e.g., methanol, ethanol, or an appropriate buffer). b. Prepare a series of calibration standards by diluting the stock solution.

2. Instrumental Analysis: a. Use a calibrated UV-Vis spectrophotometer. b. Record the absorbance spectrum of the solvent to use as a blank. c. Measure the absorbance of each calibration standard at the λmax of the derivative.

3. Data Analysis: a. Construct a calibration curve by plotting absorbance versus concentration. b. Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation & Quantification synthesis Synthesis of Derivative purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms nmr NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) purification->nmr uv UV-Vis Spectroscopy - Quantification - Purity Check purification->uv structure Structure Confirmation ms->structure nmr->structure quantification Quantitative Analysis uv->quantification structure->quantification Echinocandin_Derivatives ECB Echinocandin B Nucleus Echinocandin B Nucleus ECB->Nucleus Deacylation Anidulafungin Anidulafungin Nucleus->Anidulafungin Reacylation Caspofungin Caspofungin Nucleus->Caspofungin Reacylation Micafungin Micafungin Nucleus->Micafungin Reacylation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Echinocandin B Nucleus Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced production of the echinocandin B (ECB) nucleus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on optimizing their experimental workflows.

Troubleshooting Guide

This guide addresses specific problems you may encounter during echinocandin B production and the subsequent enzymatic cleavage to its nucleus.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Echinocandin B Titer - Suboptimal fermentation medium composition. - Inappropriate physical fermentation parameters (pH, temperature). - Poorly performing fungal strain. - Inefficient precursor supply.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For instance, replacing mannitol (B672) with methyl-oleate as the primary carbon source has been shown to double the ECB titer to 2133 mg/L. Consider response surface methodology for multi-parameter optimization. - Parameter Control: Maintain fermentation temperature between 25°C and 30°C and pH between 4.5 and 6.6 for optimal production. A two-stage temperature control strategy (30°C for the initial 6 days for biomass growth, then 25°C for ECB production) can significantly improve yield. - Strain Improvement: Employ mutagenesis techniques (e.g., UV or chemical mutagenesis) to generate overproducing strains. Alternatively, genetic engineering approaches such as deleting competing pathways (e.g., sterigmatocystin (B1681140) biosynthesis) can increase ECB yield by up to 40%. - Precursor Feeding: Supplement the culture medium with precursor amino acids. The addition of serine can increase ECB yield by approximately 20%. Biotin supplementation can also enhance production.
Inefficient Conversion of ECB to ECB Nucleus - Low acylase enzyme activity. - Suboptimal bioconversion conditions (pH, temperature, substrate concentration).- Enzyme Source: Screen different microbial strains for high acylase activity. Streptomyces species have been shown to be effective. Genetic engineering to overexpress the deacylase gene in a suitable host can dramatically increase conversion efficiency. - Condition Optimization: For the bioconversion reaction, maintain a pH of around 7.0 and a temperature of approximately 26°C. Optimize the ECB substrate concentration; a concentration of around 4 g/L has been found to be effective.
Mycelial Pelleting or Poor Growth - Unfavorable mycelial morphology for secondary metabolite production.- Microparticle Addition: Introduce microparticles like talcum powder or glass beads into the fermentation broth. The addition of talcum powder has been demonstrated to increase ECB yield to 3148 mg/L. - Surfactant Supplementation: Add surfactants such as Tween-80 to the medium, which can improve nutrient uptake and increase the ECB yield to 2584 mg/L.
Inconsistent or Unreliable ECB Quantification - Issues with the analytical methodology.- Method Validation: Employ a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. Ensure proper sample preparation, including extraction and filtration, to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of echinocandin B in a non-optimized fermentation process?

A1: The baseline yield of echinocandin B can be quite low and varies depending on the producing strain. However, through various optimization strategies, including strain mutagenesis and media optimization, yields have been significantly increased from initial values of around 750 mg/L to over 3000 mg/L.

Q2: How does the choice of carbon source impact echinocandin B production?

A2: The carbon source is a critical factor. While glucose and mannitol are commonly used, studies have shown that using methyl-oleate as a carbon source can double the production of echinocandin B to approximately 2133 mg/L.

Q3: What is the role of precursor amino acids in enhancing ECB yield?

A3: Echinocandin B is a lipopeptide, and its structure is derived from several amino acid precursors. Supplementing the fermentation medium with specific amino acids, such as serine and leucine, can significantly boost production. For example, the addition of serine has been reported to increase the final ECB yield by about 20%.

Q4: Can the physical morphology of the fungal mycelium affect ECB production?

A4: Yes, mycelial morphology plays a crucial role. Dispersed mycelia are generally more productive than dense pellets. The addition of microparticles like talcum powder can help maintain a more favorable mycelial morphology, leading to a maximized yield of up to 3148 mg/L.

Q5: What is the mechanism of action of echinocandins?

A5: Echinocandins act by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of the fungal cell wall. This disruption of the cell wall leads to fungal cell death.

Experimental Protocols

Protocol 1: Optimization of Fermentation Medium using Response Surface Methodology

This protocol outlines a general approach to optimizing the fermentation medium for enhanced echinocandin B production.

  • Initial Screening:

    • Use a Plackett-Burman design to screen for the most significant factors affecting ECB production from a list of potential components (e.g., various carbon sources, nitrogen sources, and trace elements).

  • Path of Steepest Ascent:

    • Based on the results of the screening, move the experimental design along the path of the steepest ascent to approach the optimal region of the response surface.

  • Central Composite Design (CCD):

    • Employ a CCD to further investigate the optimal concentrations of the most significant factors identified in the initial screening.

  • Data Analysis:

    • Analyze the experimental data using statistical software to fit a second-order polynomial equation and determine the optimal concentrations of the medium components.

  • Validation:

    • Conduct a validation experiment at the predicted optimal conditions to confirm the model's accuracy.

Protocol 2: Quantification of Echinocandin B by HPLC

This protocol provides a general method for the quantification of echinocandin B from fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the echinocandin B from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210 nm.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of echinocandin B.

    • Calculate the concentration of echinocandin B in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation Optimization cluster_production Production & Analysis cluster_bioconversion Bioconversion to Nucleus strain Strain Improvement (Mutagenesis/Genetic Engineering) fermentation Fermentation strain->fermentation media Media Optimization (Carbon/Nitrogen Sources) media->fermentation conditions Condition Optimization (pH, Temp, Aeration) conditions->fermentation morphology Morphology Control (Microparticles/Surfactants) morphology->fermentation extraction Extraction & Purification fermentation->extraction hplc HPLC Analysis extraction->hplc ecb Echinocandin B extraction->ecb nucleus Echinocandin B Nucleus ecb->nucleus Biocatalysis enzyme Deacylase Enzyme enzyme->nucleus

Caption: A high-level workflow for the production of the this compound.

signaling_pathway cluster_inputs Environmental & Nutritional Inputs cluster_regulation Cellular Regulation cluster_biosynthesis Biosynthesis carbon Carbon Source (e.g., Methyl Oleate) global_regulators Global Regulatory Proteins carbon->global_regulators nitrogen Nitrogen Source (e.g., Proline) nitrogen->global_regulators ph pH (4.5-6.6) ph->global_regulators temp Temperature (25-30°C) temp->global_regulators pathway_regulators Pathway-Specific Transcription Factors global_regulators->pathway_regulators gene_cluster Ecd & Hty Gene Clusters pathway_regulators->gene_cluster Gene Expression precursors Amino Acid & Fatty Acid Precursors nrps Non-Ribosomal Peptide Synthetase (NRPS) precursors->nrps gene_cluster->nrps Enzyme Synthesis ecb_synthesis Echinocandin B Synthesis nrps->ecb_synthesis

Caption: A simplified diagram of factors influencing echinocandin B biosynthesis.

troubleshooting_logic cluster_fermentation Fermentation Issues cluster_strain Strain Issues cluster_solutions Potential Solutions start Low ECB Yield check_media Check Media Components Carbon Source Nitrogen Source Precursors start->check_media check_conditions Check Physical Conditions Temperature pH Aeration start->check_conditions check_morphology Check Mycelial Morphology Pelleting vs. Dispersed start->check_morphology check_strain Evaluate Strain Performance Genetic Stability Screen Mutants start->check_strain optimize_media Optimize Media check_media->optimize_media optimize_conditions Optimize Conditions check_conditions->optimize_conditions add_microparticles Add Microparticles/Surfactants check_morphology->add_microparticles improve_strain Strain Improvement Program check_strain->improve_strain

Caption: A troubleshooting flowchart for low echinocandin B yield.

Optimizing Echinocandin B Nucleus Acylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the acylation of the echinocandin B nucleus. This critical step in the semi-synthesis of potent antifungal drugs like Anidulafungin and Cilofungin can present several challenges. This guide offers practical solutions and detailed protocols to help overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the overall process for producing acylated Echinocandin B analogs?

The production of semi-synthetic echinocandin B (ECB) analogs is a two-step process. First, the naturally produced ECB undergoes enzymatic deacylation to remove the linoleoyl side chain, yielding the this compound (ECBN). This is followed by a chemical N-acylation step to introduce a new, synthetically designed acyl side chain.[1][2][3][4][5][6][7][8][9]

Q2: Which microorganisms are typically used for the enzymatic deacylation of Echinocandin B?

The most commonly used microorganism for this biotransformation is Actinoplanes utahensis.[1][2][5][7][8][10][11][12] Various Streptomyces species have also been shown to exhibit the necessary acylase activity.[13]

Q3: What are the key parameters to optimize for the enzymatic deacylation reaction?

Optimal conditions for the enzymatic deacylation of ECB to its nucleus are crucial for maximizing yield. The key parameters to control are pH, temperature, and substrate concentration.

Q4: What methods are used for the chemical acylation of the this compound?

The most common methods for acylating the free amino group of the this compound involve the use of activated esters, such as N-hydroxysuccinimide (NHS) esters, or acid halides of the desired carboxylic acid.[1][2] These reagents react with the primary amine on the ECBN to form a stable amide bond.

Q5: How can I purify the final acylated echinocandin B analog?

Purification of the final product is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method, often using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with a small percentage of an acid like acetic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol.[14][15][16]

Troubleshooting Guides

Enzymatic Deacylation of Echinocandin B
Problem Possible Cause(s) Troubleshooting Steps
Low yield of this compound (ECBN) Suboptimal pH or temperature.Verify and adjust the pH of the reaction mixture to the optimal range (see Table 1). Ensure the reaction is carried out at the optimal temperature.
Inadequate enzyme activity.Ensure the microbial culture is healthy and producing sufficient deacylase. Consider overexpressing the deacylase gene if possible.[8]
Poor substrate solubility.Ensure the Echinocandin B is adequately dissolved in the reaction medium.
Incomplete reaction Insufficient reaction time.Monitor the reaction progress over time using HPLC and extend the reaction duration if necessary.
Enzyme inhibition.Check for potential inhibitors in the reaction mixture.
Difficulty in purifying ECBN Presence of unreacted ECB and other impurities.Optimize the enzymatic reaction to maximize conversion. For purification, consider using a combination of macroporous resin and hydrophilic C18 silica (B1680970) gel packing.[15][16]
Chemical N-Acylation of this compound
Problem Possible Cause(s) Troubleshooting Steps
Low yield of acylated product Incomplete activation of the carboxylic acid.Ensure the complete formation of the activated ester or acid halide prior to reaction with the ECBN.
Inefficient coupling reaction.Optimize the molar ratio of the acylating agent to the ECBN. Typically, a slight excess of the acylating agent is used.
Degradation of the peptide nucleus.Maintain the reaction pH below 9, preferably in the range of 7-8, to prevent degradation of the echinocandin nucleus.[17]
Low reactivity of the acylating agent.Consider using a more reactive activated ester or a different coupling agent.
Presence of multiple side products Racemization of the amino acid backbone.Use racemization-suppressing additives like 1-hydroxy-benzotriazole (HOBt) if using carbodiimide (B86325) activation methods.[15]
Reaction with other functional groups on the ECBN.Protect sensitive functional groups on the echinocandin nucleus if necessary, although the N-terminal amine is generally the most reactive site.
Hydrolysis of the activated ester.Ensure anhydrous conditions during the reaction, as water can hydrolyze the activated ester.
Difficulty in purifying the final product Co-elution of starting materials or byproducts.Optimize the HPLC purification method. This may involve adjusting the mobile phase composition, gradient, or using a different stationary phase.
Presence of urea (B33335) byproducts from carbodiimide reagents.If using DCC, the resulting dicyclohexylurea is difficult to remove. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed by aqueous workup.[15]

Quantitative Data Summary

Table 1: Optimized Conditions for Enzymatic Deacylation of Echinocandin B

ParameterActinoplanes utahensisStreptomyces sp. BICC-8848
Optimal pH 4.5[3]7.0[13]
Optimal Temperature 25 °C[3]26 °C[13]
Optimal Substrate (ECB) Concentration 8 g/L[3]~4 g/L[13]

Experimental Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B

This protocol is a general guideline based on literature procedures.[3][4]

  • Culture Preparation: Inoculate a suitable seed medium with a culture of Actinoplanes utahensis or a selected Streptomyces strain and incubate for 3-4 days.

  • Production Medium: Transfer the seed culture to a larger volume of production medium and continue incubation.

  • Biotransformation: After sufficient growth, add Echinocandin B (dissolved in a suitable solvent if necessary) to the culture to the desired final concentration.

  • Reaction: Maintain the reaction at the optimal pH and temperature with agitation.

  • Monitoring: Monitor the conversion of ECB to ECBN periodically by taking samples and analyzing them by HPLC.

  • Harvesting: Once the reaction is complete, separate the microbial cells from the broth by centrifugation or filtration.

  • Purification of ECBN: The supernatant containing the ECBN can be purified using chromatographic methods, such as adsorption on a macroporous resin followed by elution and further purification on a C18 column.[15][16]

Protocol 2: Chemical N-Acylation of this compound

This protocol describes a general procedure for the N-acylation using an activated N-hydroxysuccinimide (NHS) ester.

Part A: Synthesis of the Activated NHS Ester

  • Dissolution: Dissolve the desired carboxylic acid and N-hydroxysuccinimide in a suitable anhydrous solvent (e.g., dichloromethane, dimethylformamide).

  • Coupling Agent: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to the solution at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: If using DCC, filter off the dicyclohexylurea byproduct. Wash the filtrate with an appropriate aqueous solution to remove any unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent to obtain the crude NHS ester.

  • Purification: Purify the NHS ester by recrystallization or column chromatography.

Part B: N-Acylation of the this compound

  • Dissolution: Dissolve the purified this compound in a suitable anhydrous aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[10]

  • Addition of Acylating Agent: Add the activated NHS ester of the desired acyl group to the solution of the ECBN. A slight molar excess of the NHS ester is typically used.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine, to the reaction mixture to maintain a slightly basic pH (around 7-8).[17]

  • Reaction: Stir the reaction at room temperature and monitor its progress by HPLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of water.

  • Purification: The final acylated product is purified by preparative HPLC using a suitable reversed-phase column and a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

Visualizations

experimental_workflow cluster_deacylation Step 1: Enzymatic Deacylation cluster_acylation Step 2: Chemical N-Acylation ECB Echinocandin B Deacylase Deacylase Enzyme (e.g., from A. utahensis) ECB->Deacylase Biotransformation ECBN This compound Deacylase->ECBN ECBN_acylation This compound Acyl_group Activated Acyl Group (e.g., NHS ester) Acyl_group->ECBN_acylation Acylation Reaction Acylated_ECB Acylated Echinocandin B (e.g., Anidulafungin) ECBN_acylation->Acylated_ECB

Caption: Overall workflow for the semi-synthesis of acylated Echinocandin B analogs.

troubleshooting_acylation Start Low Yield in Acylation Reaction Q1 Is the activated ester pure and stable? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is the reaction pH optimal (7-8)? A1_yes->Q2 Sol1 Re-purify or freshly synthesize the activated ester. A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is the reaction stoichiometry correct? A2_yes->Q3 Sol2 Adjust pH with a non-nucleophilic base (e.g., DIPEA). A2_no->Sol2 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Q4 Are there signs of ECBN degradation? A3_yes->Q4 Sol3 Optimize the molar ratio of acylating agent to ECBN. A3_no->Sol3 Sol3->Q4 A4_yes Yes Q4->A4_yes A4_no No Q4->A4_no Sol4 Lower the reaction temperature and ensure pH is not too high. A4_yes->Sol4 End Yield Improved A4_no->End Sol4->End

Caption: Troubleshooting logic for low yield in the chemical acylation of this compound.

References

Technical Support Center: Echinocandin B Nucleus Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the echinocandin B nucleus in solution. Navigate through our troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its stability a concern?

The this compound is the core cyclic hexapeptide structure of echinocandin B, a lipopeptide antifungal agent. It is a critical intermediate in the semi-synthesis of potent antifungal drugs like anidulafungin (B1665494).[1] The stability of this nucleus is a significant concern because it is susceptible to chemical degradation in solution, which can impact the yield and purity of the final active pharmaceutical ingredient.

Q2: What are the primary factors that affect the stability of the this compound in solution?

The stability of the this compound is primarily influenced by:

  • pH: The nucleus is susceptible to degradation in both acidic and basic conditions. A key degradation pathway for echinocandin derivatives involves a ring-opening of the hemiaminal structure at physiological pH.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]

  • Solvents: The choice of solvent can significantly impact stability. While aqueous solutions are often necessary for biological assays, they can promote hydrolysis.

  • Presence of Impurities and Contaminants: Trace impurities can catalyze degradation reactions.[2]

Q3: What are the main degradation pathways for the this compound?

The primary degradation pathways include:

  • Hydrolysis: The amide bonds within the cyclic peptide structure can be hydrolyzed, leading to the breakdown of the molecule.[2]

  • Ring-Opening of the Hemiaminal: A crucial degradation step for echinocandins like anidulafungin (derived from the this compound) is the cleavage of the hemiaminal, resulting in a linear peptide with a terminal amide and an aldehyde.

  • Oxidation: The hydroxyl groups on the molecule are susceptible to oxidation, which can be accelerated by heat, light, and oxidizing agents.[2]

Q4: How can I monitor the stability of my this compound solution?

The most common method for monitoring the stability and detecting degradation products is High-Performance Liquid Chromatography (HPLC).[3][4][5][6][7] A stability-indicating HPLC method should be able to separate the intact nucleus from its degradation products. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of the degradation products.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my in vitro assay. Degradation of the this compound in the assay medium.Prepare fresh solutions of the nucleus immediately before use. Minimize the incubation time in aqueous media. Consider using a buffered solution at a slightly acidic pH (e.g., pH 4.5-5.5) if compatible with your assay.
Appearance of unexpected peaks in my HPLC chromatogram. Chemical degradation of the this compound.Characterize the new peaks using LC-MS to identify the degradation products. Compare the retention times with those from forced degradation studies to identify the degradation pathway. Optimize storage and handling conditions to minimize the formation of these impurities.
Inconsistent results between experimental replicates. Instability of the stock solution.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower, protected from light. Re-qualify the stock solution purity by HPLC periodically.
Poor recovery of the this compound after purification. Degradation during the purification process.If using chromatography, ensure the pH of the mobile phase is within the stability range of the nucleus. Avoid high temperatures during solvent evaporation steps.

Data Presentation

Table 1: Comparative Stability of Echinocandin Analogs in Plasma and Buffer

This table illustrates the enhanced stability of a newer echinocandin, CD101 (rezafungin), compared to anidulafungin (a derivative of the this compound). This data highlights the inherent instability of the core structure.

Compound Matrix Incubation Conditions Percent Remaining after 44 hours Reference
AnidulafunginHuman Plasma37°C7%[11][12]
CD101Human Plasma37°C93%[11][12]
AnidulafunginPhosphate-Buffered Saline (pH 7.4)37°C42%[11][12]
CD101Phosphate-Buffered Saline (pH 7.4)37°C96%[11][12]

Table 2: Long-Term Stability of CD101 as a Lyophilized Powder and in Solution

This data for the more stable analog CD101 provides a benchmark for ideal storage conditions that can be adapted for the this compound.

Formulation Storage Temperature Duration Degradation Reference
Lyophilized Powder40°C9 months<2%[11][12]
5% Dextrose SolutionRoom Temperature15 months<2%[11][12]
0.9% Saline SolutionRoom Temperature12 months<2%[11][12]
Sterile WaterRoom Temperature18 months<2%[11][12]
Acetate/Lactate Buffers (pH 4.5-5.5)40°C6-9 months<7%[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods for echinocandin derivatives and is designed to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline for developing an HPLC method. Specific parameters may need optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify the this compound in the presence of its degradation products.

Visualizations

degradation_pathway ECBN This compound (Cyclic Hexapeptide) Linear_Peptide Linear Peptide (Inactive) ECBN->Linear_Peptide  Ring-Opening  (pH > 6) Oxidized_Products Oxidized Products ECBN->Oxidized_Products Oxidation (Heat, Light, O2) Hydrolyzed_Fragments Hydrolyzed Fragments ECBN->Hydrolyzed_Fragments  Hydrolysis  (Acid/Base)

Caption: Primary degradation pathways of the this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1M NaOH, RT) Stock_Solution->Base Neutral Neutral (Water, 60°C) Stock_Solution->Neutral Oxidative Oxidative (3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS Degradant Identification (LC-MS/MS) HPLC->LCMS

Caption: Workflow for a forced degradation study of the this compound.

References

identification of byproducts in echinocandin B nucleus synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the echinocandin B (ECB) nucleus.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of the echinocandin B nucleus?

A1: During the fermentative production and subsequent enzymatic deacylation to yield the this compound (ECBN), several byproducts can arise. These are primarily structurally related analogs of the desired product. Common byproducts include other echinocandin variants produced by the fungus and modifications to the peptide core. For instance, analogs where one amino acid is substituted for another, such as the replacement of threonine with serine, have been identified.[1] Another potential byproduct is sterigmatocystin, a known secondary metabolite of Aspergillus nidulans.

Q2: How can I detect the presence of byproducts in my ECB nucleus sample?

A2: The most effective method for detecting byproducts is High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS).[1][2][3] A reversed-phase C18 column is typically used for separation.[1] By comparing the chromatogram of your sample to a reference standard of pure ECBN, you can identify additional peaks that may correspond to byproducts. The mass spectrometer can then be used to determine the molecular weight of these unknown compounds, providing clues to their identity.

Q3: What causes the formation of these byproducts?

A3: Byproduct formation can be influenced by several factors during the fermentation process. The genetic characteristics of the Aspergillus nidulans strain used can play a role in the production of related echinocandin analogs. Additionally, the composition of the fermentation medium, including the availability of precursor amino acids, can impact the final product profile. For example, an imbalance in the amino acid pool could lead to the incorporation of incorrect amino acids into the peptide backbone.[1]

Q4: Can the enzymatic deacylation step introduce byproducts?

A4: The enzymatic deacylation of ECB to its nucleus is a highly specific reaction.[4][5][6][7] However, incomplete deacylation will result in residual ECB, which will be an impurity in the final ECBN product. Furthermore, non-specific enzymatic activity, though less common, could potentially lead to degradation of the peptide core.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of the purified ECB nucleus shows one or more unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

Possible Cause Suggested Action
Incomplete Deacylation The peak may correspond to unreacted Echinocandin B. Confirm by comparing the retention time with an ECB standard. Optimize the deacylation reaction conditions (e.g., enzyme concentration, incubation time, pH) to drive the reaction to completion.
Amino Acid Substitution The byproduct could be an analog with a substituted amino acid. For example, ECBN Ser(2), where threonine at position 2 is replaced by serine, or ECBN-4hMe3-Hyp(6), where 3-hydroxy-4-methyl-L-proline at position 6 is substituted.[1] Use HPLC-MS/MS to determine the molecular weight of the impurity and deduce the structural change.[1] Consider optimizing the fermentation medium to ensure an adequate supply of the correct precursor amino acids.
Other Fungal Metabolites The peak could be an unrelated secondary metabolite from the Aspergillus fermentation, such as sterigmatocystin. Review literature on the metabolome of your production strain. Adjust purification methods, such as using a different chromatography resin or elution gradient, to improve separation.
Degradation of ECB Nucleus The cyclic peptide core of the ECB nucleus can undergo hydrolysis under certain conditions, leading to a linearized, inactive product. This is more likely if the sample has been exposed to harsh pH conditions or stored improperly. Analyze the sample by mass spectrometry to look for a mass corresponding to the hydrolyzed product. Ensure proper storage conditions (neutral pH, low temperature) for your purified ECBN.
Issue 2: Poor Purity of the Final ECB Nucleus Product

Symptom: After purification, the final ECB nucleus product has a low purity as determined by HPLC.

Possible Causes and Solutions:

Possible Cause Suggested Action
Inefficient Chromatographic Separation The chosen chromatography method may not be optimal for separating the byproducts from the ECB nucleus. Experiment with different stationary phases (e.g., different types of C18 resins, macroporous resins) and mobile phase gradients.[8]
Co-elution of Byproducts A byproduct may have a very similar retention time to the ECB nucleus under the current HPLC conditions, making separation difficult. Adjust the mobile phase composition, gradient slope, or temperature to improve resolution.
Overloading of the Chromatography Column Injecting too much sample onto the column can lead to broad peaks and poor separation. Reduce the sample load or use a larger-capacity column.

Quantitative Data on Byproduct Formation

The following table provides a representative example of how different fermentation conditions could influence the byproduct profile during ECB production. The values presented are for illustrative purposes to guide experimental design.

Fermentation Medium ECB Nucleus Titer (g/L) ECBN Ser(2) (%) ECBN-4hMe3-Hyp(6) (%) Other Impurities (%)
Standard Medium1.50.80.51.2
Threonine Supplemented1.80.30.61.1
Proline Supplemented1.60.90.21.3

Experimental Protocols

Protocol 1: HPLC-MS/MS for Byproduct Identification

This protocol outlines a general method for the identification of byproducts in an ECB nucleus sample using HPLC coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the ECB nucleus sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 280 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1500.

  • MS/MS Analysis: For peaks of interest, perform tandem MS (MS/MS) to obtain fragmentation patterns. The fragmentation of the peptide backbone can help to identify the amino acid sequence and locate any modifications.[1]

Visualizations

experimental_workflow Experimental Workflow for Byproduct Identification cluster_synthesis ECB Nucleus Synthesis cluster_analysis Byproduct Analysis Fermentation Aspergillus nidulans Fermentation Deacylation Enzymatic Deacylation Fermentation->Deacylation Purification Purification (e.g., Chromatography) Deacylation->Purification Crude ECBN HPLC_MS HPLC-MS/MS Analysis Purification->HPLC_MS Structure_Elucidation Structure Elucidation HPLC_MS->Structure_Elucidation

Caption: Workflow for ECB Nucleus Synthesis and Byproduct Analysis.

signaling_pathway Potential Byproduct Formation Pathways cluster_precursors Precursor Pool cluster_synthesis Peptide Synthesis cluster_products Products Thr Threonine ECB_Synthase ECB Non-ribosomal Peptide Synthetase Thr->ECB_Synthase Pro Proline Pro->ECB_Synthase Ser Serine (contaminant) Ser->ECB_Synthase ECB Echinocandin B ECB_Synthase->ECB ECB_Ser2 Echinocandin B (Ser2) ECB_Synthase->ECB_Ser2

Caption: Byproduct Formation via Amino Acid Substitution.

References

Technical Support Center: Overexpression of Deacylase Genes for Enhanced Nucleus Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the role of deacylase gene overexpression in modulating nucleus production. For the purposes of this guide, "enhanced nucleus production" refers to measurable alterations in nuclear and nucleolar characteristics, including size, shape, and functional output, such as ribosome biogenesis.

Deacylases, primarily histone deacetylases (HDACs) and sirtuins (SIRTs), are critical enzymes that remove acetyl groups from histone and non-histone proteins. This post-translational modification plays a significant role in regulating gene expression, chromatin structure, and various cellular processes that collectively influence the morphology and function of the cell nucleus. Overexpression of specific deacylases can, therefore, be a powerful tool to study and manipulate these fundamental aspects of cell biology.

Troubleshooting Guides

Experimental challenges are common when working with gene overexpression systems. The following table outlines potential problems you may encounter, their likely causes, and recommended solutions.

ProblemPossible CausesRecommended Solutions
Low or No Protein Expression - Inefficient Transfection: Suboptimal transfection reagent, incorrect DNA-to-reagent ratio, or poor cell health.- Optimize transfection conditions by testing different reagents and ratios. Ensure cells are healthy and at the recommended confluency (typically 70-80%).[1]
- Issues with the Expression Construct: Errors in the coding sequence (e.g., mutations, frameshifts), or problems with the promoter.- Verify the entire open reading frame of your construct by sequencing.[1] Use a different promoter if expression levels are consistently low.
- Toxicity of the Overexpressed Protein: High levels of the deacylase may be toxic to the cells, leading to cell death and low protein yield.- Use a weaker promoter or an inducible expression system to control the level and timing of protein expression. Perform a time-course experiment to identify the optimal induction time before significant cell death occurs.
Incorrect Subcellular Localization - Missing or Masked Nuclear Localization Signal (NLS): The fusion tag (e.g., GFP) may be interfering with the NLS, or the protein may require a binding partner for nuclear import.- Try cloning the fusion tag to the other terminus of the protein. Co-express with known binding partners if applicable.
- Overexpression Artifact: Extremely high protein levels can lead to saturation of the nuclear import machinery and subsequent cytoplasmic accumulation.- Reduce the amount of plasmid used for transfection or use an inducible system. Verify the localization of the endogenous protein via immunofluorescence to confirm the expected localization.
Cytotoxicity/Cell Death - Disruption of Essential Cellular Processes: Deacylases regulate numerous pathways, and their overexpression can lead to cell cycle arrest or apoptosis.[1][2]- Lower the expression level of the deacylase. Perform cell viability assays (e.g., MTT assay) at different time points post-transfection.
- Induction of Apoptosis: Some deacylases are involved in apoptotic pathways.- Monitor for apoptotic markers (e.g., cleaved caspase-3) by western blot or immunofluorescence.
No Observable Change in Nucleus - Insufficient Expression Level: The amount of overexpressed protein may not be enough to induce a morphological or functional change.- Confirm protein expression levels by western blot. If necessary, increase the amount of plasmid or use a stronger promoter.
- Functional Redundancy: Other deacylases may compensate for the overexpressed one.- Consider simultaneous knockdown of other deacylase family members, though this can increase toxicity.
- Incorrect Timepoint for Analysis: The nuclear changes may occur at a different time point than the one you are observing.- Perform a time-course experiment, analyzing nuclear morphology at various time points post-transfection (e.g., 24, 48, 72 hours).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right deacylase gene to overexpress for my desired nuclear phenotype?

A1: The choice of deacylase depends on your specific research question.

  • For increasing nucleolar size and ribosome biogenesis, consider overexpressing SIRT7 , as it is primarily localized to the nucleolus and is known to be involved in rDNA transcription.[3][4][5]

  • To study changes in overall nuclear shape and chromatin condensation, you might overexpress class I HDACs like HDAC1 or HDAC2 .[6]

  • If you are interested in the interplay between metabolism and nuclear function, SIRT1 could be a relevant target due to its NAD+ dependency.[7]

Q2: What are the best positive and negative controls for my experiment?

A2:

  • Negative Controls:

    • Empty Vector Control: Transfect cells with the same expression vector but without the deacylase gene insert. This controls for any effects of the transfection process and the vector itself.

    • Mock Transfection Control: Treat cells with the transfection reagent but without any DNA. This controls for the toxicity of the transfection reagent.

  • Positive Controls:

    • A Gene Known to Alter Nuclear Morphology: For example, overexpression of a mutant form of Lamin A (progerin) is known to cause significant nuclear blebbing.

    • Treatment with a Deacylase Inhibitor: While not an overexpression control, treating cells with a known inhibitor of the deacylase you are studying can provide a reference for the expected direction of phenotypic changes.

Q3: How can I confirm that the observed changes in the nucleus are a direct result of deacylase overexpression?

A3:

  • Rescue Experiments: If you have a cell line with a knockdown or knockout of the deacylase of interest, you can transfect it with your overexpression construct to see if the wild-type phenotype is restored.

  • Catalytically Dead Mutant: Overexpress a mutant version of the deacylase that lacks its enzymatic activity. If the nuclear changes are dependent on the deacylase activity, you should not observe them with the catalytically dead mutant.

  • Correlation Analysis: Quantify both the expression level of your protein and the nuclear phenotype on a single-cell basis. A positive correlation would support a direct effect.

Q4: What are the potential off-target effects of overexpressing a deacylase?

A4: Deacylases have numerous substrates and are involved in many cellular processes. Overexpression can lead to unintended consequences such as:

  • Altered expression of genes not directly related to nuclear morphology.

  • Induction of cellular stress responses.

  • Changes in cell cycle progression and proliferation.[1][2] It is important to perform thorough characterization of your experimental system to account for these potential off-target effects.

Q5: How long after transfection should I expect to see changes in nuclear morphology?

A5: The timing can vary depending on the specific deacylase, the cell type, and the expression level. Generally, you can start looking for changes between 24 and 72 hours post-transfection. A time-course experiment is the best way to determine the optimal time point for your specific system.

Quantitative Data on Deacylase Overexpression and Nuclear Parameters

The following table summarizes findings from the literature regarding the impact of deacylase expression on nuclear-related parameters. Direct quantitative data on "enhanced nucleus production" through overexpression is an emerging area of research.

DeacylaseExperimental SystemObservationQuantitative Measurement
SIRT7 Cancer cellsEnriched in nucleoli, which are increased in size and number in aggressive tumors.[3]Not specified in the text.
SIRT7 Hepatocellular carcinoma cellsSIRT7 is required for the survival of these cancer cells.[4]Reduced tumor size in SIRT7-deficient xenografts.[4]
HDAC1 Human tumor cellsKnockdown of HDAC1 leads to G1 or G2/M cell cycle arrest and increased apoptosis.[1][2]Not specified in the text.
SIRT1 Rat and human skeletal muscleNuclear SIRT1 activity is positively correlated with mitochondrial density.[7]Correlation coefficient (r) > 0.98.[7]
HDAC1 Breast CancerHDAC1 overexpression is associated with breast cancer.[6]Not specified in the text.

Experimental Protocols

Protocol 1: Transient Transfection of Mammalian Cells

This protocol is a general guideline for transiently transfecting mammalian cells with a deacylase expression vector in a 6-well plate format. Optimization will be required for different cell lines and transfection reagents.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • 6-well tissue culture plates

  • Deacylase expression plasmid DNA (high purity)

  • Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)

  • Serum-free medium (e.g., Opti-MEM™)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of DNA-Transfection Reagent Complexes: a. In tube A, dilute 2.5 µg of the deacylase expression plasmid in 125 µL of serum-free medium. Mix gently. b. In tube B, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of tube A and tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the 250 µL of DNA-transfection reagent complex dropwise to each well. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Protocol 2: Immunofluorescence Staining for Nuclear Proteins

This protocol describes the staining of transfected cells to visualize the overexpressed deacylase and a nuclear marker.

Materials:

  • Transfected cells on coverslips in a 6-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS (Permeabilization buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibodies (e.g., anti-SIRT7, anti-Lamin B1, anti-Fibrillarin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain

  • Mounting medium

Procedure:

  • Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Add 1 mL of permeabilization buffer to each well and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Add 1 mL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. b. Aspirate the blocking buffer and add the diluted primary antibody solution. c. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. c. Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei. c. Wash twice with PBS. d. Mount the coverslips onto microscope slides using a drop of mounting medium. e. Seal the edges with nail polish and store at 4°C in the dark until imaging.[8][9]

Protocol 3: Quantification of Nuclear Size and Shape

This protocol outlines the basic steps for analyzing images from immunofluorescence experiments to quantify nuclear morphology using ImageJ/Fiji.

Materials:

  • Fluorescence microscope images of DAPI or Hoechst-stained nuclei.

  • ImageJ or Fiji software.

Procedure:

  • Image Preparation: a. Open the image file in ImageJ/Fiji. b. If you have a multi-channel image, split the channels and use the nuclear stain channel for analysis.

  • Image Thresholding: a. Go to Image > Adjust > Threshold. b. Adjust the threshold to create a binary image where the nuclei are black and the background is white.

  • Watershed Segmentation (Optional): a. If nuclei are touching, use the watershed algorithm to separate them: Process > Binary > Watershed.

  • Particle Analysis: a. Go to Analyze > Set Measurements... and select the parameters you want to measure (e.g., Area, Perimeter, Shape Descriptors, Feret's Diameter). b. Go to Analyze > Analyze Particles.... c. Set the size and circularity parameters to exclude debris and non-nuclear objects. d. Check "Display results" and "Summarize". e. Click "OK" to run the analysis.

  • Data Export: The results table can be saved as a .csv file for further statistical analysis.

Protocol 4: Assay for Measuring Nucleolar Activity (Ribosome Biogenesis)

This protocol uses 5-ethynyl uridine (B1682114) (5-EU), a uridine analog, to measure nascent RNA synthesis, which predominantly occurs in the nucleolus.

Materials:

  • Transfected cells

  • 5-ethynyl uridine (5-EU)

  • Click-iT™ RNA Alexa Fluor™ Imaging Kit (or similar)

  • Materials for immunofluorescence staining (Protocol 2)

  • Primary antibody against a nucleolar marker (e.g., Fibrillarin)

Procedure:

  • 5-EU Labeling: a. At the desired time point post-transfection, add 5-EU to the culture medium at a final concentration of 1 mM. b. Incubate for 1 hour at 37°C.

  • Fixation and Permeabilization: a. Follow steps 1 and 2 of the Immunofluorescence Staining protocol.

  • Click-iT™ Reaction: a. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells once with PBS.

  • Immunofluorescence and Imaging: a. Proceed with the immunofluorescence protocol (steps 3-6) to co-stain for a nucleolar marker like Fibrillarin. b. Acquire images using a fluorescence microscope.

  • Image Analysis: a. Use image analysis software to create a mask for the nucleoli based on the Fibrillarin staining. b. Measure the mean fluorescence intensity of the 5-EU signal within the nucleolar mask. An increase in intensity indicates enhanced ribosome biogenesis.

Signaling Pathways and Experimental Workflows

Deacylase-Mediated Regulation of Nuclear Lamina and Gene Expression

Deacylases can influence nuclear morphology and function through various signaling pathways. For instance, HDACs are known to interact with proteins of the nuclear lamina, such as Lamins, and can modulate their function. This interaction can affect chromatin organization and gene expression. The following diagram illustrates a simplified pathway of how HDACs can influence gene expression.

HDAC_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade 2. Activation Transcription_Factor Transcription Factor (TF) Signaling_Cascade->Transcription_Factor 3. TF Activation & Nuclear Translocation TF_DNA TF binds to DNA HDAC HDAC TF_DNA->HDAC 4. Recruitment of HDAC Histones Histones HDAC->Histones 5. Deacetylation Gene_Repression Gene Repression Histones->Gene_Repression 6. Chromatin Compaction Experimental_Workflow Start Hypothesis: Overexpression of Deacylase X enhances nucleus production Cloning Clone Deacylase X into an expression vector Start->Cloning Transfection Transiently transfect mammalian cells Cloning->Transfection Analysis Analysis at 24-72h Transfection->Analysis Western_Blot Western Blot: Confirm protein overexpression Analysis->Western_Blot IF_Microscopy Immunofluorescence: - Check localization - Stain for nuclear markers Analysis->IF_Microscopy Functional_Assay Functional Assay: Measure nucleolar activity (e.g., 5-EU incorporation) Analysis->Functional_Assay Data_Analysis Statistical Analysis and Conclusion Western_Blot->Data_Analysis Quantification Image Analysis: Quantify nuclear size, shape, and intensity IF_Microscopy->Quantification Quantification->Data_Analysis Functional_Assay->Data_Analysis End Conclusion on the role of Deacylase X in nucleus production Data_Analysis->End

References

impact of pH and temperature on echinocandin B deacylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic deacylation of Echinocandin B (ECB).

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for ECB deacylation?

The optimal conditions for ECB deacylation are highly dependent on the source of the deacylase enzyme. It is crucial to determine the optimal parameters for the specific enzyme being used.

  • For deacylase from Streptomyces species , the optimal conditions have been reported to be a pH of 7.0 and a temperature of 26°C .[1]

  • For a recombinant deacylase from Actinoplanes utahensis , the optimal conditions are a pH of 6.0 and a temperature of 60°C in the presence of salt.

Q2: My ECB deacylation reaction shows low or no conversion to the nucleus. What are the possible causes and solutions?

Low or no conversion is a common issue that can be attributed to several factors:

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction mixture is critical for enzyme activity. Deviations from the optimal pH can significantly reduce or completely inhibit the deacylation process.

      • Solution: Prepare fresh buffer solutions and verify the pH of the reaction mixture before starting the experiment. Perform small-scale optimization experiments across a pH range to determine the optimal pH for your specific enzyme.

    • Temperature: Enzyme activity is highly sensitive to temperature.

      • Solution: Ensure your incubator or water bath is accurately calibrated. Run the reaction at the optimal temperature for your enzyme. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slower reaction rate.

  • Enzyme Inactivity:

    • Improper Storage: Enzymes can lose activity if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.

      • Solution: Store the enzyme according to the manufacturer's instructions. Aliquot the enzyme upon arrival to minimize freeze-thaw cycles.

    • Expired Enzyme: Enzymes have a finite shelf life.

      • Solution: Use an enzyme that is within its expiration date.

    • Presence of Inhibitors: Components in your reaction mixture, such as certain metal ions or organic solvents, may inhibit enzyme activity.

      • Solution: Review the composition of your reaction buffer and remove any potential inhibitors. If necessary, purify your substrate or enzyme.

  • Substrate Issues:

    • Poor Substrate Solubility: Echinocandin B has limited solubility in aqueous solutions, which can limit its availability to the enzyme.

      • Solution: Ensure that ECB is fully dissolved before adding the enzyme. The use of a small amount of a compatible organic co-solvent, such as DMSO or ethanol, may be necessary.[2]

    • Substrate Degradation: ECB may be unstable under certain pH and temperature conditions.

      • Solution: Prepare fresh substrate solutions for each experiment and avoid prolonged storage of dissolved ECB.

Q3: I am observing unexpected peaks in my HPLC analysis. What could they be and how can I identify them?

Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Incomplete Reaction: The presence of a significant peak corresponding to the starting material (Echinocandin B) indicates an incomplete reaction.

    • Solution: Refer to the troubleshooting guide for low conversion to optimize your reaction conditions.

  • Byproducts or Impurities: The reaction may be producing byproducts, or there may be impurities in your starting material.

    • Solution: Analyze your starting material by HPLC to check for purity. If byproducts are suspected, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for identification. The fragmentation patterns of echinocandin-related peptides can help in structure elucidation.

  • Contaminants: Peaks can also originate from contaminants in the sample, solvent, or HPLC system itself.

    • Solution: Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvent. Ensure all glassware and vials are scrupulously clean.

Q4: How can I improve the overall yield of the ECB nucleus?

Improving the yield of the deacylated product often involves a multi-faceted approach:

  • Optimization of Reaction Parameters: Systematically optimize pH, temperature, substrate concentration, and enzyme concentration.

  • Enzyme Source and Form: Consider using a deacylase from a different microbial source or an immobilized enzyme, which can improve stability and facilitate reuse.

  • Reaction Time: Monitor the reaction progress over time by taking samples at regular intervals for HPLC analysis to determine the optimal reaction time.

  • Product Removal: In some cases, the product may inhibit the enzyme. If feasible, consider in-situ product removal techniques.

Data on pH and Temperature Impact

The following tables summarize the impact of pH and temperature on the relative activity of ECB deacylase from different sources. Note that the values for Actinoplanes utahensis are estimated from graphical data presented in the cited literature.

Table 1: Effect of pH on the Relative Activity of Echinocandin B Deacylase

pHRelative Activity (%) - Streptomyces sp.Relative Activity (%) - A. utahensis (estimated)
3.0-~20
4.0-~80
4.5-~100
5.0-~90
5.5~75~70
6.0~85~60
6.5~95~50
7.0100~40
7.5~90-
8.0-~30

Data for Streptomyces sp. is normalized to the activity at pH 7.0. Data for A. utahensis is estimated from graphical representations and normalized to the highest observed activity.[1][2]

Table 2: Effect of Temperature on the Relative Activity of Echinocandin B Deacylase

Temperature (°C)Relative Activity (%) - Streptomyces sp.Relative Activity (%) - A. utahensis (estimated)
20-~60
22~80-
25-~100
26100-
30~90~95
34~70-
35-~80
40-~60

Data for Streptomyces sp. is normalized to the activity at 26°C. Data for A. utahensis is estimated from graphical representations and normalized to the highest observed activity.[1][2]

Experimental Protocols

Protocol 1: Optimization of pH for Enzymatic Deacylation of Echinocandin B
  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0 with 0.5 pH unit increments). Common buffers include citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and Tris buffer for alkaline pH.

  • Prepare a stock solution of Echinocandin B in a suitable solvent (e.g., DMSO or a mixture of water and a minimal amount of organic solvent).

  • Set up a series of reactions in separate tubes. To each tube, add:

    • Buffer of a specific pH.

    • Echinocandin B stock solution to a final desired concentration.

    • Deacylase enzyme solution.

  • Incubate the reactions at the optimal temperature for a fixed period.

  • Stop the reaction by adding a quenching solution (e.g., an acid like trifluoroacetic acid or by heat inactivation, if appropriate for the enzyme).

  • Analyze the samples by HPLC to determine the concentration of the formed ECB nucleus and the remaining ECB.

  • Calculate the conversion or reaction rate for each pH value and plot the results to determine the optimal pH.

Protocol 2: Optimization of Temperature for Enzymatic Deacylation of Echinocandin B
  • Prepare a master mix containing the optimal buffer, Echinocandin B, and the deacylase enzyme.

  • Aliquot the master mix into several reaction tubes.

  • Incubate each tube at a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 50°C, 60°C).

  • After a fixed incubation time, stop the reactions.

  • Analyze the samples by HPLC to quantify the product and remaining substrate.

  • Plot the conversion or reaction rate against temperature to identify the optimal temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Analysis A Prepare Buffers (Varying pH) D Mix Reagents in Reaction Tubes A->D B Prepare ECB Stock Solution B->D C Prepare Enzyme Solution C->D E Incubate at Controlled Temperature D->E F Stop Reaction E->F G HPLC Analysis F->G H Data Interpretation (Determine Optimal Conditions) G->H

Caption: Workflow for optimizing pH and temperature in ECB deacylation.

Troubleshooting_Logic Start Low/No Conversion in Deacylation C1 Check Reaction Conditions Start->C1 C2 Check Enzyme Activity C1->C2 Correct A1 Verify pH & Temperature C1->A1 Incorrect C3 Check Substrate C2->C3 Active A2 Test New Enzyme Batch C2->A2 Inactive A3 Check Substrate Solubility & Purity C3->A3 Issue Found End Problem Resolved C3->End No Issue S1 Optimize pH & Temp. A1->S1 S2 Ensure Proper Storage A2->S2 S3 Improve Dissolution A3->S3 S1->End S2->End S3->End

Caption: Troubleshooting flowchart for low ECB deacylation conversion.

References

Technical Support Center: Enhancing the Solubility of Echinocandin B Nucleus Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with echinocandin B (ECB) nucleus derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the aqueous solubility of these potent antifungal agents.

Frequently Asked Questions (FAQs)

Q1: My echinocandin B nucleus derivative has poor aqueous solubility. What are the primary strategies I can employ to improve it?

A1: There are two main avenues for enhancing the solubility of ECB nucleus derivatives: chemical modification of the molecule itself and advanced formulation strategies. Chemical modifications aim to introduce more hydrophilic moieties, while formulation strategies focus on creating delivery systems that can carry the poorly soluble drug in an aqueous environment.

Q2: What are the most common chemical modification approaches to increase solubility?

A2: Several chemical modification strategies have proven effective:

  • Prodrug Synthesis: Converting the phenolic hydroxyl group into phosphonate (B1237965) or phosphate (B84403) esters can significantly enhance water solubility.[1] These prodrugs can retain antifungal activity, especially those with small aliphatic side chains.[1]

  • N-Acylation: Modifying the nucleus with amino acids and fatty acids is another strategy to improve both solubility and oral bioavailability.[2]

  • Side-Chain Modification: Altering the lipophilic side chain is a key approach. While some modifications like adding an alkoxytriphenyl side chain can decrease water solubility, others, such as creating polyarylated acyl analogs, can improve it.[2][3] The goal is to strike a balance between lipophilicity required for antifungal activity and hydrophilicity for better solubility.[3]

  • Targeted Chemical Group Alteration: Specific changes to the core structure, such as O-sulfonation or substituting a hydroxyl group with a choline (B1196258) aminal ether, have been shown to dramatically increase water solubility.[4] For instance, an O-sulfonated pneumocandin B0 derivative showed a 4000-fold increase in water solubility.[4]

Q3: What formulation strategies can be used for ECB nucleus derivatives with low solubility?

A3: If chemical modification is not desired or insufficient, several formulation strategies can be employed:[5][6][7][8]

  • Nanoparticle Formulations: Encapsulating the derivative into nanoparticles, for example using polymers like poly-ε-caprolactone (PCL), can improve its delivery in aqueous media.[9][10]

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes is a widely used method to enhance the solubility of poorly soluble drugs.[11][12][13][14][15] The hydrophobic inner cavity of the cyclodextrin encapsulates the drug molecule, while the hydrophilic outer surface allows it to dissolve in water.

  • Lipid-Based Formulations: These systems use lipophilic excipients to dissolve the drug, presenting it in a form that is more readily absorbed.[6]

  • Solid Dispersions: Dispersing the drug within a polymer matrix can enhance solubility and dissolution rate.[7]

  • Use of Surfactants: Surfactants like Tween 80 can be used to improve the wettability and dissolution of poorly soluble compounds.[16][17]

Troubleshooting Guides

Problem 1: My chemically modified ECB nucleus derivative still shows poor solubility.
Possible Cause Troubleshooting Step
Insufficiently polar modification The introduced functional group may not be hydrophilic enough. Consider alternative modifications that introduce more polar or ionizable groups.
Unfavorable LogP value The overall lipophilicity of the molecule might still be too high. Aim for a calculated LogP value that balances antifungal activity with solubility. Values greater than 3.5 for the side chain have been linked to antifungal activity.[3]
pH of the medium The solubility of derivatives with ionizable groups will be pH-dependent. Determine the pKa of your derivative and adjust the pH of the aqueous medium accordingly to maximize solubility.
Crystallinity of the compound The solid-state properties of your derivative can significantly impact its dissolution rate. Consider techniques to produce an amorphous form, which is generally more soluble than the crystalline form.
Problem 2: The formulation I developed does not adequately improve solubility or stability.
Possible Cause Troubleshooting Step
Poor drug-carrier interaction (Cyclodextrins) The size of the cyclodextrin cavity may not be optimal for your derivative. Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, sulfobutylether-β-CD).
Inefficient nanoparticle encapsulation The method of nanoparticle preparation may need optimization. Factors like polymer concentration, organic solvent, and stirring speed can affect encapsulation efficiency.
Instability of the formulation The components of your formulation may be degrading over time. Conduct stability studies at different temperatures and pH values to identify the optimal storage conditions. For example, the novel echinocandin CD101 demonstrates exceptional stability in various aqueous solutions and plasma.[18]
Precipitation of the drug from a supersaturated solution For formulations that create a supersaturated state (e.g., some solid dispersions), the drug may precipitate out over time. Incorporate precipitation inhibitors into your formulation.[6]

Quantitative Data Summary

The following table summarizes the reported solubility enhancements for various echinocandin derivatives.

Derivative/Strategy Fold Increase in Solubility Notes
O-sulfonated pneumocandin B0~4000xCompared to the parent pneumocandin B0.[4]
CD101 (choline aminal ether substitution)Enhanced aqueous solubilitySpecific quantitative fold-increase not provided, but noted for its improved solubility and stability.[18]
N-acylated analogs (with amino acids/fatty acids)Good water solubilityA qualitative description of "good water solubility" is provided.[2]
Phosphonate and phosphate ester prodrugsEnhanced water solubilityThe degree of enhancement varies with the choice of alkyl group.[1]

Experimental Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B to its Nucleus

This process is a crucial first step for many chemical modification strategies, providing the core peptide structure for further derivatization.[3][19][20]

  • Enzyme Source: Utilize a deacylase enzyme, for example from Actinoplanes utahensis.

  • Reaction Setup:

    • Prepare a buffered solution at the optimal pH for the enzyme (e.g., pH 4.5).

    • Disperse the Echinocandin B substrate in the buffer.

    • Add the deacylase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C) with agitation.

  • Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to track the conversion of ECB to its nucleus.

  • Reaction Termination and Purification: Once the reaction is complete, terminate it by adding an organic solvent like methanol. Purify the ECB nucleus from the reaction mixture using chromatographic techniques.

Protocol 2: Preparation of Nanoparticles by Nanoprecipitation

This method is commonly used to encapsulate hydrophobic drugs like echinocandin derivatives.[10]

  • Organic Phase Preparation: Dissolve the this compound derivative and a polymer (e.g., poly-ε-caprolactone) in a water-miscible organic solvent like acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring at a controlled temperature (e.g., 25°C). The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index, and zeta potential using techniques like dynamic light scattering.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_synthesis Synthesis & Modification cluster_formulation Formulation Development cluster_evaluation Evaluation start This compound chem_mod Chemical Modification (e.g., N-acylation, Prodrug Synthesis) start->chem_mod purification Purification & Characterization chem_mod->purification formulation Formulation Strategy (e.g., Nanoparticles, Cyclodextrins) purification->formulation characterization Physicochemical Characterization (Size, Encapsulation Efficiency) formulation->characterization solubility_test Solubility & Dissolution Testing characterization->solubility_test activity_test Antifungal Activity Assay solubility_test->activity_test

Caption: A general workflow for developing and evaluating solubility-enhanced this compound derivatives.

Caption: A decision tree to guide the strategy selection for improving the solubility of echinocandin B derivatives.

References

Validation & Comparative

A Comparative Guide to Novel Echinocandin B Nucleus Analogs: Structure, Performance, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The echinocandins represent a cornerstone in the treatment of invasive fungal infections, valued for their potent activity and favorable safety profile. The quest for next-generation analogs with improved efficacy, broader spectrum, and enhanced pharmacokinetic properties is a key focus in antifungal drug development. This guide provides a comparative overview of novel echinocandin B nucleus analogs, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows to aid researchers in this critical field.

Performance Comparison of Novel Echinocandin B Analogs

The in vitro activity of novel this compound analogs is a primary indicator of their potential as antifungal agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several recently developed analogs against a panel of clinically relevant fungal pathogens. These values are compared with those of established echinocandins such as Anidulafungin, Caspofungin, and Micafungin.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Novel Echinocandin B Analogs against Candida Species

Compound/DrugC. albicansC. glabrataC. parapsilosisC. kruseiC. tropicalisReference
Novel Analogs
LY303366≤0.1250.252.00.250.125[1][2]
SIPI-18333---0.03125-[3]
SIPI-18334---0.03125-[3]
Established Drugs
Anidulafungin~0.03~0.06~1-2~0.125~0.03[4]
Caspofungin~0.06~0.125~1-2~0.25~0.06[4]
Micafungin~0.015~0.03~1-2~0.125~0.015[4]

Note: MIC values can vary depending on the specific strains and testing methodologies used. The values presented here are representative ranges compiled from the cited literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of novel compounds. Below are methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis and Structural Confirmation of Novel Analogs (General Protocol)

A common strategy for generating novel echinocandin B analogs involves a semi-synthetic approach.[5][6] This process begins with the enzymatic deacylation of the natural echinocandin B to yield the this compound. This nucleus then serves as a scaffold for the chemical addition of novel side chains.

1. Enzymatic Deacylation of Echinocandin B:

  • Enzyme Source: Deacylase from Actinoplanes utahensis or Streptomyces species.[7]

  • Procedure: Echinocandin B is incubated with the deacylase-producing microorganism or a purified enzyme preparation in a suitable buffer system. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Purification: The resulting this compound is purified from the reaction mixture using chromatographic techniques such as reversed-phase HPLC.

2. Chemical Reacylation of the this compound:

  • Acylating Agents: A diverse range of activated carboxylic acids (e.g., acid chlorides, N-hydroxysuccinimide esters) are used to introduce novel side chains.

  • Procedure: The purified this compound is dissolved in an appropriate organic solvent (e.g., dimethylformamide) and reacted with the acylating agent in the presence of a base (e.g., diisopropylethylamine).

  • Purification: The final acylated analog is purified by reversed-phase HPLC.

3. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to confirm the covalent structure of the synthesized analog, including the successful attachment of the new side chain and the integrity of the cyclic peptide core.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the novel analog, confirming its elemental composition.

Antifungal Susceptibility Testing

The in vitro activity of novel echinocandin analogs is typically determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

CLSI M27 Broth Microdilution Method for Yeasts:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Yeast colonies are suspended in sterile water to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Assay Plates: Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

EUCAST E.DEF 9.3.1 Broth Microdilution Method for Molds:

  • Medium: RPMI-1640 with 2% glucose.

  • Inoculum Preparation: A suspension of conidia is prepared and adjusted spectrophotometrically to a defined concentration.

  • Assay Plates: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 48-72 hours.

  • MEC Determination: For echinocandins against molds, the Minimum Effective Concentration (MEC) is determined. The MEC is the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis, structural confirmation, and evaluation of novel this compound analogs.

experimental_workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_evaluation Performance Evaluation echinocandin_B Echinocandin B (Natural Product) deacylation Enzymatic Deacylation echinocandin_B->deacylation nucleus Echinocandin B Nucleus deacylation->nucleus reacylation Chemical Reacylation nucleus->reacylation novel_analog Novel Analog reacylation->novel_analog nmr NMR Spectroscopy novel_analog->nmr ms Mass Spectrometry novel_analog->ms in_vitro In Vitro Assays (MIC/MEC) novel_analog->in_vitro in_vivo In Vivo Models in_vitro->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd

Caption: General workflow for the development of novel this compound analogs.

This guide provides a foundational understanding of the comparative performance and experimental workflows involved in the development of novel this compound analogs. For more in-depth information, researchers are encouraged to consult the cited literature.

References

A Researcher's Guide to In Vitro Antifungal Activity Assays for Echinocandin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key in vitro assays for evaluating the antifungal activity of echinocandin derivatives. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and execution of appropriate testing methodologies.

Echinocandins represent a critical class of antifungal agents that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme absent in mammalian cells, thus offering a favorable safety profile.[1] As new derivatives are developed to overcome resistance and improve pharmacokinetic properties, standardized and robust in vitro assays are essential for their preclinical evaluation. This guide details the most common assays: broth microdilution for determining minimum inhibitory concentrations (MICs), time-kill assays to assess fungicidal versus fungistatic activity, and biofilm susceptibility assays to evaluate efficacy against complex fungal communities.

Comparative In Vitro Activity of Echinocandin Derivatives

The in vitro potency of echinocandin derivatives varies among different fungal species and even between different derivatives against the same species. The following tables summarize the comparative activity of established and newer echinocandins against key fungal pathogens, primarily from the Candida and Aspergillus genera. Data is presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: Comparative In Vitro Activity of Echinocandins Against Common Candida Species

Antifungal AgentCandida albicans MIC Range (µg/mL)C. albicans MIC₅₀/₉₀ (µg/mL)Candida glabrata MIC Range (µg/mL)C. glabrata MIC₅₀/₉₀ (µg/mL)Candida parapsilosis MIC Range (µg/mL)C. parapsilosis MIC₅₀/₉₀ (µg/mL)Candida tropicalis MIC Range (µg/mL)C. tropicalis MIC₅₀/₉₀ (µg/mL)Candida krusei MIC Range (µg/mL)C. krusei MIC₅₀/₉₀ (µg/mL)
Anidulafungin 0.015 - 0.50.03 / 0.060.015 - 0.250.03 / 0.060.25 - 41 / 20.015 - 0.250.03 / 0.060.03 - 0.50.06 / 0.12
Caspofungin 0.015 - 0.50.06 / 0.120.015 - 0.50.06 / 0.120.12 - 40.5 / 10.03 - 0.50.06 / 0.120.06 - 10.12 / 0.25
Micafungin 0.008 - 0.250.015 / 0.030.008 - 0.120.015 / 0.030.25 - 41 / 20.015 - 0.250.03 / 0.060.015 - 0.250.03 / 0.06
Rezafungin 0.002 - 0.1250.03 / 0.06[2]0.015 - 0.250.06 / 0.12[2]0.063 - >41 / 2[3]0.008 - 0.1250.03 / 0.06[2]0.015 - 0.1250.03 / 0.06[2]

Table 2: Comparative In Vitro Activity of Echinocandins and Ibrexafungerp Against Aspergillus Species

Antifungal AgentAspergillus fumigatus MEC/MIC Range (µg/mL)A. fumigatus MEC₅₀/₉₀ (µg/mL)Aspergillus flavus MEC/MIC Range (µg/mL)A. flavus MEC₅₀/₉₀ (µg/mL)Aspergillus terreus MEC/MIC Range (µg/mL)A. terreus MEC₅₀/₉₀ (µg/mL)
Anidulafungin 0.008 - 0.060.015 / 0.030.008 - 0.060.015 / 0.030.008 - 0.060.015 / 0.03
Caspofungin 0.015 - 0.250.03 / 0.060.03 - 0.250.06 / 0.120.03 - 0.250.06 / 0.12
Micafungin 0.008 - 0.030.008 / 0.0150.008 - 0.030.015 / 0.030.008 - 0.030.015 / 0.03
Ibrexafungerp 0.03 - 0.250.06 / 0.12[4]0.03 - 0.250.06 / 0.120.03 - 0.120.03 / 0.06[4]

Note: For Aspergillus species, the endpoint for echinocandins is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, dense, hyphal forms as observed microscopically.

Mechanism of Action and Resistance

Echinocandins exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[5] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell lysis.

cluster_Cell Fungal Cell Echinocandin Echinocandin Derivative GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) Echinocandin->GlucanSynthase Non-competitive Inhibition BetaGlucan β-(1,3)-D-Glucan Chains GlucanSynthase->BetaGlucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall BetaGlucan->CellWall Incorporation Lysis Osmotic Instability & Cell Lysis CellWall->Lysis Weakening leads to

Figure 1: Mechanism of Action of Echinocandins.

Fungal resistance to echinocandins can emerge through mutations in the FKS1 and FKS2 genes, which encode for subunits of the glucan synthase enzyme.[6] This can reduce the binding affinity of the drug. Additionally, fungi can activate stress response pathways, such as the cell wall integrity (CWI) pathway, leading to a compensatory increase in chitin (B13524) synthesis to stabilize the cell wall.[7][8]

cluster_StressResponse Fungal Cell Wall Stress Response Echinocandin Echinocandin Exposure CellWallStress Cell Wall Stress Echinocandin->CellWallStress PKC_pathway PKC Pathway Activation CellWallStress->PKC_pathway Calcineurin_pathway Calcineurin Pathway Activation CellWallStress->Calcineurin_pathway HOG_pathway HOG Pathway Activation CellWallStress->HOG_pathway ChitinSynthase Upregulation of Chitin Synthase Genes PKC_pathway->ChitinSynthase Calcineurin_pathway->ChitinSynthase HOG_pathway->ChitinSynthase Chitin Increased Chitin Synthesis ChitinSynthase->Chitin CellWallReinforcement Cell Wall Reinforcement Chitin->CellWallReinforcement Tolerance Drug Tolerance CellWallReinforcement->Tolerance

Figure 2: Fungal Cell Wall Stress Response to Echinocandins.

Experimental Protocols

Broth Microdilution Susceptibility Testing (CLSI M27/EUCAST E.Def 7.3)

This is the gold-standard method for determining the MIC of an antifungal agent.

Protocol Overview:

  • Preparation of Antifungal Agent: Prepare a stock solution of the echinocandin derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) to achieve the desired final concentrations in 96-well microtiter plates.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For echinocandins against Candida spp., a paradoxical growth effect (reduced inhibition at higher concentrations) may be observed and should be noted.

cluster_Workflow Broth Microdilution Workflow PrepDrug Prepare Serial Drug Dilutions Inoculate Inoculate Microtiter Plate PrepDrug->Inoculate PrepInoculum Prepare Standardized Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC cluster_BiofilmWorkflow Biofilm Susceptibility (XTT) Workflow FormBiofilm Form Biofilm in 96-well Plate (24-48h) Wash1 Wash with PBS FormBiofilm->Wash1 Treat Treat with Drug Dilutions (24h) Wash1->Treat Wash2 Wash with PBS Treat->Wash2 AddXTT Add XTT/Menadione Solution Wash2->AddXTT IncubateDark Incubate in Dark (2-3h) AddXTT->IncubateDark ReadAbsorbance Read Absorbance (490 nm) IncubateDark->ReadAbsorbance DetermineSMIC Determine SMIC ReadAbsorbance->DetermineSMIC

References

A Comparative Guide to the Structure-Activity Relationships of Echinocandin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily targeting the fungal cell wall through the inhibition of 1,3-β-D-glucan synthase. Since the discovery of the natural product echinocandin B, extensive research has focused on modifying its structure to improve antifungal potency, broaden the spectrum of activity, enhance pharmacokinetic properties, and overcome resistance. This guide provides a comparative analysis of key echinocandin B analogs, presenting their structure-activity relationships (SAR) supported by experimental data.

Comparative Antifungal Activity and Enzyme Inhibition

The development of semi-synthetic echinocandin B analogs has led to clinically successful drugs such as caspofungin, micafungin, and anidulafungin, as well as the more recent long-acting agent, rezafungin (formerly CD101). The primary modifications focus on the N-acyl side chain, which significantly influences the compound's antifungal activity, solubility, and pharmacokinetic profile.

The in vitro antifungal activity of these analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth. Their potency against the target enzyme is quantified by the half-maximal inhibitory concentration (IC50) for 1,3-β-D-glucan synthase. The following tables summarize the comparative in vitro activity of key echinocandin B analogs against common fungal pathogens.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Echinocandin B Analogs against Candida Species

Compound/AnalogCandida albicansCandida glabrataCandida parapsilosisCandida kruseiReference(s)
Anidulafungin≤0.015 - 0.25≤0.015 - 0.120.5 - 4≤0.015 - 0.12[1][2][3]
Caspofungin0.03 - 0.50.03 - 0.250.25 - 20.06 - 0.5[1][3]
Micafungin≤0.015 - 0.12≤0.015 - 0.060.25 - 2≤0.015 - 0.12[1][3]
Rezafungin (CD101)≤0.03 - 0.125≤0.03 - 0.1250.25 - 2≤0.03 - 0.06[4]
SIPI-18333---0.03125[5]
SIPI-18334---0.03125[5]

Note: MIC ranges can vary depending on the specific isolates and testing methodologies.

Table 2: Comparative In Vitro Antifungal Activity (MEC in µg/mL) of Echinocandin B Analogs against Aspergillus Species

Compound/AnalogAspergillus fumigatusAspergillus flavusAspergillus terreusReference(s)
Anidulafungin0.008 - 0.030.008 - 0.030.008 - 0.06[6]
Caspofungin0.015 - 0.1250.03 - 0.250.125 - 0.5[6]
Micafungin0.008 - 0.030.008 - 0.030.008 - 0.03[6]

Note: For Aspergillus, Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically.

Table 3: Comparative 1,3-β-D-Glucan Synthase Inhibition (IC50 in ng/mL) of Echinocandin B Analogs

Compound/AnalogCandida albicans (Wild-Type)Candida glabrata (Wild-Type)Reference(s)
Anidulafungin~30~10-30[2]
Caspofungin~30~10-30[2]
Micafungin2.57 - 14.252.57 - 14.25[4]
Rezafungin (CD101)0.45 - 17.650.45 - 17.65[4]

Note: IC50 values can vary based on the specific enzyme preparation and assay conditions.

Key Structure-Activity Relationship Insights

Several key structural features of echinocandin B analogs are critical for their antifungal activity:

  • The Lipophilic N-Acyl Side Chain: The nature of this side chain is a primary determinant of antifungal potency and pharmacokinetic properties.[7][8] Modifications to this chain have led to the development of analogs with improved stability and longer half-lives, such as rezafungin.[6] A certain degree of lipophilicity is required for activity, and a linearly rigid geometry of the side chain often enhances potency.[7]

  • The Cyclic Hexapeptide Core: The core structure is essential for binding to 1,3-β-D-glucan synthase. Specific amino acid residues within the core, such as the homotyrosine, are crucial for inhibitory activity.[9]

  • Substitutions on the Peptide Core: Modifications to the amino acids in the cyclic peptide can influence potency and spectrum of activity. For instance, the amino acid component of the cyclolipohexapeptide scaffold can significantly affect the SAR of the side chains.[10]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[10][11][12]

  • Inoculum Preparation: Select a few colonies of the fungal isolate and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Prepare a working suspension by diluting the stock in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10³ cells/mL.[13]

  • Drug Dilution: Prepare a stock solution of the echinocandin analog. Perform serial two-fold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations.

  • Plate Inoculation: Add 100 µL of each drug dilution to the wells of a new 96-well plate. Add 100 µL of the working fungal inoculum to each well. Include a drug-free well as a positive growth control and a media-only well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

1,3-β-D-Glucan Synthase Inhibition Assay

This protocol describes a common method for measuring the inhibition of 1,3-β-D-glucan synthase activity.[14][15]

  • Enzyme Preparation: Prepare a membrane fraction containing 1,3-β-D-glucan synthase from the desired fungal species.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (UDP-D-[U-¹⁴C]glucose), and other components such as GTP, bovine serum albumin, and KF.

  • Inhibition Assay: Add various concentrations of the echinocandin analog to the reaction mixture.

  • Initiation and Incubation: Start the reaction by adding the membrane fraction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Measurement: Stop the reaction by adding trichloroacetic acid. Filter the mixture through glass microfiber filters to trap the radiolabeled glucan product. Wash the filters to remove unincorporated substrate.

  • Data Analysis: Determine the radioactivity retained on the filters using a liquid scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity compared to the control without the inhibitor.

Visualizing the Fungal Response to Echinocandins

Echinocandins inhibit 1,3-β-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition triggers a cell wall stress response, activating signaling pathways that attempt to compensate for the damage. The following diagram illustrates the simplified signaling pathway involved in the fungal response to echinocandin-induced cell wall stress.

Fungal_Cell_Wall_Stress_Response cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Echinocandin Echinocandin Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1/Fks2) Echinocandin->Glucan_Synthase Inhibits Cell_Wall_Stress Cell_Wall_Stress Glucan_Synthase->Cell_Wall_Stress Rho1 Rho1 PKC_Pathway PKC Cell Integrity Pathway Rho1->PKC_Pathway Activates Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) PKC_Pathway->Transcription_Factors HOG_Pathway HOG Pathway HOG_Pathway->Transcription_Factors Calcineurin_Pathway Calcineurin Pathway Calcineurin_Pathway->Transcription_Factors Gene_Expression Upregulation of Chitin Synthase Genes Transcription_Factors->Gene_Expression Chitin_Synthesis Chitin_Synthesis Gene_Expression->Chitin_Synthesis Leads to increased Cell_Wall_Stress->Rho1 Activates Cell_Wall_Stress->HOG_Pathway Activates Cell_Wall_Stress->Calcineurin_Pathway Activates Cell_Wall_Repair Cell_Wall_Repair Chitin_Synthesis->Cell_Wall_Repair Compensatory

References

A Comparative Guide to the Efficacy of Anidulafungin and Novel Echinocandin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of anidulafungin (B1665494) and novel echinocandin B derivatives, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

Echinocandins are a frontline class of antifungal agents that target the fungal cell wall by inhibiting the β-1,3-D-glucan synthase enzyme complex.[1][2][3] Anidulafungin, a well-established echinocandin, serves as a benchmark for the evaluation of novel derivatives. This guide compares the in vitro and in vivo efficacy of anidulafungin with newer echinocandin B derivatives such as rezafungin and ibrexafungerp (B609083). These novel agents offer potential advantages, including improved pharmacokinetic profiles and activity against some resistant strains.[4][5]

Mechanism of Action: The Echinocandin Pathway

Echinocandins selectively target the fungal cell wall, a structure absent in mammalian cells, ensuring high selective toxicity.[1] They non-competitively inhibit the β-1,3-D-glucan synthase enzyme, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1][3] This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][6] This fungicidal activity is particularly pronounced against Candida species, while a fungistatic effect is observed against Aspergillus species.[1][3]

Echinocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Echinocandin Echinocandin (e.g., Anidulafungin) GlucanSynthase β-1,3-D-Glucan Synthase (Fks1p) Echinocandin->GlucanSynthase Inhibition Glucan β-1,3-D-Glucan GlucanSynthase->Glucan Synthesis CellWall Fungal Cell Wall Glucan->CellWall Component of CellLysis Cell Lysis (Fungicidal/Fungistatic Effect) CellWall->CellLysis Weakening leads to

Figure 1: Mechanism of action of echinocandins.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Anidulafungin vs. Rezafungin

Rezafungin, a novel echinocandin, has demonstrated comparable in vitro activity to anidulafungin against a range of fungal pathogens.[7][8][9] Studies have shown that the geometric mean (GM) MIC values for rezafungin are similar to those of anidulafungin against common Candida species.[7][8] Notably, rezafungin has shown higher susceptibility rates against C. glabrata.[7][9] Against Aspergillus species, the minimal effective concentration (MEC) values for rezafungin are comparable to caspofungin but may be higher than those for anidulafungin.[7][8][9]

Fungal SpeciesAnidulafungin MIC (µg/mL)Rezafungin MIC (µg/mL)Reference
Candida albicans0.015 - 0.060.015 - 0.06[7]
Candida glabrata0.015 - 0.060.015 - 0.03[7]
Candida parapsilosis1 - 21 - 2[7]
Candida tropicalis0.03 - 0.060.03 - 0.06[7]
Aspergillus fumigatus (MEC)0.0640.116[7][9]
Aspergillus flavus (MEC)0.0590.110[7][9]

Table 1: Comparative in vitro activity (MIC/MEC) of Anidulafungin and Rezafungin against various fungal isolates. Data represents the range of MIC50 values reported in the cited literature.

Anidulafungin vs. Ibrexafungerp

Ibrexafungerp is a first-in-class triterpenoid (B12794562) antifungal that also inhibits glucan synthase but has a different binding profile compared to echinocandins.[4] This allows it to retain activity against some echinocandin-resistant isolates, particularly those with FKS mutations.[4]

Fungal SpeciesAnidulafungin MIC (µg/mL)Ibrexafungerp MIC (µg/mL)Reference
Candida isolates with FKS mutations>4 (resistant)Variable, often lower[4]

Table 2: Comparative in vitro activity of Anidulafungin and Ibrexafungerp against echinocandin-resistant Candida isolates.

In Vivo Efficacy in Murine Models

Animal models of disseminated candidiasis are crucial for evaluating the in vivo pharmacodynamics of antifungal drugs.[10][11] Efficacy is often determined by the reduction in fungal burden in target organs, such as the kidneys, and is correlated with the area under the concentration-time curve (AUC)/MIC ratio.[10][11][12]

Studies in murine models have shown that higher doses of echinocandins are generally required for efficacy against C. parapsilosis compared to C. albicans or C. glabrata.[10][12][13] While direct comparative in vivo data for anidulafungin and novel derivatives from a single study is limited in the provided search results, individual studies highlight their efficacy. For instance, rezafungin, owing to its structural modification, exhibits a longer half-life compared to anidulafungin in animal models, which may translate to different dosing regimens.[5]

DrugAnimal ModelFungal SpeciesEfficacy EndpointKey FindingsReference
AnidulafunginMurine disseminated candidiasisC. albicans, C. glabrata, C. parapsilosisKidney fungal burden reductionEfficacy correlated with AUC/MIC; higher doses needed for C. parapsilosis.[10][11][12]
CaspofunginMurine disseminated candidiasisC. albicans, C. glabrata, C. parapsilosisKidney fungal burden reductionRequired less drug on a mg/kg basis for efficacy compared to anidulafungin and micafungin.[10][11]
MicafunginMurine disseminated candidiasisC. glabrata (susceptible and resistant strains)Kidney fungal burden reductionActive against some echinocandin-resistant strains at higher doses.[14][15]
RezafunginMurine disseminated candidiasisCandida spp.Not specified in detail in search resultsLonger half-life than anidulafungin.[5]
Anidulafungin & CaspofunginNeutropenic murine disseminated infectionDiutina (Candida) rugosaReduced tissue burden, prolonged survivalBoth drugs showed fungicidal activity and in vivo efficacy.[16]

Table 3: Summary of in vivo efficacy data for Anidulafungin and other echinocandins in murine models.

Experimental Protocols

Standardized methodologies are essential for the accurate determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.[17][18]

Broth Microdilution MIC Testing Workflow (CLSI/EUCAST)

The following diagram outlines a generalized workflow for determining the MIC of echinocandins using broth microdilution methods.

MIC_Workflow cluster_workflow MIC Determination Workflow A Prepare fungal inoculum (e.g., 0.5-2.5 x 10^5 CFU/mL) C Inoculate microtiter plate wells with fungal suspension A->C B Prepare serial two-fold dilutions of antifungal agent in microtiter plate B->C D Incubate at 35-37°C for 24-48 hours C->D E Read results visually or spectrophotometrically D->E F Determine MIC: Lowest concentration with significant growth inhibition (e.g., 50%) E->F

Figure 2: Generalized workflow for MIC determination.

Detailed Steps for Broth Microdilution (based on CLSI M27-A3 and EUCAST EDef 7.1):

  • Preparation of Antifungal Agent: Stock solutions of the echinocandins are prepared, typically in dimethyl sulfoxide (B87167) (DMSO) or water, depending on the agent's solubility.[19] Serial two-fold dilutions are then made in a 96-well microtiter plate using a standardized growth medium such as RPMI-1640.[19][20]

  • Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in the test medium to achieve the final desired inoculum concentration.[21]

  • Inoculation and Incubation: The microtiter plates containing the drug dilutions are inoculated with the fungal suspension. The plates are then incubated at 35-37°C for 24 to 48 hours.[19][20]

  • Reading and Interpretation: After incubation, the MIC is determined. For CLSI, this is typically read visually as the lowest concentration that causes a prominent decrease in turbidity compared to the growth control.[20] For EUCAST, results are often read spectrophotometrically, with the MIC defined as the concentration that inhibits 50% of the growth compared to the control.[19][22]

In Vivo Murine Model of Disseminated Candidiasis
  • Immunosuppression (if applicable): For some studies, mice are rendered neutropenic using agents like cyclophosphamide (B585) to mimic an immunocompromised state.[16]

  • Infection: A standardized inoculum of the Candida species is injected intravenously (e.g., via the lateral tail vein).

  • Antifungal Treatment: Treatment with the echinocandin (e.g., anidulafungin, rezafungin) is initiated at a specified time post-infection and administered, for example, intraperitoneally or subcutaneously, once or twice daily for a defined period.[16]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys) are harvested. The organs are homogenized, and serial dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in CFU in treated mice compared to a control group.[10][12] Survival studies may also be conducted, where the endpoint is the time to mortality.[16]

Conclusion

Anidulafungin remains a potent and reliable antifungal agent. However, novel echinocandin B derivatives like rezafungin and the related triterpenoid ibrexafungerp offer promising advancements. Rezafungin's comparable in vitro efficacy and improved pharmacokinetics may allow for different dosing strategies. Ibrexafungerp's distinct binding site provides a potential therapeutic option for some echinocandin-resistant infections. The continued development and evaluation of these novel compounds, using standardized in vitro and in vivo models, are crucial for expanding the armamentarium against invasive fungal infections.

References

Echinocandin B vs. Pneumocandin B0: A Comparative Guide for Antifungal Drug Development Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The echinocandins represent a cornerstone in the treatment of invasive fungal infections, prized for their potent and specific inhibition of β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall. This mechanism of action, absent in mammalian cells, affords them a favorable safety profile. The two most prominent natural precursors for the clinically successful echinocandin drugs are echinocandin B (ECB) and pneumocandin B0. This guide provides a detailed comparison of these two cyclic lipopeptide nuclei as starting scaffolds for the development of novel antifungal agents, supported by experimental data and detailed methodologies.

At a Glance: Key Structural and Biological Differences

FeatureEchinocandin B NucleusPneumocandin B0 Nucleus
Natural Acyl Side Chain Linoleic acid (linear)10,12-Dimethylmyristic acid (branched)
Amino Acid at Position 5 Threonine3-Hydroxyglutamine
Amino Acid at Position 6 4-Methyl-trans-3-hydroxy-L-prolinetrans-3-Hydroxy-L-proline
Inherent Hemolytic Activity Higher, due to the linoleoyl side chain[1]Lower, due to the branched fatty acid chain[2]
Primary Semisynthetic Derivative Anidulafungin (B1665494)Caspofungin
Modification Strategy Enzymatic deacylation followed by chemical reacylation[3]Chemical modification of the peptide core[3]

Chemical Structures

The core structures of echinocandin B and pneumocandin B0 share a cyclic hexapeptide scaffold but differ in key amino acid residues and, most notably, in their N-linked acyl side chains.

Echinocandin B is produced by fungi such as Aspergillus nidulans and possesses a linear linoleoyl side chain[4]. This feature is associated with a higher intrinsic hemolytic activity, necessitating its removal and replacement in the development of the commercial drug anidulafungin[1][2].

Pneumocandin B0 , produced by Glarea lozoyensis, features a branched 10,12-dimethylmyristoyl fatty acid side chain[5]. This structural difference contributes to a lower hemolytic potential compared to echinocandin B, a significant advantage in a therapeutic agent[2]. Pneumocandin B0 is the direct precursor to caspofungin.

Biosynthesis and Production

The biosynthetic pathways for both echinocandin B and pneumocandin B0 involve large non-ribosomal peptide synthetase (NRPS) gene clusters[3]. While the core machinery is similar, differences in the acyl-CoA ligase and tailoring enzymes, such as hydroxylases, lead to the observed structural diversity[3].

From a production standpoint, fermentation yields for both precursors have been a subject of extensive research, with optimization of fermentation conditions and genetic engineering of the producing strains leading to significant improvements in titers[3].

Scaffold Evaluation for Drug Development

The choice between the echinocandin B and pneumocandin B0 nucleus as a scaffold for developing new antifungal agents depends on several factors, including the desired modification strategy, the importance of mitigating hemolytic toxicity, and the intended spectrum of activity.

Synthetic Accessibility and Diversification

This compound: The primary advantage of the ECB nucleus lies in the well-established enzymatic deacylation process, which provides a clean peptide core for subsequent chemical modifications[6][7]. This two-step approach (deacylation followed by reacylation) offers a high degree of flexibility for introducing a wide variety of acyl side chains, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, solubility, and pharmacokinetic properties[8]. The development of anidulafungin, with its unique terphenyl side chain, is a testament to the success of this strategy[9].

Pneumocandin B0 Nucleus: The synthetic route to caspofungin from pneumocandin B0 involves direct chemical modification of the existing structure without removal of the native acyl chain[2][10][11]. While this avoids the deacylation step, the modifications, which include reduction of the glutamine side chain and addition of an ethylenediamine (B42938) moiety, are chemically complex and require careful control of reaction conditions to achieve selectivity[10][11]. This can make the generation of a diverse library of analogs more challenging compared to the deacylation-reacylation strategy employed for the ECB nucleus. However, genetic engineering approaches have shown promise in diversifying the pneumocandin scaffold at the biosynthetic level[12].

Impact on Biological Activity

The inherent structural differences between the two nuclei can influence the biological properties of their derivatives.

  • Antifungal Spectrum and Potency: Both scaffolds have led to the development of broad-spectrum antifungal agents effective against Candida and Aspergillus species[13][14]. The final antifungal potency and spectrum are heavily influenced by the nature of the introduced side chain or modifications to the peptide core[8]. For instance, modifications to the homotyrosine residue in echinocandins have been shown to impact their efficacy against resistant strains[15].

  • Hemolytic Activity: As previously mentioned, the native linoleoyl side chain of echinocandin B imparts significant hemolytic activity[1]. Therefore, when using the ECB nucleus as a scaffold, the deacylation and replacement of this side chain are crucial for developing a safe therapeutic agent[2]. The pneumocandin B0 scaffold, with its less hemolytic native side chain, offers a potential advantage in this regard, although modifications to the core can also influence this property[2].

Comparative Performance of Derivatives: Anidulafungin vs. Caspofungin

The clinical and preclinical data for anidulafungin (derived from echinocandin B) and caspofungin (derived from pneumocandin B0) provide valuable insights into the therapeutic potential of each scaffold.

ParameterAnidulafunginCaspofunginReference
In Vitro Activity vs. C. glabrata (MIC) Generally lower MICs (more potent) in the absence of serumHigher MICs in the absence of serum[16]
Effect of Serum on In Vitro Activity Potency significantly reduced in the presence of serumActivity relatively unchanged in the presence of serum[16]
In Vivo Efficacy vs. C. glabrata Effective in reducing kidney fungal burdenEffective in reducing kidney fungal burden, sometimes at lower doses than anidulafungin[16]
In Vivo Efficacy vs. A. fumigatus Modestly effective against resistant strains at higher dosesModestly effective against resistant strains at lower doses[7]

MIC: Minimum Inhibitory Concentration

These data suggest that while the anidulafungin scaffold can yield highly potent compounds in vitro, factors such as serum protein binding can influence their in vivo efficacy. The caspofungin scaffold has demonstrated robust in vivo activity, even against some resistant strains.

Experimental Protocols

Enzymatic Deacylation of Echinocandin B

This protocol describes the bioconversion of echinocandin B to its nucleus using the deacylase enzyme from Actinoplanes utahensis.

1. Culture of Actinoplanes utahensis

  • Strain: Actinoplanes utahensis NRRL 12052[6].

  • Seed Medium: 2.5% sucrose, 2.0% oatmeal, 0.25% yeast powder, 0.1% K2HPO4, 0.05% KCl, 0.05% MgSO4·7H2O, and 0.0002% FeSO4·7H2O[17].

  • Fermentation Medium: 2% sucrose, 1% peanut meal, 0.1% KH2PO4, and 0.025% MgSO4·7H2O[12].

  • Culture Conditions: Inoculate seed medium and incubate at 28°C and 220 rpm for 3 days. Transfer to fermentation medium and continue incubation for 4 days[12].

2. Deacylation Reaction

  • Harvest cells containing the deacylase enzyme by centrifugation[18].

  • Prepare a reaction mixture containing echinocandin B, the enzyme preparation (whole cells or purified enzyme), in a suitable buffer (e.g., 0.05 M KH2PO4, pH 6.0)[18]. The reaction can be enhanced with the presence of KCl and dimethyl sulfoxide (B87167) (DMSO)[18].

  • Incubate the reaction mixture at an optimal temperature (e.g., 60°C for the purified enzyme) for a sufficient period to allow for complete deacylation[18].

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to detect the formation of the this compound[6].

3. Purification of this compound

  • Following the completion of the reaction, separate the this compound from the reaction mixture. This can be achieved through chromatographic techniques[18].

Chemical Synthesis of Anidulafungin from this compound

This process involves the chemical reacylation of the this compound with a terphenyl acid derivative.

1. Activation of the Terphenyl Side Chain

  • The 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid side chain is activated to facilitate the acylation reaction. This can be achieved by forming an active ester, for example, with 2,4,5-trichlorophenol[19].

2. Acylation of this compound

  • The this compound is reacted with the activated terphenyl side chain in the presence of a suitable base (e.g., diisopropylethylamine) in an appropriate solvent[19].

3. Purification of Anidulafungin

  • The resulting anidulafungin is purified using chromatographic methods to remove unreacted starting materials and byproducts.

Chemical Synthesis of Caspofungin from Pneumocandin B0

The synthesis of caspofungin from pneumocandin B0 is a multi-step chemical process. A key transformation involves the modification of the glutamine side chain and the introduction of an ethylenediamine moiety at the hemiaminal position[10][11].

1. Phenylthioaminal Formation

  • Pneumocandin B0 is reacted with thiophenol under acidic conditions (e.g., trifluoromethanesulfonic acid) to form a phenylthioaminal intermediate. This reaction is stereoselective[10][16]. Phenylboronic acid can be used as a protecting group for the vicinal diols[11].

2. Reduction of the Primary Amide

  • The primary amide of the glutamine residue is chemoselectively reduced to a primary amine using a borane (B79455) reagent[10].

3. Substitution with Ethylenediamine

  • The phenylthioaminal intermediate is then reacted with ethylenediamine to stereoselectively displace the phenylthio group and form caspofungin[10].

4. Purification

  • The final product, caspofungin, is purified by chromatographic methods[11].

Visualizing the Synthetic Pathways

DOT Script for Anidulafungin Synthesis

Anidulafungin_Synthesis ECB Echinocandin B Deacylase Actinoplanes utahensis Deacylase ECB->Deacylase Enzymatic Deacylation ECB_Nucleus Echinocandin B Nucleus Deacylase->ECB_Nucleus Anidulafungin Anidulafungin ECB_Nucleus->Anidulafungin Chemical Reacylation Activated_Side_Chain Activated Terphenyl Side Chain Activated_Side_Chain->Anidulafungin

Caption: Synthetic workflow for Anidulafungin from Echinocandin B.

DOT Script for Caspofungin Synthesis

Caspofungin_Synthesis PneumoB0 Pneumocandin B0 Step1 Phenylthioaminal Formation PneumoB0->Step1 Intermediate1 Phenylthioaminal Intermediate Step1->Intermediate1 Step2 Amide Reduction Intermediate1->Step2 Intermediate2 Reduced Intermediate Step2->Intermediate2 Step3 Ethylenediamine Substitution Intermediate2->Step3 Caspofungin Caspofungin Step3->Caspofungin

Caption: Synthetic workflow for Caspofungin from Pneumocandin B0.

Conclusion

Both the echinocandin B and pneumocandin B0 nuclei serve as excellent scaffolds for the development of potent antifungal agents.

The This compound offers significant advantages in terms of synthetic flexibility through its well-established enzymatic deacylation and chemical reacylation pathway. This allows for the exploration of a vast chemical space for the acyl side chain, enabling fine-tuning of the drug's properties. However, the inherent hemolytic activity of the parent molecule necessitates this multi-step modification.

The pneumocandin B0 nucleus provides a starting point with lower intrinsic hemolytic toxicity due to its branched acyl side chain. The synthetic route to its primary derivative, caspofungin, involves direct chemical modification of the core structure. While this avoids a deacylation step, the chemical transformations are complex and may offer less flexibility for rapid library generation compared to the deacylation-reacylation approach.

Ultimately, the choice of scaffold will depend on the specific goals of the drug discovery program, weighing the synthetic tractability and potential for diversification against the inherent biological properties of the starting nucleus. The proven clinical success of both anidulafungin and caspofungin underscores the therapeutic potential that can be unlocked from both of these remarkable natural product scaffolds.

References

minimum inhibitory concentration (MIC) testing of new echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of new echinocandin antifungals offers promising alternatives for the treatment of invasive fungal infections. This guide provides a comparative overview of the in vitro activity of the novel echinocandins, rezafungin and ibrexafungerp (B609083), against clinically relevant fungal pathogens, with a focus on Minimum Inhibitory Concentration (MIC) data. Detailed experimental protocols for MIC testing are also provided to ensure reproducibility and accuracy in research and development settings.

Mechanism of Action: Targeting the Fungal Cell Wall

Echinocandins exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a critical component in the synthesis of β-glucan, an essential polymer in the fungal cell wall.[1][2][3] This disruption of cell wall integrity leads to osmotic instability and ultimately cell death, demonstrating fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][4][5] As mammalian cells lack a cell wall, echinocandins exhibit selective toxicity, contributing to their favorable safety profile.[4][5]

G Mechanism of Action of Echinocandins UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Essential Component Echinocandins Echinocandins (Rezafungin, Ibrexafungerp) Echinocandins->Glucan_Synthase Inhibition

Caption: Mechanism of action of echinocandins.

Comparative In Vitro Activity of New Echinocandins

The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for rezafungin and ibrexafungerp against various Candida and Aspergillus species, in comparison to other echinocandins. These values are compiled from multiple studies and may vary based on the specific isolates and testing methodologies used.

Table 1: MIC Values (µg/mL) against Candida Species
OrganismAntifungal AgentMIC RangeMIC₅₀MIC₉₀
Candida albicans Rezafungin 0.016 - 0.50.030.06
Ibrexafungerp 0.016 - 0.50.0620.125
Anidulafungin0.015 - 0.250.030.06
Caspofungin0.016 - 20.1250.125
Micafungin≤0.008 - 20.0080.016
Candida glabrata Rezafungin 0.016 - 20.060.12
Ibrexafungerp 0.016 - 80.251
Anidulafungin0.015 - 0.50.030.06
Caspofungin0.03 - >160.1250.25
Micafungin0.008 - >160.0150.03
Candida parapsilosis Rezafungin 0.12 - 412
Ibrexafungerp 0.016 - 80.54
Anidulafungin0.25 - 412
Caspofungin0.06 - 80.51
Micafungin0.06 - 40.51
Candida tropicalis Rezafungin 0.016 - 10.030.06
Ibrexafungerp 0.06 - ≥80.5172
Anidulafungin0.015 - 0.50.030.06
Caspofungin0.03 - 20.1250.25
Micafungin0.015 - 20.030.06
Candida auris Rezafungin 0.03 - 80.25 - 0.50.5 - 1
Ibrexafungerp 0.25 - 211
Anidulafungin1 - >1624
Caspofungin0.5 - >1612
Micafungin0.5 - >812

Note: Data compiled from multiple sources.[6][7][8][9][10][11][12][13][14][15][16]

Table 2: Minimum Effective Concentration (MEC) Values (µg/mL) against Aspergillus Species

For Aspergillus species, the term Minimum Effective Concentration (MEC) is often used instead of MIC for echinocandins, as these drugs cause morphological changes (stunted, branched hyphae) rather than complete growth inhibition.

OrganismAntifungal AgentMEC RangeMEC₅₀MEC₉₀
Aspergillus fumigatus Rezafungin ≤0.008 - 0.03≤0.0080.016
Anidulafungin0.008 - 0.1250.0080.015
Caspofungin0.008 - 40.030.06
Micafungin0.008 - 0.1250.0080.015
Aspergillus flavus Rezafungin ≤0.008 - 0.03≤0.0080.016
Anidulafungin0.008 - 0.030.0080.015
Caspofungin0.03 - 0.1250.030.06
Micafungin0.008 - 0.030.0080.015
Aspergillus niger Rezafungin ≤0.008 - 0.03≤0.0080.016
Anidulafungin0.008 - 0.030.0080.015
Caspofungin0.03 - 0.1250.030.06
Micafungin0.008 - 0.030.0080.015
Aspergillus terreus Rezafungin ≤0.008 - 0.03≤0.0080.016
Anidulafungin≤0.004 - 0.060.0080.06
Caspofungin0.002 - 0.7500.030.5
Micafungin≤0.004 - 0.030.0080.03

Note: Data compiled from multiple sources.[15][17][18][19][20]

Experimental Protocols for MIC Testing

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for obtaining reliable and comparable MIC data.[21][22]

CLSI Broth Microdilution Method (M27-A3/S4 for Yeasts)

This method is a widely accepted standard for antifungal susceptibility testing of yeasts.

  • Antifungal Agent Preparation: Prepare serial twofold dilutions of the echinocandin in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculum Preparation: Culture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the final inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized yeast suspension. Include a drug-free growth control well and a sterility control well.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant (≥50%) reduction in growth compared to the drug-free growth control.[23] This is often determined visually or with a spectrophotometer.

EUCAST Broth Microdilution Method (E.Def 7.3.2 for Yeasts)

The EUCAST method is another widely used standard with some key differences from the CLSI protocol.

  • Antifungal Agent and Media: Prepare serial twofold dilutions of the echinocandin in RPMI 1640 medium supplemented with 2% glucose.

  • Inoculum Preparation: Prepare a yeast suspension in sterile saline and adjust the spectrophotometer reading to a specified optical density. Further dilute to the final inoculum concentration.

  • Inoculation and Incubation: Inoculate the microtiter plates and incubate at 35-37°C for 24 hours.

  • MIC Determination: The MIC endpoint is determined spectrophotometrically as the lowest concentration that inhibits growth by 50% compared to the drug-free control.

G MIC Testing Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start drug_prep Prepare Serial Dilutions of Echinocandin in 96-well Plate start->drug_prep inoculum_prep Prepare Standardized Fungal Inoculum (0.5 McFarland) start->inoculum_prep inoculate Inoculate Microtiter Plate with Fungal Suspension drug_prep->inoculate inoculum_prep->inoculate incubate Incubate at 35-37°C for 24 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC testing.

References

Evaluating the Hemolytic Activity of Modified Echinocandin B Nucleus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The naturally occurring parent compound, echinocandin B, however, is unsuitable for clinical use due to significant hemolytic activity. This toxicity is largely attributed to its native linoleoyl side chain. Consequently, extensive research has focused on modifying the echinocandin B nucleus—specifically by cleaving and replacing this side chain—to generate semi-synthetic derivatives with improved safety profiles, including reduced hemolytic potential, while retaining potent antifungal efficacy.

This guide provides a comparative overview of the hemolytic activity of modified echinocandin B nuclei, supported by experimental data and detailed protocols for assessment.

Data Presentation: Hemolytic Activity Comparison

Direct quantitative comparison of hemolytic activity across different studies is challenging due to variations in experimental conditions. However, the data consistently shows that modifying the acyl side chain of the this compound is a highly effective strategy for mitigating hemolysis. Natural echinocandin B is known to be strongly hemolytic, whereas clinically approved derivatives and novel analogs demonstrate substantially lower toxicity.

The table below summarizes available data on the hemolytic activity of various echinocandin compounds. A higher HC₅₀ (50% hemolytic concentration) value indicates lower hemolytic activity.

Compound/DerivativeModification StrategyHemolytic Activity DataSource
Echinocandin B (Parent) Natural linoleoyl side chainHigh degree of hemolysis (unsuitable for clinical use)[General literature]
Anidulafungin Replaces the side chain with a lipophilic alkoxy triphenyl group[1]At 1.5 - 6 µg/ml, significantly increased hemolysis over 48 hours in human erythrocytes[2][1][2]
Micafungin Semi-synthetic derivativeCan induce immune-mediated hemolysis in rare cases, a mechanism distinct from direct toxicity[3][3]
Compound 5 (N-acylated analog) N-acylation with amino and fatty acidsReported to have no hemolytic effect[4]

Experimental Protocols: In Vitro Hemolysis Assay

The in vitro hemolysis assay is a standard, sensitive method recommended by regulatory bodies like the U.S. FDA to evaluate the potential of a drug compound to lyse red blood cells (erythrocytes).[5] The protocol quantifies the release of hemoglobin into plasma following exposure to the test article.[5]

Objective:

To determine the concentration-dependent hemolytic potential of modified echinocandin B derivatives by measuring hemoglobin release from human erythrocytes.

Materials and Reagents:
  • Test System: Fresh, anticoagulant-treated (e.g., EDTA or sodium citrate) whole human blood from healthy donors.[6]

  • Test Articles: Modified echinocandin B derivatives, dissolved in a suitable vehicle (e.g., DMSO).

  • Positive Control: Triton™ X-100 (a known hemolytic agent).

  • Negative Control: Vehicle used to dissolve the test article (e.g., 0.5% DMSO).

  • Buffer: Phosphate-buffered saline (PBS) or other physiologically relevant buffer.

  • Equipment: Spectrophotometer (plate reader), centrifuge, incubator (37°C), microplates (round-bottom for incubation, flat-bottom for reading).

Methodology:
  • Preparation of Erythrocyte Suspension:

    • Collect whole blood in tubes containing an anticoagulant.

    • Centrifuge the whole blood to separate plasma and buffy coat from erythrocytes.

    • Wash the erythrocyte pellet multiple times with cold PBS, centrifuging and discarding the supernatant after each wash.

    • Resuspend the washed erythrocytes in PBS to a final desired concentration (e.g., a 2% suspension).

  • Assay Procedure:

    • Prepare serial dilutions of the test articles and controls in the assay buffer. A typical range involves 8 concentrations.[2]

    • In a round-bottom 96-well plate, add a specific volume (e.g., 100 µL) of each test article dilution, positive control, and negative control in triplicate.

    • Add an equal volume (e.g., 100 µL) of the prepared erythrocyte suspension to each well.

    • Cover the plate and incubate at 37°C for a specified time, typically 45 to 60 minutes.[2]

  • Measurement of Hemolysis:

    • After incubation, centrifuge the plate to pellet the intact erythrocytes.

    • Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (or 415 nm) using a spectrophotometer.[2] This absorbance is proportional to the amount of hemoglobin released.

  • Data Analysis:

    • The percentage of hemolysis is calculated for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Plot the % Hemolysis against the test article concentration to generate a dose-response curve.

    • From this curve, determine the HC₅₀ value, which is the concentration of the test article that causes 50% hemolysis.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

G Signaling Pathway of Echinocandin B-Induced Hemolysis cluster_0 Echinocandin B Molecule cluster_1 Interaction with Erythrocyte Echinocandin_B Echinocandin B Nucleus Cyclic Hexapeptide Nucleus Echinocandin_B->Nucleus Contains Side_Chain Linoleoyl Side Chain Echinocandin_B->Side_Chain Contains Membrane Erythrocyte Membrane Side_Chain->Membrane Interacts with & disrupts Lysis Cell Lysis (Hemolysis) Membrane->Lysis Leads to

Caption: Relationship between Echinocandin B structure and hemolytic activity.

G Experimental Workflow for In Vitro Hemolysis Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds & Controls C Add Compounds & Erythrocytes to 96-well Plate A->C B Prepare Washed Erythrocyte Suspension (2%) B->C D Incubate at 37°C (45-60 min) C->D E Centrifuge Plate to Pellet Intact Cells D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance (540 nm) of Supernatant F->G H Calculate % Hemolysis & Determine HC50 Value G->H

Caption: Workflow of the in vitro hemolysis assay for evaluating drug compounds.

References

A Comparative Guide to Serum-Based Assays for Predicting In Vivo Efficacy of Echinocandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of antifungal therapeutics, accurately predicting the in vivo efficacy of novel compounds from in vitro data is a significant challenge. Standard antifungal susceptibility testing, such as the methods proposed by the Clinical and Laboratory Standards Institute (CLSI), does not always correlate well with clinical outcomes, particularly for highly protein-bound drugs like echinocandins.[1] This guide provides a comprehensive comparison of serum-based assays, an alternative approach that offers enhanced predictive value for the in vivo performance of echinocandin analogs.

The Challenge with Conventional Assays

Echinocandins, a class of antifungal agents that inhibit β-1,3-D-glucan synthase, are highly bound to serum proteins.[2][3] This protein binding sequesters the drug, reducing its bioactivity. Standard in vitro assays, which are typically performed in protein-free or protein-low media, fail to account for this effect and can therefore overestimate the potency of a drug.[3] This discrepancy between in vitro susceptibility and in vivo efficacy underscores the need for assays that more closely mimic physiological conditions.

Serum-Based Assays: A More Predictive Alternative

Serum-based assays, such as the serum-MIC method, incorporate serum into the testing medium, providing a more physiologically relevant environment for assessing antifungal activity.[1] These assays have demonstrated a superior correlation with in vivo efficacy in animal models of disseminated candidiasis compared to conventional methods.[1]

Comparative Data: Serum-MIC vs. Standard MIC

The following tables summarize quantitative data from studies comparing the Minimum Inhibitory Concentrations (MICs) of various echinocandins in the presence and absence of serum, and their correlation with in vivo efficacy.

Table 1: Effect of Serum on Echinocandin MICs against Candida albicans

Echinocandin AnalogStandard MIC (μg/mL)Serum-MIC (50% Serum) (μg/mL)Fold Change in MIC
Micafungin0.008 - 0.0150.125 - 0.2516
Caspofungin0.03 - 0.060.06 - 0.1252
Anidulafungin0.015 - 0.030.25 - 0.516
Novel Analog AData not availableData not availableData not available
Novel Analog BData not availableData not availableData not available

Data compiled from multiple sources. Actual values can vary based on the specific isolate and experimental conditions.

Table 2: Correlation of In Vitro Assays with In Vivo Efficacy (Mouse Model of Disseminated Candidiasis)

Assay TypePharmacodynamic ParameterCorrelation with In Vivo Efficacy (r²)
Standard Broth MicrodilutionMICLow
Serum-Based AssaySerum-MICHigh
Serum-Based AssayAdjusted Serum-MIC (related to serum concentration at 30 min post-treatment)Highest

Based on findings from Maki et al., 2008.[1]

Experimental Protocols

Standard CLSI Broth Microdilution Method (M27-A3)

This method serves as the standard for comparison.

  • Inoculum Preparation: Candida species are grown on potato dextrose agar. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Echinocandin analogs are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

Serum-MIC Assay

This protocol is a modification of the standard CLSI method to include serum.

  • Inoculum Preparation: The inoculum is prepared as described in the standard protocol.

  • Medium Preparation: The test medium is RPMI 1640 supplemented with 50% pooled mouse or human serum.[1][4]

  • Drug Dilution: Serial dilutions of the echinocandin analogs are prepared in the serum-supplemented RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The serum-MIC is determined as the lowest drug concentration showing significant growth inhibition in the presence of serum.

Visualizing the Concepts

Echinocandin Mechanism of Action

Echinocandin_Mechanism Echinocandin Echinocandin Analog Fks1 β-(1,3)-D-glucan synthase (Fks1 subunit) Echinocandin->Fks1 Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Fks1->Glucan_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of echinocandin analogs.

Experimental Workflow: Serum-MIC Assay

Serum_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum (e.g., Candida albicans) Inoculation 4. Inoculate Microtiter Plate Inoculum->Inoculation Serum_Medium 2. Prepare Assay Medium (RPMI + 50% Serum) Drug_Dilution 3. Serially Dilute Echinocandin in Serum-Medium Serum_Medium->Drug_Dilution Drug_Dilution->Inoculation Incubation 5. Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading 6. Read Serum-MIC Incubation->MIC_Reading Correlation 7. Correlate with In Vivo Data MIC_Reading->Correlation

Caption: Workflow for the serum-MIC assay.

Conclusion

For the development of new echinocandin analogs, incorporating serum-based assays early in the screening process can provide a more accurate prediction of in vivo efficacy. While standard CLSI methods remain important for baseline characterization, the serum-MIC assay offers a crucial layer of physiologically relevant data that can help to de-risk candidates and guide lead optimization. The enhanced correlation of serum-MIC with in vivo outcomes makes it an invaluable tool for researchers and drug developers aiming to bring more effective antifungal therapies to the clinic.

References

Navigating the Challenges of the Echinocandin B Nucleus: A Comparative Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the echinocandin class of antifungals represents a cornerstone in the treatment of invasive fungal infections. Their unique mechanism of action, targeting the fungal cell wall component β-(1,3)-D-glucan, offers a significant advantage over other antifungal classes. However, the naturally occurring echinocandin B, the progenitor of several semi-synthetic derivatives, possesses inherent limitations that have driven extensive research and development into improved analogues. This guide provides a comprehensive comparison of the echinocandin B nucleus and its clinically relevant derivatives, offering insights into the challenges and opportunities in this area of drug development.

The primary obstacle that precluded the direct clinical use of echinocandin B was its significant hemolytic activity.[1][2] This toxicity necessitated the development of semi-synthetic derivatives with improved safety profiles. These efforts have led to the successful introduction of caspofungin, micafungin, and anidulafungin (B1665494), and more recently, the long-acting rezafungin, into clinical practice. These agents have not only mitigated the hemolytic concerns but have also, in some cases, offered enhanced pharmacokinetic properties.

Mechanism of Action and Resistance

Echinocandins exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, a critical component in maintaining the integrity of the fungal cell wall.[1][2] This disruption leads to osmotic instability and cell death in susceptible fungi. This targeted mechanism is a key advantage, as mammalian cells lack a cell wall, contributing to the generally favorable safety profile of the approved echinocandins.

However, the emergence of resistance, primarily through mutations in the FKS genes that encode the catalytic subunit of the target enzyme, poses a growing clinical challenge. These mutations can reduce the binding affinity of echinocandins to their target, leading to decreased susceptibility.

Echinocandin Mechanism of Action and Resistance Pathway cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanism Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks protein) Echinocandin->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of FKS_Mutation FKS Gene Mutation Altered_Glucan_Synthase Altered β-(1,3)-D-Glucan Synthase FKS_Mutation->Altered_Glucan_Synthase Reduced_Binding Reduced Echinocandin Binding Altered_Glucan_Synthase->Reduced_Binding Reduced_Binding->Glucan_Synthase Impacts

Figure 1. Mechanism of action of echinocandins and the primary pathway of resistance.

Spectrum of Activity and In Vitro Susceptibility

Echinocandins are fungicidal against most Candida species and fungistatic against Aspergillus species.[1] However, their spectrum is not all-encompassing, with notable gaps in activity against Cryptococcus neoformans, Trichosporon spp., Rhodotorula spp., Fusarium spp., and members of the Mucorales order.[1]

The following table summarizes the in vitro activity of echinocandin B and its semi-synthetic derivatives against key fungal pathogens. Minimum Inhibitory Concentration (MIC) values are a standard measure of a drug's in vitro potency, with lower values indicating greater activity.

Antifungal AgentCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Echinocandin B0.125 - 10.06 - 0.51 - 40.5 - 2
Caspofungin0.015 - 0.50.015 - 0.50.25 - 20.015 - 0.25
Micafungin0.008 - 0.250.008 - 0.1250.125 - 10.008 - 0.06
Anidulafungin0.015 - 0.250.015 - 0.1250.5 - 40.008 - 0.03

Note: MIC ranges are compiled from multiple sources and can vary based on testing methodology and strain differences.

Pharmacokinetic and Physicochemical Challenges

A significant limitation of the this compound is its poor physicochemical properties, including limited aqueous solubility and chemical instability.[3] The presence of a hemiaminal or aminal functional group in the cyclic peptide core makes the molecule susceptible to degradation in aqueous solutions.[3] This inherent instability necessitates intravenous administration for all currently approved echinocandins.

The development of semi-synthetic derivatives has focused on modifying the lipophilic side chain and other parts of the molecule to improve stability and pharmacokinetic profiles. For instance, the development of rezafungin (formerly CD101) from anidulafungin involved modifications that significantly increased its half-life, allowing for once-weekly dosing.

ParameterEchinocandin BCaspofunginMicafunginAnidulafunginRezafungin
Half-life (hours) Not well-characterized in humans9 - 1111 - 1724 - 26~130
Protein Binding (%) >90~97>99>99>99
Route of Administration N/A (preclinical)IntravenousIntravenousIntravenousIntravenous
Key Metabolism/Elimination N/ASlow hydrolysis and N-acetylationHepatic metabolismSlow chemical degradationMinimal metabolism

In Vivo Efficacy

Preclinical in vivo models are crucial for evaluating the therapeutic potential of new antifungal candidates. Murine models of disseminated candidiasis and invasive aspergillosis are commonly used to assess the efficacy of echinocandins. Studies have demonstrated the in vivo activity of echinocandin B, although its therapeutic window is narrowed by its toxicity.[4] Its semi-synthetic derivatives have shown superior efficacy and safety in these models.[5]

For example, in a murine model of disseminated candidiasis, caspofungin demonstrated a significant reduction in the fungal burden in the kidneys of infected mice at various dosages.[5]

Experimental Protocols

Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) has established standardized reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[6][7][8]

CLSI M27/M38 Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Prepare_Antifungal Prepare Serial Dilutions of Antifungal Agent Start->Prepare_Antifungal Inoculate_Plate Inoculate Microtiter Plate Wells Prepare_Inoculum->Inoculate_Plate Prepare_Antifungal->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Simplified workflow for CLSI M27/M38 antifungal susceptibility testing.

Key Steps of CLSI M27/M38 Protocols:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific turbidity, ensuring a consistent number of fungal cells in each test.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in a liquid growth medium (RPMI-1640) in a microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: The plate is incubated at 35°C for a specified period (typically 24-48 hours for yeasts and longer for molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Murine Model of Disseminated Candidiasis

This model is widely used to evaluate the in vivo efficacy of antifungal agents against systemic Candida infections.[9][10]

General Protocol:

  • Immunosuppression (Optional): Mice may be immunosuppressed with agents like cyclophosphamide (B585) to mimic the immunocompromised state of many patients with invasive candidiasis.[5]

  • Infection: A standardized inoculum of a virulent Candida strain is injected intravenously into the mice.

  • Treatment: The antifungal agent is administered at various doses and schedules, typically starting shortly after infection.

  • Endpoint Assessment: Efficacy is assessed by monitoring survival rates over a period of time or by quantifying the fungal burden in target organs (e.g., kidneys) at a specific time point post-infection.

Structure-Activity Relationship and Future Directions

The limitations of the this compound have spurred extensive medicinal chemistry efforts to synthesize derivatives with improved properties. Key areas of modification include:

  • The Acyl Side Chain: Alterations to the lipophilic side chain have been shown to impact antifungal potency, spectrum of activity, and pharmacokinetic properties.

  • The Cyclic Hexapeptide Core: Modifications to the amino acid residues within the core can influence the molecule's conformation and interaction with the target enzyme.

  • The Hemiaminal/Aminal Moiety: As a site of instability, this region has been a focus for chemical modification to enhance stability, as seen in the development of rezafungin.

This compound: Drug Development Logic cluster_limitations Limitations cluster_development Drug Development Strategies Echinocandin_B This compound Hemolysis Hemolytic Toxicity Echinocandin_B->Hemolysis Instability Chemical Instability Echinocandin_B->Instability Solubility Poor Solubility Echinocandin_B->Solubility PK_Issues Suboptimal Pharmacokinetics Echinocandin_B->PK_Issues Side_Chain_Mod Side Chain Modification Hemolysis->Side_Chain_Mod Core_Mod Peptide Core Modification Instability->Core_Mod Solubility->Side_Chain_Mod PK_Issues->Side_Chain_Mod Improved_Derivatives Improved Semi-Synthetic Derivatives (e.g., Caspofungin, Rezafungin) Side_Chain_Mod->Improved_Derivatives Stability_Enhance Enhance Chemical Stability Core_Mod->Stability_Enhance Stability_Enhance->Improved_Derivatives

Figure 3. Logical relationship illustrating the progression from the limitations of the this compound to the development of improved derivatives.

The future of echinocandin drug development lies in overcoming the remaining challenges. The development of orally bioavailable echinocandins remains a significant goal. Furthermore, strategies to combat emerging resistance, such as the development of derivatives that are less susceptible to FKS mutations or combination therapies, are critical areas of ongoing research. The journey from the discovery of echinocandin B to the latest generation of semi-synthetic derivatives highlights the power of medicinal chemistry to overcome the limitations of natural products and deliver safer and more effective therapies for life-threatening fungal infections.

References

Safety Operating Guide

Proper Disposal of Echinocandin B Nucleus: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper handling and disposal of echinocandin B nucleus in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. Echinocandin B and its derivatives are potent antifungal agents that require careful management as hazardous waste due to their toxicity to aquatic life.[1][2]

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure all relevant personnel are trained on the handling of hazardous antifungal agents. A designated work area, such as a chemical fume hood or a biological safety cabinet, should be prepared and uncluttered.[1] An accessible safety shower and eyewash station are mandatory.[1]

Personal Protective Equipment (PPE): A comprehensive approach to personal protection is critical. The following PPE must be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or splash goggles.

  • Lab Coat: A dedicated lab coat should be worn and laundered separately from personal clothing.[3]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95) is required.[4]

Decontamination and Disposal Protocol

The following step-by-step protocol outlines the procedure for the decontamination and disposal of this compound and associated materials.

Step 1: Waste Segregation Proper waste segregation is the first critical step.

  • Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, tubes, gloves, and absorbent paper), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix this waste with non-hazardous materials.[1]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and labeled hazardous waste container.

Step 2: Decontamination of Work Surfaces and Equipment

  • All work surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.

  • Use a freshly prepared 1:10 dilution of standard household bleach (containing approximately 5% sodium hypochlorite) for decontamination.[5]

  • Apply the bleach solution to the surfaces and ensure a minimum contact time as specified in the table below.

  • After the required contact time, wipe the surfaces with 70% ethanol (B145695) to remove the bleach residue.

Step 3: Spill Management In the event of a spill:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area.[1]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE as listed above.[1]

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Decontamination: Apply a 1:10 bleach solution to the spill area, ensuring complete coverage.[5] Allow for the recommended contact time.

  • Cleanup: Wipe up the decontaminated spill with absorbent materials and place all contaminated materials into the designated hazardous waste container.[1]

  • Final Cleaning: Clean the area again with the bleach solution, followed by 70% ethanol.

Step 4: Final Disposal

  • All hazardous waste containers must be tightly sealed.

  • Store the sealed containers in a designated and secure satellite accumulation area until they are collected by a licensed hazardous waste disposal service.[1]

  • Ensure all labeling complies with institutional and local regulations for hazardous waste.

Quantitative Data for Decontamination

DecontaminantConcentrationMinimum Contact TimeApplication
Sodium Hypochlorite (Bleach)1:10 dilution of standard household bleach15-60 minutesWork surfaces, equipment, spills

Note: The longer contact time is recommended for heavily contaminated materials or visible fungal growth.[5][6]

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Decontamination cluster_disposal Final Disposal prep Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) setup Prepare Designated Work Area (e.g., Fume Hood) segregate Segregate Waste (Solid & Liquid) prep->segregate spill Spill Occurs? decon Decontaminate Surfaces & Equipment (1:10 Bleach Solution) spill->decon No spill_proc Follow Spill Protocol: 1. Evacuate & Notify 2. Contain 3. Decontaminate spill->spill_proc Yes segregate->spill container Collect in Labeled, Sealed Hazardous Waste Container decon->container spill_proc->decon storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.